NVP-BSK805
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVXAOOVUAOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-BSK805: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase critical in signal transduction for various cytokines and growth factors.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism: Potent and Selective JAK2 Inhibition
This compound exerts its effects through direct, ATP-competitive inhibition of the JAK2 kinase domain.[3][4] This binding prevents the phosphorylation and activation of JAK2, thereby blocking downstream signaling cascades. A key feature of this compound is its high selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2.[3][4] This selectivity is crucial for minimizing off-target effects. The inhibitor is effective against both the wild-type JAK2 and the constitutively active JAK2 V617F mutant, which is a common driver in myeloproliferative neoplasms (MPNs).[3][5]
The inhibition of JAK2 by this compound leads to a cascade of downstream effects, most notably the suppression of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation, particularly STAT5.[3][5][6] Phosphorylated STAT proteins typically dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By blocking this critical step, this compound effectively halts these cellular processes in JAK2-dependent cells. This ultimately leads to the suppression of cell proliferation and the induction of apoptosis in malignant cells harboring the JAK2 V617F mutation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's inhibitory activity from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Ki (nM) | Notes |
| JAK2 JH1 (Kinase Domain) | 0.48[5][7] | 0.43 ± 0.02[5] | ATP-competitive inhibition. |
| Full-length wild-type JAK2 | 0.58 ± 0.03[5] | - | |
| Full-length JAK2 V617F | 0.56 ± 0.04[5] | - | |
| JAK1 JH1 (Kinase Domain) | 31.63[5][7] | - | >20-fold selectivity for JAK2 over JAK1.[3] |
| JAK3 JH1 (Kinase Domain) | 18.68[5][7] | - | |
| TYK2 JH1 (Kinase Domain) | 10.76[5][7] | - |
Table 2: Cellular Activity
| Cell Line / Model | Assay | Metric | Value | Notes |
| JAK2V617F-bearing AML cell lines | Growth Inhibition | GI50 | <100 nM[5] | |
| SET-2 (JAK2 V617F) | Growth Inhibition | GI50 | 51 nM[4] | |
| K-562 (BCR-ABL) | Growth Inhibition | GI50 | 1.5 µM[2] | Demonstrates selectivity for JAK2-driven cells. |
| Human Myeloma Cell Lines | Growth Inhibition | IC50 | 2.6 - 6.8 µM[8] | |
| Primary Extramedullary Plasma Cells | Cytotoxicity | IC50 | 0.5 - 0.6 µM[8] | In IL-6 responsive patient samples. |
| Ba/F3 JAK2V617F mouse model | In vivo efficacy | Dose | 150 mg/kg (p.o.)[5] | Blocked STAT5 phosphorylation, splenomegaly, and leukemic cell spreading. |
| rhEpo-mediated polycythemia mouse model | In vivo efficacy | Dose | 50, 75, and 100 mg/kg (p.o.)[5] | Suppressed polycythemia and splenomegaly. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used to assess its activity.
Caption: this compound inhibits JAK2 autophosphorylation, blocking STAT5 signaling.
Caption: Workflow for determining the GI50 of this compound in cancer cell lines.
Key Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding)
A common method to determine the IC50 of this compound against JAK kinases involves a radiometric filter binding assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase domain of the target JAK enzyme (e.g., JAK2, JAK1, JAK3, TYK2), a suitable substrate peptide, and [γ-³³P]ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing EDTA.
-
Filter Binding: The reaction mixture is transferred to a filter plate (e.g., phosphocellulose), where the phosphorylated substrate peptide binds to the filter.
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (WST-1)
The anti-proliferative activity of this compound in cancer cell lines is frequently assessed using a colorimetric assay like the WST-1 assay.[1]
-
Cell Seeding: Cancer cells (e.g., JAK2V617F-bearing cell lines) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound (typically in a serial dilution). A vehicle control (DMSO) is included.
-
Incubation: The plates are incubated for a period of 72 to 96 hours, allowing for multiple cell doublings.[1]
-
WST-1 Reagent Addition: Following the incubation period, the WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours. The amount of formazan produced is directly proportional to the number of viable cells.
-
Absorbance Measurement: The absorbance of the formazan dye is measured using a microplate reader at a wavelength of approximately 450 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. The GI50 (the concentration that causes 50% inhibition of cell growth) is then determined from the dose-response curve.
In Vivo Murine Models
The in vivo efficacy of this compound has been demonstrated in various mouse models.
-
Ba/F3 JAK2V617F Cell-Driven Model:
-
Model Establishment: Immunocompromised mice are injected with Ba/F3 cells engineered to express the human JAK2 V617F mutation. These cells proliferate uncontrollably, leading to splenomegaly and the spread of leukemic cells.
-
Treatment: Once the disease is established, mice are treated orally with this compound (e.g., 150 mg/kg) or a vehicle control.[5]
-
Efficacy Assessment: The efficacy of the treatment is evaluated by monitoring splenomegaly (spleen weight), the number of leukemic cells in peripheral blood and bone marrow, and the phosphorylation status of STAT5 in tumor cells.[5]
-
-
Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Model:
-
Model Establishment: BALB/c mice are treated with rhEpo to induce an overproduction of red blood cells (polycythemia) and splenomegaly, mimicking aspects of polycythemia vera.
-
Treatment: Mice are co-administered this compound (e.g., 50, 75, and 100 mg/kg, orally) along with rhEpo.[5]
-
Efficacy Assessment: The effectiveness of this compound is determined by measuring hematocrit levels to assess the degree of polycythemia and by measuring spleen weight to assess splenomegaly.[5]
-
Conclusion
This compound is a highly potent and selective inhibitor of JAK2, including the clinically relevant V617F mutant. Its mechanism of action, centered on the ATP-competitive inhibition of the JAK2 kinase and the subsequent blockade of the JAK/STAT signaling pathway, has been robustly characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the therapeutic potential of this compound in the treatment of JAK2-driven malignancies. The detailed experimental protocols provide a framework for the continued investigation and development of this and similar targeted therapies.
References
- 1. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
NVP-BSK805: A Technical Guide to its ATP-Competitive Inhibition of JAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes the critical signaling pathways and inhibitory mechanisms.
Core Mechanism: ATP-Competitive Inhibition
This compound exerts its inhibitory effect on JAK2 by directly competing with ATP for binding to the kinase's active site.[1][2] This mode of action prevents the transfer of phosphate from ATP to substrate proteins, thereby blocking the downstream signaling cascade. The potent and selective nature of this compound for JAK2, particularly the pathogenic JAK2 V617F mutant, makes it a significant molecule in the study and potential treatment of myeloproliferative neoplasms (MPNs).[1]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified across various JAK kinase family members and in cellular models. The following tables summarize the key inhibitory constants.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Notes |
| JAK2 (JH1 domain) | 0.48[3][4][5] | Catalytic domain |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03[3] | |
| Full-length JAK2 (V617F mutant) | 0.56 ± 0.04[3][6] | Activating mutation in MPNs |
| JAK1 (JH1 domain) | 31.63[3][4][5] | |
| JAK3 (JH1 domain) | 18.68[3][4][5] | |
| TYK2 (JH1 domain) | 10.76[3][4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates this compound's high selectivity for JAK2 over other JAK family members, with a more than 20-fold selectivity observed in vitro.[1][7] The calculated Ki (inhibition constant) for this compound is 0.43 ± 0.02 nM, further underscoring its high affinity for JAK2.[3][7]
Table 2: Cellular Activity
| Cell Line | Genotype | GI50 (nM) | Notes |
| SET-2 | JAK2 V617F | 88[3] | Human megakaryoblastic leukemia |
| Ba/F3 | JAK2 V617F | < 100[7] | Murine pro-B cells |
| K-562 | BCR-ABL | 1500[7] | Chronic myelogenous leukemia |
| CMK | JAK3 A572V | ~2000[7][8] | Human megakaryoblastic leukemia |
GI50 (Half-maximal growth inhibition) indicates the concentration of a drug that is required for 50% inhibition of cell proliferation.
In cellular assays, this compound effectively suppresses the growth of cell lines harboring the activating JAK2 V617F mutation.[3][7]
Signaling Pathway and Inhibition Mechanism
This compound targets the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often constitutively activated in MPNs due to the JAK2 V617F mutation.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
NVP-BSK805: A Technical Guide to its JAK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Janus kinase (JAK) 2 selectivity profile of the potent, ATP-competitive inhibitor, NVP-BSK805. This document details its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Executive Summary
This compound is a novel quinoxaline derivative that demonstrates potent and highly selective inhibition of JAK2, a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1] The discovery of the activating JAK2(V617F) mutation in a majority of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera, has positioned JAK2 as a key therapeutic target.[1] this compound acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of both wild-type and the V617F mutant form of JAK2.[1][2] In vitro studies have shown that this compound exhibits over 20-fold selectivity for JAK2 compared to other members of the JAK family.[1][3] This selectivity translates to cellular activity, where it effectively suppresses constitutive STAT5 phosphorylation in cells harboring the JAK2(V617F) mutation, leading to the inhibition of cell proliferation and induction of apoptosis.[1]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against various kinases, demonstrating its potent and selective action against JAK2. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 (JH1) |
| JAK2 (JH1 domain) | 0.48[2] | 1 |
| JAK1 (JH1 domain) | 31.63[2] | ~66 |
| JAK3 (JH1 domain) | 18.68[2] | ~39 |
| TYK2 (JH1 domain) | 10.76[2] | ~22 |
| Full-Length JAK2 (wild-type) | 0.58 ± 0.03[2] | - |
| Full-Length JAK2 (V617F mutant) | 0.56 ± 0.04[2] | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. The fold selectivity is calculated by dividing the IC50 for the other kinase by the IC50 for JAK2 (JH1).
Table 2: Inhibition Constant (Ki) for this compound
| Kinase Target | Ki (nM) |
| JAK2 | 0.43 ± 0.02[2][3] |
Note: The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity to the target enzyme.
Table 3: Cellular Activity of this compound in JAK2-Dependent Cell Lines
| Cell Line | JAK2 Status | GI50 (nM) |
| Ba/F3-JAK2(V617F) | V617F Mutant | < 100[2][3] |
| SET-2 | V617F Mutant | < 100[4] |
| HEL | V617F Mutant | < 100[4] |
| CMK | A572V Mutant | ~2000[4] |
| K-562 (Control) | BCR-ABL Positive | 1500[3] |
Note: GI50 (half-maximal growth inhibition) is the concentration of a drug that is required to inhibit the growth of a cell population by 50%.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, a crucial communication route for many cytokines and growth factors involved in hematopoiesis and immune response.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
As depicted, cytokine binding to its receptor leads to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates STAT5, which dimerizes and translocates to the nucleus to regulate gene transcription, promoting cell proliferation and survival. This compound, being an ATP-competitive inhibitor, binds to the ATP-binding pocket of JAK2, preventing its autophosphorylation and the subsequent phosphorylation of downstream targets like STAT5, thereby blocking the entire signaling cascade.[1]
Experimental Protocols
The characterization of this compound's selectivity profile involved several key in vitro and cellular assays.
In Vitro Kinase Assay (Radiometric Filter Binding)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.
Caption: Workflow for the in vitro radiometric kinase assay.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase (e.g., JAK2 JH1 domain), a peptide substrate, and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Inhibitor Addition: this compound, at a range of concentrations, is added to the wells. A control with no inhibitor (DMSO vehicle) is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-33P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Substrate Capture: The reaction mixture is spotted onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while unincorporated [γ-33P]ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (WST-1)
This assay measures the effect of this compound on the growth of JAK2-dependent cancer cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., SET-2, HEL) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.[5]
-
WST-1 Reagent Addition: WST-1 reagent is added to each well.[5] Metabolically active, viable cells cleave the tetrazolium salt WST-1 to a soluble formazan dye.
-
Incubation: The plates are incubated for an additional 1-4 hours.
-
Absorbance Reading: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition at each drug concentration, and the GI50 value is determined.
Western Blotting for STAT5 Phosphorylation
This technique is used to assess the inhibitory effect of this compound on the JAK2 signaling pathway within cells.
Methodology:
-
Cell Treatment: JAK2-dependent cells are treated with different concentrations of this compound for a short period (e.g., 30 minutes to 1 hour).[1]
-
Cell Lysis: The cells are washed and then lysed using a buffer containing detergents and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5). A separate blot is often run with an antibody for total STAT5 as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction upon the addition of a substrate. The light emitted is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to p-STAT5 is quantified and normalized to the total STAT5 levels to determine the dose-dependent inhibition of STAT5 phosphorylation by this compound.
Conclusion
This compound is a highly potent and selective inhibitor of JAK2, demonstrating significant promise as a tool for studying JAK2-mediated signaling and as a potential therapeutic agent for the treatment of myeloproliferative neoplasms. Its well-defined selectivity profile, characterized by robust in vitro and cellular assays, underscores its value in the field of kinase inhibitor research and development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
NVP-BSK805: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in cellular signaling. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, with a particular focus on its effects on the constitutively active JAK2 V617F mutant, a key driver in myeloproliferative neoplasms (MPNs).
Core Mechanism of Action
This compound exerts its therapeutic effects by binding to the ATP-binding site of the JAK2 kinase domain.[1] This competitive inhibition prevents the phosphorylation and activation of JAK2, thereby blocking its ability to transduce signals from cytokine and growth factor receptors. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, a central pathogenic event in the majority of patients with polycythemia vera and a significant portion of those with essential thrombocythemia and primary myelofibrosis.[2] this compound potently inhibits both wild-type and V617F mutant JAK2.[2][3]
Quantitative Inhibition Data
The inhibitory activity of this compound against various kinases and cell lines is summarized below.
| Target Enzyme/Cell Line | Parameter | Value (nM) | Notes |
| Enzymatic Assays | |||
| JAK2 JH1 (catalytic domain) | IC50 | 0.48 | |
| Full-length wild-type JAK2 | IC50 | 0.58 ± 0.03 | |
| Full-length JAK2 V617F | IC50 | 0.56 ± 0.04 | |
| JAK1 JH1 | IC50 | 31.63 | Over 65-fold selectivity for JAK2 |
| JAK3 JH1 | IC50 | 18.68 | Over 38-fold selectivity for JAK2 |
| TYK2 JH1 | IC50 | 10.76 | Over 22-fold selectivity for JAK2 |
| JAK2 | Ki | 0.43 ± 0.02 | ATP-competitive inhibition |
| Cellular Assays | |||
| JAK2V617F-bearing AML cell lines | GI50 | <100 | Suppression of cell growth |
| K-562 cells (BCR-ABL positive) | GI50 | 1500 | |
| INA-6 (myeloma cell line) | IC50 | 2600 - 6800 | |
| Primary plasma cells (extramedullary) | IC50 | 500 - 600 | In 3 out of 4 patient samples |
Data compiled from multiple sources.[4][5][6][7][8]
Primary Downstream Signaling Pathway: JAK2/STAT5
The most well-characterized downstream effect of this compound is the inhibition of the JAK2/STAT5 signaling pathway. Upon activation, JAK2 phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[3] Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, and differentiation.
This compound effectively blocks the constitutive phosphorylation of STAT5 in cells harboring the JAK2 V617F mutation.[2][6] This inhibition occurs at concentrations as low as 100 nM.[4] The suppression of STAT5 activation leads to several key cellular outcomes:
-
Suppression of Cell Proliferation: By inhibiting the transcription of pro-proliferative genes, this compound halts the uncontrolled growth of malignant cells.[2]
-
Induction of Apoptosis: The blockade of survival signals mediated by the JAK2/STAT5 pathway triggers programmed cell death in cancer cells.[2][7]
-
Modulation of Apoptotic Proteins: this compound has been shown to modulate the post-translational modification of the pro-apoptotic protein Bim and the levels of the anti-apoptotic protein Mcl-1 in JAK2 V617F-positive cells.[7]
This compound inhibits the JAK2/STAT5 signaling pathway.
Other Potential Downstream Effects
While the JAK2/STAT5 axis is the primary target, research suggests other pathways may be influenced by this compound:
-
PI3K/Akt/mTOR Pathway: Synergistic effects have been observed when this compound is combined with PI3K and mTOR inhibitors in multiple myeloma cells, suggesting potential crosstalk between the JAK/STAT and PI3K/Akt/mTOR pathways.[8]
-
MAPK Pathway: Combination with MEK1 inhibitors has also shown synergistic activity, indicating a possible role for the MAPK pathway in the cellular response to JAK2 inhibition.[8]
-
DNA Damage Repair: In esophageal squamous cell carcinoma, this compound was found to enhance radiosensitivity by increasing DNA double-strand breaks and inhibiting DNA damage repair, suggesting an impact on DNA repair pathways.[9][10]
Experimental Protocols
Western Blotting for Phospho-STAT5
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C. A total STAT5 antibody should be used as a loading control on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add a range of concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 72 to 96 hours, depending on the cell line.[3]
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of this compound.
Workflow for assessing this compound's effect on pSTAT5 and proliferation.
In Vivo Efficacy
In animal models, orally administered this compound has demonstrated significant efficacy. In a Ba/F3 JAK2 V617F cell-driven mouse model, this compound suppressed STAT5 phosphorylation, reduced splenomegaly, and inhibited the spread of leukemic cells.[4][7] Furthermore, it effectively suppressed erythropoietin-induced polycythemia in mice.[2]
Conclusion
This compound is a highly potent and selective JAK2 inhibitor that primarily functions by blocking the downstream STAT5 signaling pathway. This leads to the suppression of cell proliferation and the induction of apoptosis in malignant cells driven by aberrant JAK2 activity. The well-defined mechanism of action and strong preclinical data make this compound and similar JAK2 inhibitors a cornerstone in the treatment of myeloproliferative neoplasms and a subject of ongoing research for other malignancies. The potential for synergistic effects with inhibitors of parallel signaling pathways opens exciting avenues for future combination therapies.
References
- 1. karger.com [karger.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of NVP-BSK805 on STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), with a primary focus on its impact on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).
This compound has emerged as a significant tool in the study of myeloproliferative neoplasms (MPNs) and other conditions driven by aberrant JAK2 signaling. A key downstream effector of JAK2 is STAT5, and its phosphorylation is a critical step in the signaling cascade that leads to cell proliferation and survival. This document details the quantitative effects of this compound on STAT5 phosphorylation, outlines the experimental protocols used to determine these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound on JAK kinases and its subsequent effect on STAT5 phosphorylation have been quantified in various biochemical and cellular assays. The data is summarized in the tables below for ease of comparison.
Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK2 (Full-Length, Wild-Type) | 0.58 ± 0.03[1] |
| JAK2 (V617F Mutant) | 0.56 ± 0.04[1] |
| JAK2 (JH1 domain) | 0.48[1][2] |
| JAK1 (JH1 domain) | 31.63[1][2] |
| JAK3 (JH1 domain) | 18.68[1][2] |
| TYK2 (JH1 domain) | 10.76[1][2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay. The data demonstrates that this compound is highly potent and selective for JAK2.
Table 2: Cellular Activity of this compound on STAT5 Phosphorylation and Cell Growth
| Cell Line | JAK2 Status | Effect on STAT5 Phosphorylation | GI50 (nM) |
| SET-2 | JAK2 V617F | Suppression observed at ≥100 nM[1][3] | <100[4] |
| MB-02 | JAK2 V617F | Potent suppression[4] | <100[4] |
| HEL | JAK2 V617F | Suppression required ~0.5 µM[3] | <100[4] |
| CHRF-288-11 | JAK2 dependent | Inhibition of STAT5a phosphorylation[3] | Not specified |
| K562 | BCR-ABL fusion | Inhibition required >1 µM[4] | >1 µM[4] |
| CMK | JAK3 A572V | - | ~2 µM[5] |
GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Table 3: In Vivo Efficacy of this compound on STAT5 Phosphorylation
| Animal Model | Cell Line | Dosage | Effect on STAT5 Phosphorylation |
| SCID mice | Ba/F3 JAK2V617F | 150 mg/kg (oral) | Suppressed STAT5 phosphorylation in spleen extracts by nearly 50%[6] |
Signaling Pathway and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK2.[7] In many hematological malignancies, a mutation in JAK2 (such as V617F) leads to its constitutive activation.[7] This activated JAK2 then phosphorylates downstream targets, most notably STAT5. Phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[6] this compound, by binding to the ATP-binding site of JAK2, prevents the phosphorylation of STAT5, thereby inhibiting the entire downstream signaling cascade.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from the cited literature for assessing the effect of this compound on STAT5 phosphorylation.
1. Cell Culture and Treatment
-
Cell Lines: Human cell lines expressing the JAK2 V617F mutation (e.g., SET-2, MB-02, HEL) are commonly used.[3][4] As a negative control, cell lines that do not rely on JAK2 signaling for proliferation, such as K562 (BCR-ABL positive), can be utilized.[4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are seeded at a specific density and treated with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30 minutes, 1 hour, or 24 hours).[3][4]
2. Western Blotting for Phospho-STAT5 Detection
This is the most common method to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT5.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated STAT5 (e.g., anti-p-STAT5 Y694).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total STAT5 and a loading control like β-actin or GAPDH.[4]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
3. In Vivo Studies
-
Animal Models: A common model involves the use of immunodeficient mice (e.g., SCID) engrafted with Ba/F3 cells that are dependent on the JAK2 V617F mutation for survival and proliferation.[6][7]
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 150 mg/kg).[6]
-
Sample Collection and Analysis: At various time points after treatment, animals are euthanized, and tissues such as the spleen are collected. Protein extracts from these tissues are then subjected to Western blotting to determine the levels of pSTAT5.[6]
Logical Relationships in Experimental Design
This guide provides a foundational understanding of the effects of this compound on STAT5 phosphorylation. The presented data and protocols serve as a valuable resource for researchers in the field of signal transduction and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805: A Technical Guide to a Potent and Selective JAK2 V617F Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of an acquired somatic point mutation in the Janus kinase 2 (JAK2) gene has fundamentally altered the understanding and therapeutic landscape of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs).[1][2] This mutation, a valine-to-phenylalanine substitution at codon 617 (V617F) within the pseudokinase (JH2) domain, is a key pathogenic driver in nearly all cases of polycythemia vera (PV) and in approximately half of the patients with essential thrombocythemia (ET) and primary myelofibrosis (PMF).[1][3] The JAK2 V617F mutation disrupts the autoinhibitory function of the JH2 domain, leading to constitutive, cytokine-independent activation of the kinase domain (JH1).[2] This results in the persistent activation of downstream signaling pathways, most notably the STAT5 pathway, which promotes uncontrolled cell proliferation and survival, hallmark features of MPNs.[3]
This aberrant signaling cascade makes the JAK2 kinase an attractive target for therapeutic intervention. NVP-BSK805 is a novel, orally bioavailable substituted quinoxaline compound identified as a potent, ATP-competitive inhibitor of JAK2.[1][4] It demonstrates high selectivity for JAK2 over other JAK family members and has been extensively characterized in preclinical models, showing potent inhibition of both wild-type and V617F-mutated JAK2.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its evaluation.
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Potency of this compound Against JAK Family Kinases
| Target Enzyme | IC50 (nM) | Notes |
| JAK2 (JH1 Domain) | 0.48 | ATP-competitive inhibition.[5][6] |
| Full-length JAK2 (Wild-Type) | 0.58 ± 0.03 | Determined by radiometric filter binding kinase assay.[4][6] |
| Full-length JAK2 (V617F) | 0.56 ± 0.04 | Shows near-equal potency against wild-type and mutant forms.[4][6] |
| JAK1 (JH1 Domain) | 31.63 | Displays >20-fold selectivity for JAK2 over JAK1.[1][5][6] |
| JAK3 (JH1 Domain) | 18.68 | Displays >20-fold selectivity for JAK2 over JAK3.[1][5][6] |
| TYK2 (JH1 Domain) | 10.76 | Displays >20-fold selectivity for JAK2 over TYK2.[5][6] |
| Calculated Ki | 0.43 ± 0.02 | ATP-competitive inhibitor.[6] |
Table 2: Cellular Activity of this compound in JAK2 V617F-Positive Cell Lines
| Cell Line | Assay Type | Endpoint | Value |
| SET-2 | Proliferation | GI50 | 51 nM |
| HEL | Proliferation | GI50 | <100 nM[7] |
| Ba/F3-JAK2 V617F | Proliferation | GI50 | <100 nM[8] |
| MB-02 | Proliferation | GI50 | <100 nM[8] |
| SET-2 | p-STAT5 Inhibition | IC50 | Suppression at ~0.1 µM |
| HEL | p-STAT5 Inhibition | IC50 | Suppression at ~0.5 µM |
| Various JAK2 V617F+ | p-STAT5 Inhibition | Effective Conc. | ≥100 nM[6][9] |
Mechanism of Action and Signaling Pathways
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors essential for hematopoiesis. The JAK2 V617F mutation leads to its constitutive activation. This compound restores normal signaling by directly inhibiting the kinase activity.
Diagrams of Signaling Pathways
Experimental Protocols
The characterization of this compound involved a series of standardized biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (Radiometric Filter Binding)
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Objective : To determine the IC50 of this compound against purified kinase enzymes (JAK1, JAK2, JAK3, TYK2).
-
Principle : The assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter.
-
General Protocol :
-
Reaction Setup : In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., Poly(Glu, Tyr) 4:1), and a range of this compound concentrations in a kinase reaction buffer.
-
Initiation : Start the reaction by adding a solution containing a mix of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set near the Km value for the specific kinase to ensure robust activity.[9]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Termination & Capture : Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection : After washing and drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis : Plot the measured radioactivity against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Proliferation Assay (WST-1/XTT)
This colorimetric assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.
-
Objective : To determine the half-maximal growth inhibitory concentration (GI50) of this compound on various cell lines.
-
Principle : The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active, viable cells. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance of the dye.
-
General Protocol :
-
Cell Seeding : Plate cells (e.g., SET-2, HEL, Ba/F3-JAK2 V617F) in a 96-well microplate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Compound Treatment : Add various concentrations of this compound to the wells. Include appropriate controls (untreated cells and medium-only blanks).
-
Incubation : Incubate the plates for a specified duration, typically 72 hours, in a humidified incubator at 37°C and 5% CO₂.
-
Reagent Addition : Add 10 µL of WST-1 reagent to each well.
-
Final Incubation : Incubate the plate for an additional 2-4 hours. The optimal time may vary depending on the cell type's metabolic rate.
-
Absorbance Reading : Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye. Measure the absorbance at approximately 440-450 nm using a microplate reader.[1]
-
Data Analysis : After subtracting the background absorbance, calculate the percentage of growth inhibition relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Phospho-STAT5 (p-STAT5) Detection by Western Blot
This technique is used to detect the phosphorylation status of STAT5, a direct downstream target of JAK2, providing a measure of the inhibitor's on-target effect within the cell.
-
Objective : To confirm that this compound inhibits the JAK2 V617F-mediated phosphorylation of STAT5 in a dose-dependent manner.
-
Principle : Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of STAT5 (p-STAT5) and total STAT5.
-
General Protocol :
-
Cell Treatment and Lysis : Treat JAK2 V617F-positive cells (e.g., SET-2) with increasing concentrations of this compound for a short duration (e.g., 30-60 minutes).[7] Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE : Denature the protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[2] Using BSA is often preferred over milk for phospho-antibody probing.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for p-STAT5 (Tyr694). Following washing steps, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing : The membrane can be stripped of the first set of antibodies and reprobed with an antibody for total STAT5 and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation.
-
In Vivo Efficacy in a Mouse Model
Animal models are crucial for evaluating the inhibitor's bioavailability, tolerability, and efficacy in a physiological context.
-
Objective : To assess the ability of this compound to suppress disease phenotypes in a mouse model driven by the JAK2 V617F mutation.
-
Principle : A murine model is created by intravenously injecting immunodeficient mice with Ba/F3 cells engineered to express human JAK2 V617F.[4] These cells engraft and proliferate, leading to splenomegaly and other MPN-like symptoms. The efficacy of the inhibitor is measured by its ability to reduce these symptoms.
-
General Protocol :
-
Model Generation : Inject BALB/c nude mice intravenously with Ba/F3-JAK2 V617F cells (e.g., 3 x 10⁶ cells).[4]
-
Treatment : After allowing a few days for the disease to establish, begin treatment with this compound, typically administered via oral gavage (p.o.), at various doses (e.g., 50, 75, 100, or 150 mg/kg).[6][7] A vehicle control group is run in parallel.
-
Monitoring : Monitor the health and body weight of the mice throughout the study.
-
Endpoint Analysis : After a defined treatment period (e.g., 22 days), euthanize the mice.[4]
-
Efficacy Assessment :
-
Splenomegaly : Excise and weigh the spleens. A reduction in spleen size and weight compared to the vehicle group indicates efficacy.[1]
-
Leukemic Cell Spreading : Analyze tissues (e.g., spleen, liver) via histology (H&E staining) for tumor cell infiltration.
-
Pharmacodynamics : Assess the levels of p-STAT5 in spleen or tumor tissues via Western blot or immunohistochemistry to confirm on-target drug activity in vivo.
-
-
Workflow Diagram
Conclusion
This compound is a highly potent and selective ATP-competitive inhibitor of the JAK2 kinase, with near-equal efficacy against both the wild-type and the pathogenic V617F mutant form.[1][4] Preclinical data demonstrates that it effectively blocks the constitutive STAT5 phosphorylation driven by the mutation, leading to the suppression of cell proliferation and the induction of apoptosis in JAK2 V617F-bearing cells.[1] In vivo studies have confirmed its oral bioavailability and efficacy in reducing disease burden in mouse models of MPNs.[1][4] The comprehensive characterization of this compound, utilizing the robust experimental protocols detailed herein, establishes it as a critical tool for researchers investigating JAK-STAT signaling and a valuable lead compound in the development of targeted therapies for myeloproliferative neoplasms.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NVP-BSK805 in myeloproliferative neoplasms
An In-depth Technical Guide on NVP-BSK805 in Myeloproliferative Neoplasms
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of mature blood cells. A key molecular hallmark of many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired activating mutation in the Janus kinase 2 (JAK2) gene.[1] The most common of these mutations is a substitution of valine for phenylalanine at position 617 (JAK2 V617F), which leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival.[1][2] This has established JAK2 as a prime therapeutic target. This compound is a potent and selective, ATP-competitive inhibitor of JAK2, developed to target this aberrant signaling cascade.[1][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound is a quinoxaline derivative that functions as an ATP-competitive inhibitor of the JAK2 kinase.[1][4] It potently inhibits both the wild-type (WT) JAK2 and the constitutively active JAK2 V617F mutant enzyme with high efficacy.[3][5] Within the JAK family of kinases, this compound demonstrates significant selectivity for JAK2 over JAK1, JAK3, and TYK2.[1][6]
By binding to the ATP-binding site of the JAK2 kinase domain, this compound blocks its catalytic activity.[6][7] This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which is a critical mediator of the signals that drive myeloproliferation.[1][8] The blockade of STAT5 phosphorylation leads to the suppression of pro-proliferative and anti-apoptotic gene expression, ultimately resulting in the inhibition of cell growth and the induction of apoptosis in JAK2 V617F-bearing cells.[1][9]
Quantitative Data
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |
|---|---|---|---|---|
| JAK2 JH1 | 0.48 | 0.43 ± 0.02 | Radiometric Filter Binding | [5] |
| Full-Length JAK2 V617F | 0.56 ± 0.04 | N/A | Radiometric Filter Binding | [5] |
| Full-Length JAK2 wt | 0.58 ± 0.03 | N/A | Radiometric Filter Binding | [5] |
| TYK2 JH1 | 10.76 | N/A | Radiometric Filter Binding | [5] |
| JAK3 JH1 | 18.68 | N/A | Radiometric Filter Binding | [5] |
| JAK1 JH1 | 31.63 | N/A | Radiometric Filter Binding |[5] |
Table 2: Cellular Activity of this compound in MPN-Relevant Cell Lines
| Cell Line | Genotype | Assay Type | Endpoint | Value (nM) | Reference |
|---|---|---|---|---|---|
| SET-2 | JAK2 V617F | WST-1 Assay (72h) | GI50 | 88 | [5] |
| CHRF-288-11 | JAK2 mutation | XTT Proliferation Assay | GI50 | Responsive | [6] |
| UKE-1 | JAK2 V617F | XTT Proliferation Assay | GI50 | Responsive | [6] |
| JAK2 V617F-bearing AML cells | JAK2 V617F | WST-1 Assay | GI50 | < 100 | [5] |
| K-562 | BCR-ABL | Proliferation Assay | GI50 | > 1000 | [9] |
| CMK | JAK3 A572V | Proliferation Assay | GI50 | ~2000 |[9] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Myeloproliferative Disease
| Animal Model | Treatment | Key Outcomes | Reference |
|---|---|---|---|
| Ba/F3 JAK2V617F Cell-Driven Model | 150 mg/kg, p.o. | Blocked STAT5 phosphorylation, suppressed splenomegaly, and reduced leukemic cell spreading. | [1][5] |
| rhEpo-Induced Polycythemia (BALB/c mice) | 50, 75, and 100 mg/kg, p.o. | Potently suppressed polycythemia and splenomegaly. |[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on kinase activity.
-
Enzyme and Substrate Preparation : Recombinant purified human JAK kinase domains (e.g., JAK2 JH1) are used as the enzyme source. A generic peptide substrate for tyrosine kinases is utilized.
-
Reaction Mixture : The assay is performed in a buffer containing ATP (radiolabeled with γ-³³P), the peptide substrate, and the specific JAK enzyme.
-
Inhibitor Addition : this compound is serially diluted and added to the reaction mixture at various concentrations.
-
Incubation : The reaction is initiated by adding the enzyme and incubated at room temperature to allow for substrate phosphorylation.
-
Termination and Detection : The reaction is stopped, and the mixture is transferred to a filter membrane which binds the phosphorylated peptide. Unbound radiolabeled ATP is washed away.
-
Quantification : The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
IC50 Calculation : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (WST-1 Method)
This assay measures the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding : Human MPN cell lines (e.g., SET-2, expressing JAK2 V617F) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment : this compound is added to the wells in a range of concentrations. Control wells receive vehicle (e.g., DMSO) only.[3]
-
Incubation : The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[3]
-
Reagent Addition : WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours. WST-1 is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.
-
Absorbance Reading : The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is directly proportional to the number of viable cells.
-
GI50 Calculation : The half-maximal growth-inhibitory concentration (GI50) is calculated by comparing the absorbance of treated cells to that of control cells.[5]
Western Blotting for Phospho-STAT5
This protocol is used to assess the inhibition of the JAK2 signaling pathway.
-
Cell Treatment and Lysis : JAK2 V617F-mutant cells (e.g., SET-2, MB-02) are treated with various concentrations of this compound for a short duration (e.g., 30-60 minutes).[10] Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection : An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light signal produced by the HRP-catalyzed reaction is captured on X-ray film or with a digital imaging system.
-
Analysis : The bands corresponding to p-STAT5 are visualized. The membrane is often stripped and re-probed with an antibody for total STAT5 to confirm equal protein loading and to assess the specific reduction in phosphorylation.[10]
In Vivo Murine Model of MPN
This protocol evaluates the efficacy of this compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., SCID beige mice) are used to prevent rejection of human cells.[10]
-
Cell Implantation : Murine Ba/F3 pro-B cells, which are dependent on IL-3 for survival, are engineered to express human JAK2 V617F. These cells become cytokine-independent and can induce an MPN-like disease when injected into mice.[5]
-
Treatment Administration : Once the disease is established (e.g., confirmed by bioluminescence imaging if cells are luciferase-tagged), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at specified doses (e.g., 150 mg/kg) daily or as per the study design.[5][10] The control group receives the vehicle.
-
Monitoring and Endpoints : Disease progression is monitored by measuring spleen size (splenomegaly is a hallmark of MPNs), body weight, and overall health. Leukemic cell burden can be tracked using in vivo bioluminescence.[10]
-
Pharmacodynamic Analysis : At the end of the study, tissues such as the spleen and bone marrow are harvested. Spleen lysates can be analyzed by Western blotting to confirm the inhibition of STAT5 phosphorylation in vivo.[5][10]
Visualizations
The following diagrams illustrate the key concepts related to this compound's function and evaluation.
Caption: this compound inhibits hyperactive JAK2 V617F, blocking STAT5 phosphorylation and proliferation.
Caption: Workflow for in vitro testing of this compound's effect on proliferation and signaling.
Caption: Logical cascade from JAK2 inhibition by this compound to in vivo anti-MPN effects.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Essential role for Stat5a/b in myeloproliferative neoplasms induced by BCR-ABL1 and JAK2V617F in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
NVP-BSK805: A Technical Guide for Polycythemia Vera Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NVP-BSK805, a potent and selective JAK2 inhibitor, for its application in Polycythemia Vera (PV) research. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a substituted quinoxaline that functions as an ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK2 enzyme is a critical component of the signaling pathway for various cytokines and growth factors, including erythropoietin. A specific mutation in the JAK2 gene, JAK2 V617F, is a key driver in the majority of Polycythemia Vera cases, leading to constitutive activation of the kinase and subsequent downstream signaling.[1][3] This uncontrolled signaling results in the overproduction of red blood cells, a hallmark of PV.
This compound selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][4] The inhibition of STAT5 phosphorylation blocks its dimerization and translocation to the nucleus, where it would otherwise activate the transcription of genes involved in cell proliferation and survival.[3] Consequently, this compound suppresses the proliferation of JAK2 V617F-bearing cells and induces apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| JAK2 JH1 (catalytic domain) | Kinase Assay | 0.48 | [2][5] |
| Full-length wild-type JAK2 | Kinase Assay | 0.58 ± 0.03 | [5] |
| Full-length JAK2 V617F | Kinase Assay | 0.56 ± 0.04 | [5] |
| JAK1 JH1 | Kinase Assay | 31.63 | [2][5] |
| JAK3 JH1 | Kinase Assay | 18.68 | [2][5] |
| TYK2 JH1 | Kinase Assay | 10.76 | [2][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Genetic Background | Assay | GI50 (nM) | Effect | Reference |
| JAK2 V617F-bearing AML cell lines | JAK2 V617F | Growth Inhibition | < 100 | Suppression of cell proliferation | [5] |
| SET-2 | JAK2 V617F | Growth Inhibition | 51 | Inhibition of proliferation | [6] |
| UKE-1 | JAK2 V617F | Growth Inhibition | - | Inhibition of proliferation | [6] |
| CHRF-288-11 | JAK2 mutant (kinase domain) | Growth Inhibition | - | Most sensitive to inhibition | [6] |
| K-562 | BCR-ABL | Growth Inhibition | 1500 | - | [7] |
| CMK | JAK3 A572V | Growth Inhibition | ~2000 | - | [7] |
| SET-2 | JAK2 V617F | Apoptosis Induction | 150 and 1000 | Concentration- and time-dependent induction of apoptosis | [7][8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings | Reference |
| Ba/F3 JAK2 V617F cell-driven mouse model | 150 mg/kg, p.o. | Blocked STAT5 phosphorylation, suppressed splenomegaly and leukemic cell spreading | [4][5] |
| rhEpo-mediated polycythemia in BALB/c mice | 50, 75, and 100 mg/kg, p.o. | Suppressed polycythemia and splenomegaly | [5] |
| rhEpo-induced polycythemia in mice and rats | - | Potently suppressed polycythemia and extramedullary erythropoiesis | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Kinase Inhibition Assay (Radiometric Filter Binding)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Methodology:
-
Full-length JAK2 wild-type and JAK2 V617F enzymes are used.
-
The kinase reactions are performed in a buffer containing ATP and a substrate peptide.
-
This compound is added in a range of concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
After incubation, the reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.
-
The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (WST-1)
Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.
Methodology:
-
Cells (e.g., SET-2, MB-02, MUTZ-8) are seeded in 96-well plates.
-
Cells are incubated for 72 to 96 hours with an 8-point concentration range of this compound.
-
The WST-1 reagent is added to each well and incubated for a specified time.
-
The absorbance is measured at a specific wavelength to determine the amount of formazan dye produced, which is proportional to the number of viable cells.
-
The half-maximal growth-inhibitory concentration (GI50) is calculated relative to vehicle-treated control cells.[3]
Western Blotting for Phospho-STAT5
Objective: To determine the effect of this compound on the phosphorylation of STAT5.
Methodology:
-
Cells (e.g., SET-2, MB-02) are treated with increasing concentrations of this compound for a specified duration (e.g., 30 minutes to 1 hour).[8]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy in a Ba/F3 JAK2 V617F Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of JAK2 V617F-driven disease.
Methodology:
-
SCID beige mice are inoculated with Ba/F3 cells engineered to express JAK2 V617F and luciferase.
-
Once the disease is established, mice are treated orally with this compound (e.g., 150 mg/kg) or vehicle.[4]
-
Disease progression is monitored by bioluminescence imaging to track leukemic cell spreading.
-
At the end of the study, mice are euthanized, and spleens are harvested and weighed to assess splenomegaly.
-
Spleen tissues can be further analyzed by Western blotting or immunohistochemistry for p-STAT5 levels.[4]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes related to this compound research.
Caption: this compound inhibits the constitutively active JAK2 V617F kinase.
Caption: Preclinical research workflow for evaluating this compound.
Caption: Logical relationship of PV pathogenesis and this compound intervention.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
NVP-BSK805: A Technical Guide to its Application as a Radiosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), and its application as a radiosensitizing agent. This document consolidates key findings on its mechanism of action, presents quantitative data from preclinical studies, and outlines detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound primarily functions as a JAK2 inhibitor, demonstrating high selectivity over other members of the JAK family.[1][2] Its mechanism of action in radiosensitization is centered on the disruption of the JAK2/STAT signaling pathway, which is crucial for cell proliferation, survival, and DNA damage repair. In cancer cells, particularly esophageal squamous cell carcinoma (ESCC), inhibition of JAK2 by this compound has been shown to significantly enhance the efficacy of radiotherapy.[3][4]
The key effects of this compound as a radiosensitizer include:
-
Inhibition of STAT Phosphorylation: this compound effectively blocks the phosphorylation of downstream signaling molecules, notably STAT3 and STAT5.[5][6][7] This disruption is critical as the JAK/STAT pathway is often constitutively active in cancer cells, contributing to their resistance to apoptosis.
-
Enhanced DNA Damage: Pre-treatment with this compound leads to an increase in radiation-induced DNA double-strand breaks (DSBs), a lethal form of DNA damage.[3][4] This is evidenced by the increased expression of γ-H2AX, a marker for DSBs.[3]
-
Inhibition of DNA Damage Repair: The agent suppresses the DNA damage response by decreasing the expression of phosphorylated ATM (p-ATM), a key kinase in the DNA repair pathway.[3]
-
Cell Cycle Arrest: this compound induces cell cycle arrest in the G2/M or G0/G1 phases, preventing cells from repairing radiation-induced damage before entering mitosis.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) |
| JAK2 JH1 | 0.48[8][9][10] |
| Full-length wild-type JAK2 | 0.58 ± 0.03[8][10] |
| Full-length JAK2 V617F | 0.56 ± 0.04[8][10] |
| JAK1 JH1 | 31.63[8][9][10] |
| JAK3 JH1 | 18.68[8][9][10] |
| TYK2 JH1 | 10.76[8][9][10] |
| Ki (ATP-competitive) | 0.43 ± 0.02 [8][10] |
Table 2: In Vitro Radiosensitizing Effect of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | This compound Concentration (µM) | Dose Enhancement Ratio (DER10) |
| KYSE-150 | 10 | 1.728[3] |
| KYSE-150R (Radioresistant) | 10 | 14.251[3] |
| KYSE-30 | 5 | 2.4542[3] |
| 10 | 5.3514[3] | |
| KYSE-180 | 5 | 3.2509[3] |
| 10 | 26.0088[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for in vitro and in vivo radiosensitization experiments.
Caption: this compound inhibits JAK2 phosphorylation, blocking the downstream STAT signaling pathway.
Caption: Workflow for in vitro clonogenic survival assay to assess radiosensitization.
Caption: Workflow for in vivo xenograft studies to evaluate radiosensitizing effects.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is adapted from studies evaluating the radiosensitizing effect of this compound on ESCC cell lines.[3]
-
Cell Seeding: Exponentially growing tumor cells (e.g., KYSE-150, KYSE-150R, KYSE-30, KYSE-180) are seeded into six-well plates at a density determined by their plating efficiency.
-
Adhesion: The cells are incubated for 24 hours at 37°C in a 5% CO2 environment to allow for adherence.
-
Drug Treatment: Following adhesion, the cells are treated with this compound at the desired concentrations (e.g., 5 µM or 10 µM). A control group with vehicle (e.g., DMSO) is also included.
-
Pre-incubation: The cells are incubated with this compound for 4 hours prior to irradiation.
-
Irradiation: The plates are exposed to varying doses of radiation (e.g., 0, 2, 4, 6, and 8 Gy) using a calibrated irradiator.
-
Drug Removal: Immediately after irradiation, the media containing this compound is removed and replaced with fresh culture medium.
-
Colony Formation: The cells are cultured for an additional 10 days to allow for the formation of colonies.
-
Colony Staining and Counting: Colonies are fixed with a suitable fixative (e.g., methanol) and stained with crystal violet. Colonies containing 50 or more cells are counted as survivors.
-
Data Analysis: The surviving fraction for each treatment group is calculated and normalized to the plating efficiency of the non-irradiated control. Dose-response curves are generated, and the Dose Enhancement Ratio (DER) is calculated, typically at a surviving fraction of 10% (DER10).
In Vivo Xenograft Tumor Model
This protocol outlines the steps for assessing the in vivo radiosensitizing effects of this compound.[3]
-
Animal Model: Six-week-old female BALB/c nude mice are used for this study. All animal procedures must be approved by an institutional animal care and use committee.
-
Tumor Cell Implantation: A suspension of human ESCC cells (e.g., KYSE-150) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups:
-
Control (vehicle)
-
This compound alone
-
Irradiation alone
-
This compound in combination with irradiation
-
-
Treatment Administration:
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (length × width²) / 2 is commonly used to calculate tumor volume.
-
Endpoint and Data Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress. The primary outcome is typically tumor growth delay, which is the time it takes for tumors in each group to reach a certain volume. Survival analysis can also be performed.
Conclusion
This compound has demonstrated significant potential as a radiosensitizing agent, particularly in preclinical models of esophageal squamous cell carcinoma. Its well-defined mechanism of action, involving the potent and selective inhibition of the JAK2/STAT pathway, provides a strong rationale for its further investigation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound in combination with radiotherapy. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. karger.com [karger.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
NVP-BSK805: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NVP-BSK805, a potent and selective Janus kinase 2 (JAK2) inhibitor. The information is curated for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Properties
This compound is a substituted quinoxaline derivative.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline trihydrochloride[2] |
| Alternate Names | BSK805, JAK2 inhibitor[3] |
| CAS Number | 1092499-93-8 (parent), 1942919-79-0 (dihydrochloride), 2320258-95-3 (trihydrochloride)[2][4] |
| Molecular Formula | C₂₇H₂₈F₂N₆O[4] |
| SMILES | FC1=C(CN2CCOCC2)C(F)=CC(C3=CC=CC4=C3N=C(C5=CN(C6CCNCC6)N=C5)C=N4)=C1[4] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 490.55 g/mol (parent), 563.47 g/mol (dihydrochloride), 599.94 g/mol (trihydrochloride)[2][3] |
| Appearance | Crystalline solid[4] |
| Solubility | DMSO: >214 mg/mL (184.57 mM), Water: 3 mg/mL (5.32 mM), Ethanol: 14 mg/mL (24.85 mM), DMF: 20 mg/mL, PBS (pH 7.2): 10 mg/mL[3][4] |
| Storage | Store at -20°C. Solutions are unstable and should be prepared fresh.[5] |
Mechanism of Action and Biological Activity
This compound is a potent, selective, and ATP-competitive inhibitor of JAK2.[1][5] It exhibits high affinity for the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] The inhibitory activity of this compound against various JAK family kinases is detailed in Table 3.
Table 3: Inhibitory Activity of this compound against JAK Kinases
| Target | IC₅₀ (nM) |
| JAK2 (JH1 domain) | 0.48[3] |
| JAK2 (full-length, wild-type) | 0.58[3] |
| JAK2 (V617F mutant) | 0.56[3] |
| TYK2 (JH1 domain) | 10.76[3] |
| JAK3 (JH1 domain) | 18.68[3] |
| JAK1 (JH1 domain) | 31.63[3] |
The primary downstream effect of JAK2 inhibition by this compound is the suppression of the JAK2/STAT5 signaling pathway. This pathway is crucial for the proliferation and survival of cells in certain hematological malignancies.[1] this compound effectively blocks the phosphorylation of STAT5 in cells harboring the activating JAK2 V617F mutation, leading to cell cycle arrest and apoptosis.[1][6]
Signaling Pathway
The JAK2/STAT5 signaling pathway is a critical intracellular cascade initiated by the binding of cytokines, such as erythropoietin (EPO), to their cognate receptors. This binding event leads to the dimerization of the receptor and the subsequent activation of receptor-associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT5 proteins. STAT5 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. This compound acts by directly inhibiting the kinase activity of JAK2, thereby blocking all subsequent downstream signaling events.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize this compound. For complete, detailed protocols, it is recommended to consult the original research articles.
Clonogenic Survival Assay
This assay is used to determine the long-term proliferative capacity of cells after treatment with this compound, often in combination with radiation.[6]
General Protocol:
-
Cell Seeding: Single-cell suspensions of cancer cells (e.g., esophageal squamous cell carcinoma lines) are seeded into 6-well plates at a low density (e.g., 500 cells/well).[7]
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 4 hours) before or after exposure to ionizing radiation.[6]
-
Incubation: The plates are incubated for 12-14 days to allow for colony formation.[7]
-
Staining and Counting: Colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet.[8] Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, corrected for the plating efficiency of untreated cells.
Western Blotting for STAT5 Phosphorylation
This technique is used to quantify the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in cell lysates, providing a direct measure of JAK2 inhibition by this compound.[1]
General Protocol:
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A common lysis buffer is RIPA buffer.[9]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.[9]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-STAT5 (e.g., anti-p-STAT5 Tyr694) and total STAT5.[10][11] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
In Vivo Mouse Models
a) Ba/F3 JAK2V617F Cell-Driven Mouse Model of Leukemia: This model is used to assess the in vivo efficacy of this compound in a leukemia context.[1][12]
General Protocol:
-
Cell Line: The murine pro-B cell line Ba/F3 is engineered to express the human JAK2 V617F mutant, making its survival dependent on JAK2 signaling.[13]
-
Implantation: A defined number of Ba/F3-JAK2V617F cells (e.g., 3.0 × 10⁶) are injected intravenously into immunocompromised mice (e.g., BALB/c nude or SCID beige mice).[12][14]
-
Treatment: After a few days to allow for cell engraftment, mice are treated with this compound (e.g., 150 mg/kg, orally) or vehicle.[1]
-
Monitoring and Endpoint Analysis: Disease progression is monitored by assessing parameters such as body weight, survival, and spleen size (splenomegaly).[14] At the end of the study, tissues such as the spleen can be harvested for analysis of p-STAT5 levels by Western blotting or immunohistochemistry.[1]
b) rhEpo-Induced Polycythemia Mouse Model: This model is used to evaluate the effect of this compound on erythropoiesis.[1]
General Protocol:
-
Induction of Polycythemia: Mice (e.g., BALB/c) are injected with recombinant human erythropoietin (rhEpo) to stimulate red blood cell production.[15]
-
Treatment: Concurrently with or after rhEpo administration, mice are treated with this compound or vehicle.
-
Endpoint Analysis: The degree of polycythemia is assessed by measuring hematocrit, hemoglobin levels, and red blood cell counts. Spleen weight is also measured as an indicator of extramedullary hematopoiesis.[16]
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments described above.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP BSK 805 (CAS 2320258-95-3): R&D Systems [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. This compound (hydrochloride) | CAS 1942919-79-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell proliferation assay and clonogenic survival assay [bio-protocol.org]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ba/F3-EPOR-JAK2-V617F-Cell-Line - Kyinno Bio [kyinno.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Impaired response of polycythemic mice to erythropoietin induced by protein starvation imposed after hormone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of NVP-BSK805: A Potent and Selective JAK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors. The discovery of the activating JAK2V617F mutation in the majority of patients with myeloproliferative neoplasms (MPNs) established JAK2 as a key therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, a member of the 2,8-diaryl-quinoxaline class of inhibitors. We detail its kinase inhibition profile, cellular activity, in vivo efficacy in preclinical models of MPNs, and pharmacokinetic properties. Furthermore, this guide outlines the key experimental protocols utilized in its characterization and visualizes the core signaling pathways and developmental logic through detailed diagrams.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating intracellular signaling cascades initiated by cytokine and growth factor receptors.[1] These signaling pathways are integral to hematopoiesis, immune regulation, and inflammation. The discovery of a somatic gain-of-function mutation, V617F, in the pseudokinase domain of JAK2 in a high percentage of patients with myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), highlighted JAK2 as a prime therapeutic target.[2][3] This mutation leads to constitutive activation of the JAK2-STAT5 signaling pathway, driving uncontrolled cell proliferation and the clinical manifestations of these disorders.[3]
This compound emerged from a drug discovery program aimed at identifying potent and selective small-molecule inhibitors of JAK2.[2] It belongs to a novel class of 2,8-diaryl-quinoxalines and functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of both wild-type and V617F-mutant JAK2.[2][3] This guide will delve into the scientific journey of this compound, from its initial discovery and medicinal chemistry optimization to its comprehensive preclinical characterization.
Discovery and Lead Optimization
The development of this compound was the result of a focused medicinal chemistry effort centered on a 2,8-diaryl-quinoxaline scaffold.[2] The core objective was to design inhibitors with high potency for JAK2 while maintaining selectivity over other JAK family members and the broader kinome to minimize off-target effects.
Structure-activity relationship (SAR) studies of this quinoxaline series led to the identification of key structural features that govern potency and selectivity. These studies guided the iterative optimization of substituents on the aryl rings at the 2 and 8 positions of the quinoxaline core, ultimately leading to the selection of this compound as a lead candidate with a favorable preclinical profile, including potent enzymatic and cellular activity, and good oral bioavailability.[2]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JAK2. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3][4] A key downstream effector of JAK2 is the Signal Transducer and Activator of Transcription 5 (STAT5). In MPNs driven by the JAK2V617F mutation, STAT5 is constitutively phosphorylated, leading to its dimerization, nuclear translocation, and the transcription of genes that promote cell survival and proliferation. This compound effectively blocks this constitutive STAT5 phosphorylation in JAK2V617F-bearing cells.[3]
Caption: JAK2-STAT5 Signaling Pathway and Inhibition by this compound.
Data Presentation
Table 1: In Vitro Kinase and Cellular Inhibition Profile of this compound
| Target | Assay Type | IC50 / GI50 (nM) | Reference |
| JAK2 JH1 | Kinase Assay | 0.48 | [4] |
| JAK1 JH1 | Kinase Assay | 31.63 | [4] |
| JAK3 JH1 | Kinase Assay | 18.68 | [4] |
| TYK2 JH1 | Kinase Assay | 10.76 | [4] |
| Full-length JAK2 wt | Kinase Assay | 0.58 ± 0.03 | |
| Full-length JAK2 V617F | Kinase Assay | 0.56 ± 0.04 | |
| JAK2V617F-bearing AML cell lines | Cell Proliferation | <100 |
Table 2: In Vivo Efficacy of this compound in a Ba/F3 JAK2V617F Cell-Driven Mouse Model
| Parameter | Treatment Group | Result | Reference |
| STAT5 Phosphorylation | 150 mg/kg p.o. | Blocked | |
| Splenomegaly | 50 and 150 mg/kg p.o. | Suppressed | |
| Leukemic Cell Spreading | 50 and 150 mg/kg p.o. | Suppressed |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Mouse | Oral | Data not explicitly available | Data not explicitly available | ~45% | |
| Rat | Oral | Data not explicitly available | Data not explicitly available | ~50% |
Note: Specific Cmax and Tmax values were not detailed in the reviewed literature, which primarily reported the overall bioavailability.
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay (Radiometric)
A radiometric filter binding assay is a standard method for determining the inhibitory activity of compounds against a specific kinase.
Caption: Workflow for a Radiometric JAK2 Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Recombinant JAK2 enzyme, a suitable peptide substrate, and [γ-32P]ATP are prepared in a kinase reaction buffer. This compound is serially diluted to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by mixing the JAK2 enzyme, peptide substrate, and varying concentrations of this compound. The reaction is started by the addition of [γ-32P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., phosphoric acid).
-
Filtration and Washing: The reaction mixture is spotted onto a phosphocellulose filter paper. The filter is then washed multiple times to remove unincorporated [γ-32P]ATP, while the phosphorylated peptide substrate remains bound to the filter.
-
Quantification: The amount of radioactivity on the filter paper, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular STAT5 Phosphorylation Assay
The inhibition of JAK2 activity within a cellular context is commonly assessed by measuring the phosphorylation status of its downstream target, STAT5.
Methodology:
-
Cell Culture and Treatment: JAK2V617F-expressing cells (e.g., SET-2) are cultured under standard conditions. The cells are then treated with various concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the p-STAT5 and total STAT5 bands is quantified using densitometry software. The ratio of p-STAT5 to total STAT5 is calculated to determine the extent of inhibition by this compound.
In Vivo Efficacy in a Ba/F3 JAK2V617F Cell-Driven Mouse Model
This model is used to assess the in vivo antitumor activity of JAK2 inhibitors.
References
- 1. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805: A Technical Guide to its Kinase Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This document details its inhibitory activity against the JAK family of kinases, its mechanism of action, and the experimental protocols utilized for its characterization.
Core Mechanism of Action
This compound is a novel substituted quinoxaline that functions as an ATP-competitive inhibitor of JAK2.[1][2] Its primary mechanism involves binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This targeted inhibition has demonstrated significant effects on cell proliferation and survival, particularly in cells harboring activating mutations of JAK2.
Kinase Selectivity Panel
This compound exhibits potent inhibition of the JAK2 kinase, including both the wild-type enzyme and the clinically relevant V617F mutant, which is frequently observed in myeloproliferative neoplasms.[1][2] The inhibitor displays significant selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).
Table 1: this compound Inhibition of JAK Family Kinases (Biochemical Assays)
| Target Kinase | IC50 (nM) | Notes |
| JAK2 (JH1 domain) | 0.48 | ATP-competitive inhibition.[2][3][4] |
| JAK1 (JH1 domain) | 31.63 | Over 65-fold selectivity for JAK2.[2][3][4] |
| JAK3 (JH1 domain) | 18.68 | Over 39-fold selectivity for JAK2.[2][3][4] |
| TYK2 (JH1 domain) | 10.76 | Over 22-fold selectivity for JAK2.[2][3][4] |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03 | Potent inhibition of the full-length enzyme.[2] |
| Full-length JAK2 (V617F mutant) | 0.56 ± 0.04 | Similar high potency against the key mutant form.[2] |
While broader kinase profiling has indicated excellent selectivity for this compound, specific quantitative data for a wide-ranging kinase panel is not extensively available in the public domain.[1] The available data strongly supports a primary mechanism of action through potent and selective JAK2 inhibition.
Cellular Activity
In cellular assays, this compound effectively inhibits the downstream signaling of the JAK2 pathway. A key effect is the blunting of constitutive STAT5 phosphorylation in cells bearing the JAK2(V617F) mutation.[1] This inhibition of downstream signaling leads to the suppression of cell proliferation and the induction of apoptosis.[1]
Table 2: Cellular Activity of this compound
| Cell Line Context | Effect | Concentration |
| JAK2(V617F)-bearing cells | Suppression of STAT5 phosphorylation | ≥100 nM[2] |
| JAK2(V617F)-bearing AML cell lines | Half-maximal growth inhibition (GI50) | <100 nM[2] |
| Ba/F3 JAK2(V617F) cells | Induction of apoptosis | Effective at concentrations leading to growth inhibition.[1] |
Signaling Pathway and Inhibition
This compound targets the JAK/STAT signaling pathway, which is crucial for the regulation of cellular proliferation, differentiation, and survival. The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by this compound.
Caption: JAK/STAT signaling pathway and this compound inhibition.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the kinase selectivity and cellular activity of this compound.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.
-
Radiometric Filter Binding Assay: This method quantifies the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a peptide substrate by the kinase.
-
The kinase, peptide substrate, and this compound (at varying concentrations) are incubated with [γ-³³P]-ATP.
-
The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated peptide.
-
Unbound [γ-³³P]-ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of this compound.
-
-
Caliper Microfluidic Mobility Shift Assay: This assay measures the change in charge of a fluorescently labeled peptide substrate upon phosphorylation.
-
The kinase reaction is performed with a fluorescently labeled peptide substrate and ATP.
-
The reaction mixture is introduced into a microfluidic chip.
-
An electric field is applied, separating the phosphorylated (more negatively charged) and non-phosphorylated substrate.
-
The amounts of phosphorylated and non-phosphorylated peptide are quantified by fluorescence detection.
-
Kinase activity is determined by the ratio of phosphorylated to total peptide.
-
Caption: General workflow for biochemical kinase selectivity assays.
Cellular Proliferation Assay (WST-1)
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.
-
The absorbance of the formazan product is measured using a plate reader at the appropriate wavelength.
-
The absorbance is proportional to the number of viable, proliferating cells.
-
The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell growth inhibition against the concentration of this compound.
Western Blotting for Phospho-STAT5
Objective: To determine the effect of this compound on the phosphorylation of STAT5, a downstream target of JAK2.
-
Cells are treated with this compound or a vehicle control for a specified time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is added, and the light emitted is detected, indicating the amount of p-STAT5.
-
The membrane is often stripped and re-probed with an antibody for total STAT5 as a loading control.
This technical guide provides a detailed summary of the kinase selectivity of this compound, with a focus on its potent and selective inhibition of JAK2. The provided data and protocols offer valuable information for researchers and professionals in the field of drug development and cancer biology.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805: A Technical Overview of Cellular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). We will explore its primary cellular targets, binding affinities, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers in oncology, immunology, and drug discovery.
Core Cellular Targets and Mechanism of Action
This compound is a novel substituted quinoxaline that potently inhibits the catalytic activity of the JAK2 kinase.[1] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for signaling downstream of cytokine receptors.[2][3] This signaling cascade, known as the JAK/STAT pathway, is critical for processes like hematopoiesis, immune response, and cell proliferation.[4]
The discovery of an activating mutation in JAK2 (V617F) in a majority of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera, has established JAK2 as a key therapeutic target.[1] this compound acts in an ATP-competitive manner, binding to the ATP-binding site of the JAK2 kinase domain, thereby blocking its phosphotransferase activity.[1][4][5] This inhibition prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][4][6] The suppression of STAT5 phosphorylation blocks its dimerization and translocation to the nucleus, ultimately inhibiting the transcription of target genes involved in cell survival and proliferation.[2][4][7]
Binding Affinity and Inhibitory Activity
This compound demonstrates high affinity and potent inhibitory activity against JAK2, including the clinically relevant V617F mutant. It exhibits significant selectivity for JAK2 over other members of the JAK family.[1][3]
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Reference(s) |
|---|---|---|---|
| JAK2 JH1 (Kinase Domain) | IC₅₀ | 0.48 nM | [6][8] |
| Full-Length JAK2 (Wild-Type) | IC₅₀ | 0.58 nM | [2][6][7] |
| Full-Length JAK2 (V617F Mutant) | IC₅₀ | 0.56 nM | [2][6][7] |
| JAK1 JH1 (Kinase Domain) | IC₅₀ | 31.63 nM | [6][8][9] |
| JAK3 JH1 (Kinase Domain) | IC₅₀ | 18.68 nM | [6][8][9] |
| TYK2 JH1 (Kinase Domain) | IC₅₀ | 10.76 nM | [6][8][9] |
| JAK2 | Kᵢ | 0.43 ± 0.02 nM | [3][6] |
| JAK2 JH2 (Pseudokinase Domain) | Kₑ | 0.8 µM |[10] |
Table 2: Cellular Activity of this compound
| Cell Line Model | Parameter | Value | Reference(s) |
|---|---|---|---|
| JAK2V617F-bearing AML cells | GI₅₀ | < 100 nM | [3][6] |
| K-562 (BCR-ABL mutant) | GI₅₀ | 1.5 µM | [3] |
| CMK (JAK3 A572V mutant) | GI₅₀ | ~ 2 µM | [3][11] |
| SET-2 (JAK2V617F mutant) | STAT5 Phosphorylation Inhibition | ≥ 100 nM |[6] |
Signaling Pathway Visualization
The diagram below illustrates the canonical JAK/STAT signaling pathway and the inhibitory action of this compound. Cytokine binding induces dimerization of the receptor, bringing the associated JAK2 proteins into close proximity, leading to their trans-autophosphorylation and activation. Activated JAK2 then phosphorylates STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene expression. This compound blocks the initial JAK2 activation step.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
NVP-BSK805: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase critical in signal transduction pathways regulating hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway, often through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs) and other malignancies. This document provides a comprehensive technical overview of the mechanism by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the targeted inhibition of the JAK2 kinase. It binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2][3] The constitutive activation of the JAK2/STAT pathway is a hallmark of many cancers, promoting cell proliferation, survival, and resistance to apoptosis. By disrupting this critical survival signaling, this compound effectively triggers the intrinsic apoptotic cascade.
The inhibition of JAK2 by this compound is highly selective. It displays a greater than 20-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) and more than 100-fold selectivity over a broader panel of kinases in vitro.[1][3] This specificity minimizes off-target effects and underscores its potential as a targeted therapeutic agent.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK2 (full-length, wild-type) | 0.58 ± 0.03[4] |
| JAK2 (V617F mutant) | 0.56 ± 0.04[4] |
| JAK2 JH1 (kinase domain) | 0.48[4][5] |
| JAK1 JH1 (kinase domain) | 31.63[4][5] |
| JAK3 JH1 (kinase domain) | 18.68[4][5] |
| TYK2 JH1 (kinase domain) | 10.76[4][5] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Parameter | Value (µM) |
| INA-6 | Multiple Myeloma | IL-6 Dependent | IC50 | < 1[1] |
| Human Myeloma Cell Lines (panel of 6) | Multiple Myeloma | Various | IC50 | 2.6 - 6.8[1] |
| Primary Extramedullary Plasma Cells (3 of 4 samples) | Multiple Myeloma | IL-6 Responsive | IC50 | 0.5 - 0.6[1] |
| Ba/F3 | Pro-B | JAK2-V617F | GI50 | < 0.1[6] |
| SET-2 | Megakaryoblastic Leukemia | JAK2-V617F | GI50 | ~0.15 (estimated from data)[7] |
| MB-02 | Myeloid Leukemia | JAK2-V617F | GI50 | Not explicitly stated |
| K-562 | Chronic Myeloid Leukemia | BCR-ABL | GI50 | 1.5[7] |
| CMK | Megakaryoblastic Leukemia | Not specified | GI50 | ~2[7] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Not specified | DER10 (10 µM) | 1.728[8] |
| KYSE-150R (radioresistant) | Esophageal Squamous Cell Carcinoma | Not specified | DER10 (10 µM) | 14.251[8] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Not specified | DER10 (5 µM) | 2.4542[8] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Not specified | DER10 (10 µM) | 5.3514[8] |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | Not specified | DER10 (5 µM) | 3.2509[8] |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | Not specified | DER10 (10 µM) | 26.0088[8] |
DER10: Dose Enhancement Ratio at 10% survival
Signaling Pathway of this compound-Induced Apoptosis
The primary pathway initiated by this compound leading to apoptosis is the inhibition of the JAK2/STAT signaling cascade. In cancer cells harboring activating JAK2 mutations or those dependent on cytokine signaling (e.g., IL-6 in multiple myeloma), this pathway is constitutively active, leading to the transcription of anti-apoptotic genes such as Bcl-xL and Mcl-1.
This compound's inhibition of JAK2 prevents the phosphorylation of STAT proteins. As a result, STATs cannot dimerize and translocate to the nucleus to initiate the transcription of these survival genes. The downregulation of anti-apoptotic proteins, coupled with potential modulation of pro-apoptotic proteins like Bim, shifts the cellular balance towards apoptosis.[7] This ultimately leads to the activation of the caspase cascade, executioner caspases cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Caption: this compound inhibits JAK2, blocking STAT phosphorylation and inducing apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic role of this compound.
Cell Viability and Growth Inhibition (GI50) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations ranging from nanomolar to micromolar. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an XTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the log concentration of this compound. Calculate the GI50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5 µM, 2 µM) and a vehicle control for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound. A significant increase in the Annexin V-positive population indicates apoptosis induction.[1]
Caption: Workflow for detecting apoptosis via Annexin V/PI staining and flow cytometry.
Western Blotting for Phospho-STAT Analysis
This technique is used to assess the inhibition of JAK2 downstream signaling.
-
Cell Lysis: Treat cells with this compound at concentrations as low as 0.5 µM for a specified time (e.g., 4 hours).[1] For cytokine-dependent lines, stimulate with the appropriate cytokine (e.g., IL-6) in the presence or absence of the inhibitor.[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) or phospho-STAT5 (Tyr694) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3, total STAT5, or a housekeeping protein like GAPDH or β-actin. A marked reduction in the phospho-STAT signal relative to the total protein indicates effective inhibition by this compound.[1]
Preclinical and Clinical Perspective
Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models. For instance, in a Ba/F3 JAK2-V617F cell-driven mouse model, this compound suppressed STAT5 phosphorylation, leukemic cell proliferation, and splenomegaly.[9] It also showed potent suppression of erythropoietin-induced polycythemia in mice and rats.[3] While this compound itself has primarily served as a powerful research tool, its success has substantiated the use of JAK inhibitors as a therapeutic strategy for patients with MPNs and other cancers.[1] This has paved the way for the clinical development of other JAK2 inhibitors, some of which are now approved for clinical use. As of the latest information, there are no active clinical trials specifically for this compound, but trials for other JAK inhibitors in similar indications are ongoing.[10]
Conclusion
This compound is a highly potent and selective JAK2 inhibitor that effectively induces apoptosis in cancer cells dependent on the JAK/STAT signaling pathway. Its mechanism of action, characterized by the blockade of STAT phosphorylation and subsequent downregulation of anti-apoptotic proteins, is well-documented. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the JAK2 pathway in oncology. The specificity and efficacy of this compound continue to make it an invaluable tool in the ongoing efforts to develop more effective and targeted cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. karger.com [karger.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. patientpower.info [patientpower.info]
Methodological & Application
Application Notes and Protocols for NVP-BSK805 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The discovery of an activating V617F mutation in the JAK2 gene in many patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera, has established JAK2 as a critical therapeutic target.[1] this compound demonstrates high selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[1][3] In cellular assays, this compound effectively inhibits the constitutive phosphorylation of STAT5, a key downstream substrate of JAK2, leading to the suppression of cell proliferation and the induction of apoptosis in cells harboring the JAK2(V617F) mutation.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against isolated JAK family kinase domains.
| Target Kinase | IC50 (nM) | Notes |
| JAK2 (JH1 Domain) | 0.48 - 0.5 | ATP-competitive inhibition.[4][5][6] |
| JAK2 (Full-Length, Wild-Type) | 0.58 | Assessed via radiometric filter binding assay.[2][5][7] |
| JAK2 (Full-Length, V617F Mutant) | 0.56 | High potency against the key activating mutation.[2][5][7] |
| JAK1 (JH1 Domain) | 31.63 - 32 | Demonstrates >20-fold selectivity for JAK2 over JAK1.[4][5][6] |
| JAK3 (JH1 Domain) | 18.68 - 19 | [4][5][6] |
| TYK2 (JH1 Domain) | 10.76 - 11 | [4][5][6] |
The calculated Ki value for this compound against JAK2 is 0.43 nM.[5][8]
Table 2: Cellular Antiproliferative Activity (GI50)
This table presents the half-maximal growth inhibition (GI50) of this compound in various human cell lines.
| Cell Line | Relevant Mutation(s) | GI50 | Notes |
| SET-2 | JAK2 V617F | 88 nM | Human megakaryoblastic leukemia cell line.[5][8] |
| Other JAK2 V617F-bearing lines | JAK2 V617F | < 100 nM | General finding across multiple patient-derived cell lines.[4][5] |
| K-562 | BCR-ABL | ~1.5 µM | Chronic myelogenous leukemia cell line, used as a negative control.[4][9] |
| CMK | JAK3 A572V | ~2.0 µM | Acute megakaryoblastic leukemia cell line, used for selectivity screening.[4][9] |
Signaling Pathway and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical JAK/STAT signaling pathway and the mechanism of inhibition by this compound. Cytokine binding induces receptor dimerization, bringing JAK2 proteins into proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates STAT5, which dimerizes, translocates to the nucleus, and regulates gene expression. This compound competitively binds to the ATP-binding site of the JAK2 kinase domain, preventing its catalytic activity and blocking all downstream signaling events.
Caption: JAK/STAT signaling pathway and this compound mechanism of action.
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines the key steps for determining the IC50 value of this compound against a purified kinase using a luminescence-based detection method like ADP-Glo™.
Caption: Generalized workflow for an in vitro biochemical kinase assay.
Experimental Workflow: Cell-Based Assays
This diagram shows a typical workflow for assessing the effect of this compound on cell proliferation and downstream STAT5 signaling.
Caption: Workflow for cell proliferation and phospho-protein analysis.
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) for measuring kinase activity.
Materials:
-
Recombinant human JAK2 kinase (wild-type or V617F)
-
Kinase substrate (e.g., a suitable tyrosine-containing peptide)
-
ATP solution
-
This compound, dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. For a typical assay, the starting concentration might be 10 µM.
-
Assay Plate Setup: Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The final kinase concentration should be optimized beforehand to be in the linear range of the assay.
-
Add the 2X kinase/substrate solution to the wells containing the compound.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at or near the Km of ATP for JAK2.
-
Add the 2X ATP solution to all wells to start the kinase reaction.
-
Mix the plate and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (WST-1 Method)
This protocol measures the antiproliferative effects of this compound on JAK2-dependent cell lines.[2][5]
Materials:
-
JAK2 V617F-positive cell line (e.g., SET-2)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound, dissolved in DMSO
-
WST-1 cell proliferation reagent
-
Clear, flat-bottomed 96-well cell culture plates
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[2][5]
-
Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only) from all wells. Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability versus log[this compound] and fit the data to determine the GI50 value.
Protocol 3: Western Blot for STAT5 Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of STAT5 in a cellular context.
Materials:
-
JAK2 V617F-positive cell line (e.g., SET-2)
-
Complete cell culture medium
-
This compound, dissolved in DMSO
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours at 37°C.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-STAT5 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT5.
-
Analysis: Perform densitometry analysis on the bands to quantify the ratio of phosphorylated STAT5 to total STAT5 at each concentration of this compound.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols for NVP-BSK805: A Potent JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in signal transduction for various cytokines and growth factors.[1] The JAK/STAT signaling pathway is a principal communication route from the cell surface to the nucleus, playing a pivotal role in hematopoiesis, immunity, and inflammation. Dysregulation of this pathway is implicated in numerous malignancies, particularly myeloproliferative neoplasms (MPNs) characterized by activating mutations such as JAK2-V617F.[2][3] this compound has demonstrated significant inhibitory activity against both wild-type and V617F-mutant JAK2, leading to the suppression of cell proliferation and induction of apoptosis in cancer cell lines dependent on this pathway.[2][4] These application notes provide a comprehensive overview of the inhibitory activity of this compound across various cancer cell lines, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and a visualization of its mechanism of action.
Data Presentation: this compound IC50/GI50 in Various Cancer Cell Lines
The inhibitory effects of this compound on the proliferation of different cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values summarized in the table below. These values are critical for assessing the potency and selectivity of the compound.
| Cell Line | Cancer Type | Mutation Status | IC50 / GI50 (nM) | Reference |
| Ba/F3-JAK2V617F | Pro-B Cell | JAK2 V617F | <100 | [4][5] |
| HEL | Erythroleukemia | JAK2 V617F | <100 | [4] |
| SET-2 | Megakaryoblastic Leukemia | JAK2 V617F | <100 | [4] |
| UKE-1 | Megakaryoblastic Leukemia | JAK2 V617F | <100 | [6] |
| CHRF-288-11 | Megakaryoblastic Leukemia | JAK2 T875N | 230 | [6] |
| INA-6 | Multiple Myeloma | IL-6 Dependent | <1000 | |
| Multiple Myeloma Cell Lines (Various) | Multiple Myeloma | - | 2600 - 6800 | |
| K-562 | Chronic Myeloid Leukemia | BCR-ABL | ~1500 | [4][7] |
| CMK | Acute Megakaryoblastic Leukemia | JAK3 A572V | ~2000 | [4][8] |
| KBV20C | Drug-Resistant Cancer | P-gp Overexpression | - | [7] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | - | - | [1] |
| KYSE-150R | Esophageal Squamous Cell Carcinoma | Radioresistant | - | [1] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | - | - | [1] |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | - | - | [1] |
Note: The specific IC50/GI50 values for some cell lines were not explicitly stated in the search results but were described as being within a certain range. For cell lines from the esophageal squamous cell carcinoma study, the focus was on radiosensitization rather than direct cytotoxicity IC50 determination.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the JAK/STAT signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Conclusion
This compound is a highly potent inhibitor of JAK2, demonstrating significant anti-proliferative effects in cancer cell lines harboring activating JAK2 mutations. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and the broader field of JAK2 inhibition. The detailed experimental workflow for IC50 determination offers a standardized method for evaluating the efficacy of this compound in various cellular contexts. The visualized signaling pathway provides a clear understanding of the mechanism through which this compound exerts its effects, facilitating further research and drug development efforts.
References
- 1. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. The JAK2 inhibitors CEP-33779 and this compound have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NVP-BSK805 In Vivo Dosing for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing strategies for the selective JAK2 inhibitor, NVP-BSK805, in various mouse models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing regimens and pharmacokinetic parameters of this compound in mice.
Table 1: In Vivo Dosing Regimens and Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage | Dosing Frequency | Vehicle | Observed Effects | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) Xenograft (BALB/c nude mice) | Oral Gavage | 30 mg/kg | Daily for 11 consecutive days | 0.1% DMSO | In combination with radiation, significantly delayed tumor growth. Alone, it had no significant effect on tumor growth compared to the control group.[1] | [1] |
| Ba/F3 JAK2V617F Cell-Driven Leukemic Model (SCID beige mice) | Oral Gavage | 150 mg/kg | Single dose | NMP/PEG300/Solutol HS15 (5/80/15%) | Blocked STAT5 phosphorylation, suppressed splenomegaly, and reduced leukemic cell spreading.[2] | [2] |
| rhEpo-Induced Polycythemia (BALB/c mice) | Oral Gavage | 50, 75, and 100 mg/kg | Daily | Not specified | Suppressed rhEpo-mediated polycythemia and splenomegaly.[2][3] | [2][3] |
| Metabolic Study (C57BL/6J mice) | Intraperitoneal (IP) Injection | 0.03 mg in 0.1 mL | Daily for 10 days, then twice daily for a total of 21 days | DMSO | Increased fat mass and feed efficiency without altering food intake or body weight.[4] | [4] |
| Metabolic Study (C57BL/6J mice) | Intracerebroventricular (ICV) Injection | 3.12 µg/µL in 1 µL | Once a week for 3 weeks | DMSO | Increased fat mass.[4] | [4] |
| Leptin Action Study (C57BL/6J mice) | Intracerebroventricular (ICV) Injection | 1.5 µg in 1 µL | Single dose | DMSO | Prevented leptin-induced decrease in food intake and body weight by impeding hypothalamic STAT3 phosphorylation.[4] | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| Half-life | Long | Oral | Not specified | [5] |
| Oral Bioavailability | Good | Oral | Not specified | [5] |
Signaling Pathway
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[5] By binding to the ATP-binding site of JAK2, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4] This blockade disrupts the signaling cascade responsible for cell proliferation, differentiation, and survival in various biological processes and diseases, including myeloproliferative neoplasms and some solid tumors.[5]
Caption: this compound inhibits JAK2, blocking STAT3/5 phosphorylation and subsequent gene expression.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo mouse studies based on published literature.
Formulation of this compound for Administration
A. Oral Gavage Formulation (Aqueous Suspension)
This formulation is suitable for studies requiring daily oral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water or 0.9% saline
-
-
Procedure:
-
Prepare a 0.1% DMSO solution in sterile water or saline. For example, add 10 µL of DMSO to 9.99 mL of sterile water.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Create a slurry by adding a small volume of the 0.1% DMSO vehicle to the this compound powder and vortex thoroughly.
-
Gradually add the remaining vehicle to the slurry while continuously vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh daily before administration.
-
B. Oral Gavage Formulation (Solution)
This formulation is suitable for achieving a solution for oral delivery.
-
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Solutol HS15
-
-
Procedure:
-
Prepare a vehicle solution of NMP, PEG300, and Solutol HS15 in a 5:80:15 ratio by volume.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the this compound in the vehicle solution by vortexing and/or sonication until fully dissolved.
-
This formulation has been used for single high-dose administration.[2]
-
C. Intraperitoneal Injection Formulation
This formulation is suitable for intraperitoneal administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve this compound in 100% DMSO to the desired concentration (e.g., 0.3 mg/mL for a 0.03 mg dose in a 0.1 mL injection volume).[4]
-
Ensure the solution is clear before administration.
-
Prepare fresh for each set of injections.
-
Experimental Workflow for Efficacy Studies in Xenograft Mouse Models
This workflow outlines a typical study to evaluate the efficacy of this compound in a subcutaneous tumor model.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Protocol for Oral Gavage Administration
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus, following the roof of the mouth. Do not force the needle.
-
Substance Administration: Once the needle is correctly placed in the stomach, slowly administer the this compound formulation.
-
Post-Administration Monitoring: Briefly monitor the animal to ensure there are no signs of distress or aspiration.
Protocol for Intraperitoneal (IP) Injection
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.
-
Injection: Slowly inject the this compound solution.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Important Considerations
-
Vehicle Selection: The choice of vehicle can impact drug solubility, stability, and bioavailability. It is crucial to test the tolerability of the vehicle in a small cohort of animals before initiating a large-scale study.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations. Monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal therapeutic dose of this compound for a specific mouse model and disease context.
-
Pharmacodynamic Readouts: To confirm target engagement, it is advisable to collect tissue samples (e.g., tumor, spleen, bone marrow) at various time points after dosing to assess the phosphorylation status of STAT proteins via methods such as Western blotting or immunohistochemistry.
References
- 1. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805 Oral Bioavailability in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the oral bioavailability and pharmacokinetics of NVP-BSK805, a potent and selective JAK2 inhibitor, in rodents. Detailed protocols for key in vivo experiments are also included to assist researchers in designing and executing their own studies.
Introduction
This compound is an ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction pathways that regulate hematopoiesis and immune responses. The aberrant activity of JAK2 is implicated in various myeloproliferative neoplasms, making it a significant target for therapeutic intervention. Understanding the oral bioavailability and pharmacokinetic profile of this compound is essential for its preclinical and clinical development.
Data Presentation
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability (F%) | Described as "good" | Mouse | Oral | [1] |
| Elimination Half-life (t½) | 5.5 hours | Mouse | Not Specified | [2] |
| Clearance (CL) | 22 mL/min/kg | Mouse | Not Specified | [2] |
| Volume of Distribution (Vd) | 5.9 L/kg | Mouse | Not Specified | [2] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK2/STAT5 signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates STAT5 (Signal Transducer and Activator of Transcription 5). Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. This compound, by competitively binding to the ATP-binding site of JAK2, prevents the phosphorylation and subsequent activation of STAT5.[3]
Experimental Protocols
The following are generalized protocols for conducting oral bioavailability studies of this compound in rodents. These should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Oral Administration (Gavage) in Mice
This protocol outlines the standard procedure for oral gavage in mice to ensure accurate and safe delivery of this compound.
Materials:
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Animal scale
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringes (1 mL)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[4]
-
Dosage Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's weight and the desired dose.
-
Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.[5] The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), slowly depress the syringe plunger to administer the compound.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Protocol 2: Blood Collection for Pharmacokinetic Analysis in Mice
This protocol describes a method for serial blood sampling from a single mouse to generate a pharmacokinetic profile.
Materials:
-
Heparinized capillary tubes or syringes with small gauge needles (e.g., 27-30G)
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane) if required for certain collection sites
-
Warming lamp (optional, for tail vein collection)
-
Gauze pads
Procedure:
-
Establish Time Points: Determine the time points for blood collection post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood Collection Sites:
-
Submandibular (Facial) Vein: This is a common site for repeated small volume samples. Puncture the vein with a lancet and collect the blood drop with a capillary tube.
-
Saphenous Vein: The vein on the lateral side of the hind leg can be used for small volume collection.
-
Retro-orbital Sinus: This method requires anesthesia and is typically used for terminal bleeds or when larger volumes are needed.
-
Cardiac Puncture: This is a terminal procedure performed under deep anesthesia to collect the maximum blood volume.
-
-
Sample Volume: The total blood volume collected from a single mouse should not exceed 10-15% of its total blood volume over a 24-hour period. For a 25g mouse, the total blood volume is approximately 1.5 mL.
-
Sample Processing:
-
Immediately after collection, place the blood in pre-chilled microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study to determine the oral bioavailability of a compound like this compound in rodents.
Conclusion
This compound demonstrates favorable pharmacokinetic properties in rodents, including good oral bioavailability and a long half-life, which are desirable characteristics for a therapeutic agent. The provided protocols and workflows offer a foundational guide for researchers investigating the in vivo behavior of this compound and similar compounds. Further studies are warranted to determine a precise quantitative value for its oral bioavailability and to fully characterize its pharmacokinetic profile in different rodent species.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), including the V617F mutant.[1][2] It demonstrates significant selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[3][4] This compound effectively suppresses the JAK2/STAT5 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cells harboring activating JAK2 mutations.[5][6] These characteristics make this compound a valuable tool in cancer research, particularly in the study of myeloproliferative neoplasms (MPNs) and other malignancies driven by aberrant JAK2 signaling.[1][3] Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and the reproducibility of experimental results.
Physicochemical and Solubility Data
This compound is available in different forms, including the free base and dihydrochloride or trihydrochloride salts, which can affect its molecular weight and solubility. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine | [7] |
| Molecular Formula | C27H28F2N6O (free base) | [7][8] |
| Molecular Weight | 490.55 g/mol (free base) | [7][8] |
| 563.47 g/mol (dihydrochloride) | [9] | |
| 599.94 g/mol (trihydrochloride) | [3] | |
| CAS Number | 1092499-93-8 (free base) | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥214 mg/mL | [9] |
| 100 mg/mL (203.85 mM) (ultrasonication may be needed) | [8] | |
| 50 mM | [3] | |
| 25 mg/mL | [1] | |
| Water | ≥30.8 mg/mL (with gentle warming) | [9] |
| 100 mM | [3] | |
| Ethanol (EtOH) | ≥8.03 mg/mL (with gentle warming and sonication) | [9] |
| 1 mg/mL | [1] | |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| 0.1N HCl (aq) | Soluble | [7] |
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the JAK2 signaling pathway. Cytokines or growth factors bind to their receptors, leading to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of JAK2, preventing its autophosphorylation and the subsequent phosphorylation of STAT5, thereby blocking the downstream signaling cascade.
This compound inhibits the JAK2/STAT5 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in DMSO, the most common solvent for this compound.
Materials:
-
This compound powder (e.g., free base, MW: 490.55 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.91 mg of this compound (free base).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 490.55 g/mol x 1000 mg/g = 4.91 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of DMSO (in this case, 1 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath for a few minutes can aid dissolution.[8][9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.
Workflow for this compound stock solution preparation.
Storage and Stability
Proper storage is crucial to maintain the potency of this compound. Recommendations for both the solid form and stock solutions are summarized below. It is generally advised to prepare fresh solutions for experiments; however, properly stored stock solutions can be used for a defined period.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [4][8] |
| +4°C | 2 years | [8] | |
| Stock Solution (in DMSO) | -20°C | 1 month to several months | [5][8][10] |
| -80°C | 6 months | [8] |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes to minimize this.[10]
-
Hygroscopicity: this compound and its solvent, DMSO, can be hygroscopic. Ensure the powder is stored in a desiccated environment and use anhydrous DMSO for preparing solutions.[8][10]
-
Light Sensitivity: While not explicitly stated for this compound, it is good laboratory practice to protect stock solutions from light by using amber vials or by wrapping tubes in foil.
-
Solution Stability: Some sources indicate that solutions are unstable and should be prepared fresh.[4] If long-term storage is necessary, it is advisable to perform a quality control check (e.g., via HPLC) to confirm the integrity of the compound over time.
By adhering to these detailed protocols and storage guidelines, researchers can ensure the quality and consistency of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound (hydrochloride) | CAS 1942919-79-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. apexbt.com [apexbt.com]
- 3. NVP BSK 805 (CAS 2320258-95-3): R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. karger.com [karger.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. adooq.com [adooq.com]
Application Notes and Protocols for Western Blot Analysis of p-STAT5 Following NVP-BSK805 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2][3] The activation of STAT5 is dependent on its phosphorylation by Janus kinases (JAKs).[2] NVP-BSK805 is a potent and selective ATP-competitive inhibitor of JAK2 kinase, which effectively blocks the phosphorylation of STAT5.[4][5][6][7] This application note provides a detailed protocol for performing a Western blot to detect changes in the phosphorylation of STAT5 at tyrosine 694 (p-STAT5) in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK2/STAT5 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: JAK2/STAT5 signaling pathway and its inhibition by this compound.
Caption: Step-by-step workflow for Western blot analysis of p-STAT5.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., TF-1, KYSE-150) in appropriate cell culture plates and grow to 70-80% confluency. The choice of cell line will depend on the specific research question, as some cell lines may have constitutively active JAK2/STAT5 signaling.
-
Starvation (Optional): For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of p-STAT5.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).[6][7]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 1-4 hours).[4]
-
Stimulation (Optional): If applicable, stimulate the cells with a cytokine (e.g., GM-CSF for TF-1 cells) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT5 phosphorylation.[8][9]
II. Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer. A modified RIPA buffer is often suitable.[10][11][12] It is crucial that the lysis buffer contains protease and phosphatase inhibitors to preserve the phosphorylation state of STAT5.[10][11][13]
-
Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with freshly added protease and phosphatase inhibitor cocktails.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Electrotransfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 8-10%) and perform electrophoresis to separate the proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
IV. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[10][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 (Tyr694) diluted in 5% BSA in TBST. A common starting dilution is 1:1000.[8][9] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
V. Signal Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software. The level of p-STAT5 can be expressed as a ratio of p-STAT5 to total STAT5 or the loading control.
Data Presentation
The quantitative data from the densitometric analysis can be summarized in a table for easy comparison.
| This compound Concentration (nM) | p-STAT5 (Arbitrary Units) | Total STAT5 (Arbitrary Units) | p-STAT5 / Total STAT5 Ratio |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 |
| 10 | 0.75 | 0.99 | 0.76 |
| 50 | 0.42 | 1.01 | 0.42 |
| 100 | 0.15 | 0.98 | 0.15 |
| 500 | 0.03 | 1.00 | 0.03 |
Note: The data presented in the table are for illustrative purposes only and will vary depending on the experimental conditions and cell line used.
References
- 1. Phospho-STAT5 alpha (Tyr694) Polyclonal Antibody (71-6900) [thermofisher.com]
- 2. Phospho-Stat5 (Tyr694) (C11C5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
Application Notes and Protocols for NVP-BSK805 in Studying JAK2-Dependent Cell Proliferation
Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] It demonstrates high affinity for both wild-type JAK2 and its pathogenic V617F mutant, which is frequently implicated in myeloproliferative neoplasms (MPNs) like polycythemia vera.[4] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis, and its aberrant activation is a hallmark of many cancers. This compound's selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) makes it a valuable research tool for dissecting the specific roles of JAK2 in cell proliferation, survival, and differentiation.[4][5][6] These notes provide detailed protocols for utilizing this compound to investigate JAK2-dependent cellular processes.
Mechanism of Action: Inhibition of the JAK2-STAT5 Pathway
This compound exerts its effects by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets.[1][4] A primary and well-characterized downstream effector of JAK2 is the Signal Transducer and Activator of Transcription 5 (STAT5).[1][4][7][8] In JAK2-dependent cells, particularly those harboring the activating V617F mutation, JAK2 is constitutively active, leading to persistent phosphorylation of STAT5. Phosphorylated STAT5 (p-STAT5) then dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival. This compound effectively blocks this cascade by inhibiting the initial JAK2 autophosphorylation step.[4]
Caption: this compound inhibits the JAK2-STAT5 signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases
| Target Kinase | IC50 Value (nM) | Reference(s) |
|---|---|---|
| JAK2 JH1 | 0.48 | [1][2][3] |
| Full-Length JAK2 (wild-type) | 0.58 | [1] |
| Full-Length JAK2 (V617F mutant) | 0.56 | [1] |
| TYK2 JH1 | 10.76 | [1][2][3] |
| JAK3 JH1 | 18.68 | [1][2][3] |
| JAK1 JH1 | 31.63 | [1][2][3] |
The Ki value for this compound against JAK2 is 0.43 nM.[1][9]
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Key Mutation(s) | GI50 / IC50 Value | Reference(s) |
|---|---|---|---|
| SET-2 | JAK2 V617F | GI50: 88 nM | [1] |
| Other JAK2V617F AML lines | JAK2 V617F | GI50: < 100 nM | [1][7] |
| K-562 | BCR-ABL | GI50: 1.5 µM | [9] |
| CMK | JAK3 A572V | GI50: ~2 µM | [7][9] |
| Human Myeloma Cell Lines | Various | IC50: 2.6 - 6.8 µM | [6] |
| INA-6 | IL-6 Dependent | IC50: < 1 µM |[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1 Method)
This protocol measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.
Caption: Workflow for a cell proliferation assay using WST-1.
Materials:
-
JAK2-dependent cell line (e.g., SET-2)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells, proceed directly to treatment. For adherent cells, incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated cells (representing 100% viability) and plot a dose-response curve to calculate the GI50 (half-maximal growth inhibition) value.
Protocol 2: Western Blotting for Phospho-STAT5 Inhibition
This protocol is used to directly assess the inhibitory effect of this compound on its target's downstream signaling.
Caption: Workflow for Western blot analysis of p-STAT5.
Materials:
-
JAK2V617F-mutant cell line (e.g., MB-02, SET-2)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-Actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) reagent
-
Standard Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells and treat with desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a short duration, typically 30 minutes to 4 hours.[8][10] Include a vehicle control.
-
Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibody against p-STAT5 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-Actin.
In Vivo Applications
In animal models, this compound has demonstrated good oral bioavailability and efficacy.[4] In a mouse model driven by Ba/F3 cells expressing JAK2V617F, oral administration of this compound (150 mg/kg) effectively blocked STAT5 phosphorylation, reduced splenomegaly, and suppressed the spread of leukemic cells.[1][9] Furthermore, at doses of 50-100 mg/kg, it was shown to suppress erythropoietin-induced polycythemia and splenomegaly in mice.[1] These findings highlight its utility for in vivo studies of JAK2-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BSK805 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis; its aberrant activation is frequently observed in various malignancies.[3] The discovery of the activating JAK2(V617F) mutation in the majority of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera, has positioned JAK2 as a key therapeutic target.[4][5] this compound has demonstrated significant efficacy in preclinical models by inhibiting the constitutive activation of STAT5 (Signal Transducer and Activator of Transcription 5), a downstream effector of JAK2, thereby suppressing tumor cell proliferation and inducing apoptosis.[4][5] These application notes provide detailed protocols for the use of this compound in common xenograft tumor models, a crucial step in the preclinical evaluation of this compound.
Mechanism of Action: The JAK/STAT Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2. This prevents the phosphorylation and subsequent activation of STAT proteins, primarily STAT5 in the context of many hematological malignancies. Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation. By blocking this cascade, this compound effectively curtails the uncontrolled growth of cancer cells dependent on JAK2 signaling.
Figure 1: this compound inhibits the JAK2/STAT5 signaling pathway.
Data Presentation
In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| JAK2 JH1 | 0.48 | Ba/F3-JAK2(V617F) | <100 | [1][2] |
| JAK1 JH1 | 31.63 | SET-2 | <100 | [1][2] |
| JAK3 JH1 | 18.68 | HEL | <100 | [2] |
| TYK2 JH1 | 10.76 | - | - | [1] |
| Full-length JAK2 (wt) | 0.58 ± 0.03 | - | - | [2] |
| Full-length JAK2 (V617F) | 0.56 ± 0.04 | - | - | [2] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Route of Administration | Key Findings | Reference |
| Ba/F3-JAK2(V617F) | 150 mg/kg | Oral (p.o.) | Blocked STAT5 phosphorylation, suppressed splenomegaly and leukemic cell spreading. | [2] |
| rhEpo-induced polycythemia (BALB/c mice) | 50, 75, and 100 mg/kg | Oral (p.o.) | Suppressed polycythemia and splenomegaly. | [2] |
| Esophageal Squamous Cell Carcinoma (KYSE-150) | 30 mg/kg | Oral (p.o.) | Delayed tumor growth when combined with radiation. | [6][7] |
Experimental Protocols
Experimental Workflow for Xenograft Studies
Figure 2: General workflow for this compound efficacy studies in xenograft models.
Protocol 1: Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model (KYSE-150)
1. Cell Culture:
-
Culture KYSE-150 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
2. Animal Model:
-
Use 4-6 week old female BALB/c nude mice.
-
Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
Harvest KYSE-150 cells during their logarithmic growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[8]
4. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
For oral administration, dilute the stock solution in a vehicle (e.g., 0.5% carboxymethylcellulose) to the desired final concentration (e.g., 30 mg/kg).[6]
-
Administer the this compound solution or vehicle control to the mice via oral gavage daily. A study on the radiosensitizing effect administered this compound for 11 consecutive days.[7]
5. Tumor Growth Monitoring and Endpoint:
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8][9]
-
Monitor the body weight of the mice to assess toxicity.
-
Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines (e.g., >1500 mm³), or if signs of excessive morbidity are observed.[7]
-
At the endpoint, excise tumors for further analysis (e.g., weight measurement, western blotting for pSTAT5, immunohistochemistry).
Protocol 2: Ba/F3-JAK2(V617F) Xenograft Model
1. Cell Culture:
-
Culture Ba/F3 cells stably expressing JAK2(V617F) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Unlike the parental Ba/F3 line, these cells do not require IL-3 for survival due to the constitutively active JAK2.[10]
2. Animal Model:
-
Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID).[11]
3. Tumor Implantation:
-
Harvest Ba/F3-JAK2(V617F) cells and prepare a cell suspension in sterile PBS.
-
Inject 3.0 x 10^6 cells intravenously to establish a disseminated leukemia model, which often results in splenomegaly.[11] For a subcutaneous model, follow the procedure in Protocol 1.
4. This compound Administration:
-
Prepare this compound for oral administration as described in Protocol 1.
-
A dose of 150 mg/kg administered orally has been shown to be effective in this model.[2]
-
Initiate treatment a few days after cell inoculation (e.g., day 3 or 4) and continue for the duration of the study (e.g., 12-22 days).[11][12]
5. Efficacy Assessment:
-
Monitor mice for signs of disease progression, such as weight loss, ruffled fur, and lethargy.
-
At the end of the treatment period, euthanize the mice and harvest spleens and livers to assess for splenomegaly and hepatomegaly by weighing the organs.[12]
-
Collect spleen extracts for western blot analysis to determine the level of STAT5 phosphorylation.[3]
-
Survival can be monitored as a primary endpoint in similarly designed studies.[11]
Concluding Remarks
This compound is a promising therapeutic agent that targets the JAK2 signaling pathway. The protocols outlined above provide a framework for evaluating the in vivo efficacy of this compound in relevant xenograft tumor models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the continued development of this and other targeted cancer therapies. Researchers should always ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. tumorvolume.com [tumorvolume.com]
- 3. karger.com [karger.com]
- 4. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3.1. Subcutaneous xenograft assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 11. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
NVP-BSK805 as a Radiosensitizing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radiotherapy is a cornerstone of cancer treatment, yet intrinsic and acquired radioresistance remains a significant clinical challenge. The Janus kinase (JAK) signaling pathway has emerged as a critical regulator of cellular responses to ionizing radiation, including DNA damage repair and cell cycle progression. NVP-BSK805, a potent and specific inhibitor of JAK2, has demonstrated significant potential as a radiosensitizing agent. This document provides detailed application notes and protocols for studying the effects of this compound on the radiosensitivity of cancer cells. The included methodologies cover the assessment of cell survival, DNA damage, and cell cycle distribution, providing a comprehensive framework for preclinical evaluation of this compound in combination with radiotherapy.
Introduction
The JAK/STAT signaling cascade plays a crucial role in transmitting signals from extracellular cytokines and growth factors to the nucleus, thereby regulating gene expression involved in proliferation, survival, and inflammation.[1][2][3] Aberrant JAK/STAT signaling is implicated in the pathogenesis of various cancers and can contribute to therapeutic resistance. This compound is an ATP-competitive inhibitor of JAK2, which has been shown to enhance the radiosensitivity of cancer cells, particularly in esophageal squamous cell carcinoma (ESCC).[4][5] The mechanism of radiosensitization by this compound involves the enhancement of radiation-induced DNA double-strand breaks (DSBs), inhibition of DNA damage repair, and induction of cell cycle arrest.[5][6]
These application notes provide a summary of the quantitative effects of this compound on radiosensitivity and detailed protocols for key in vitro assays to evaluate its efficacy.
Data Presentation
The radiosensitizing effect of this compound can be quantified using the Dose Enhancement Ratio (DER), which is the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
| Cell Line | This compound Concentration (µM) | Dose Enhancement Ratio (DER₁₀) | Reference |
| KYSE-150 | 10 | 1.728 | [4] |
| KYSE-150R | 10 | 14.251 | [4] |
| KYSE-30 | 5 | 2.4542 | [4] |
| KYSE-30 | 10 | 5.3514 | [4] |
| KYSE-180 | 5 | 3.2509 | [4] |
| KYSE-180 | 10 | 26.0088 | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: this compound inhibits JAK2, blocking STAT phosphorylation and subsequent gene transcription involved in DNA damage repair, leading to increased radiosensitivity.
Caption: Experimental workflow for assessing the radiosensitizing effects of this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.[7][8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Fixation solution (e.g., 6% glutaraldehyde or methanol:acetic acid 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and seed an appropriate number into 6-well plates. The number of cells to seed will depend on the cell line and the radiation dose, and should be optimized to yield 50-150 colonies per well.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Treat the attached cells with the desired concentrations of this compound (e.g., 5 or 10 µM) or vehicle control (DMSO).[4]
-
Incubate for 4 hours.[4]
-
Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[4]
-
Immediately after irradiation, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.[4]
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Western Blot for DNA Damage Markers (γH2AX)
This protocol is for detecting the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Protocol:
-
Sample Preparation:
-
After treatment with this compound and/or radiation, harvest cells at desired time points (e.g., 24 hours post-irradiation).[6]
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Immunofluorescence for γH2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks as discrete nuclear foci.[10][11][12][13][14]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)[10][12]
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound and/or radiation as described previously.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[10][12]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[15][16][17]
Materials:
-
Treated cells
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization at the desired time point after treatment.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a promising radiosensitizing agent that targets the JAK2/STAT pathway. The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound in combination with radiation. These assays will enable researchers to elucidate the mechanisms of radiosensitization and to generate the necessary data to support further development of this compound as a novel cancer therapeutic.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]
- 4. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with NVP-BSK805
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It has demonstrated efficacy in suppressing the proliferation of cells with activating JAK2 mutations, such as JAK2-V617F, which is commonly found in myeloproliferative neoplasms.[1][2] this compound exerts its anti-cancer effects by inhibiting the JAK2/STAT5 signaling pathway, leading to the induction of apoptosis.[1] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound and the JAK2/STAT5 Signaling Pathway
This compound selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing its autophosphorylation and subsequent activation.[1] This inhibition blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). In normal cellular signaling, phosphorylated STAT5 (p-STAT5) translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation. By inhibiting this pathway, this compound effectively downregulates the expression of anti-apoptotic proteins, thereby triggering the apoptotic cascade.
Caption: this compound inhibits JAK2 phosphorylation, blocking STAT5 signaling and inducing apoptosis.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cell lines and the dose-dependent induction of apoptosis.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | JAK2 Mutation | IC50 (µM) - Proliferation Assay | Reference |
| CHRF-288-11 | Megakaryoblastic Leukemia | T875N | < 1 | [3] |
| SET-2 | Megakaryoblastic Leukemia | V617F | < 1 | [3] |
| UKE-1 | Myeloid Leukemia | V617F | < 1 | [3] |
| INA-6 | Multiple Myeloma | Not specified | < 1 |
Table 2: this compound Induced Apoptosis in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Annexin V Positive Cells (Increase from Control) | Reference |
| INA-6 | 2 | 48 | 30% | |
| SET-2 | 0.15 | 24 | Dose- and time-dependent increase observed | [4] |
| SET-2 | 1 | 48 | Dose- and time-dependent increase observed | [4] |
Experimental Protocols
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Detailed Protocol for Flow Cytometry Analysis of Apoptosis
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Culture:
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your specific cell line.
-
Include the following controls:
-
Untreated Control: Cells incubated with complete medium only.
-
Vehicle Control: Cells incubated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation period.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well or flask to individual microcentrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspensions at a low speed (e.g., 300-500 x g) for 5 minutes at room temperature.
-
-
Washing:
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the cells in cold PBS and centrifuge again.
-
Repeat the wash step once more to ensure complete removal of the culture medium.
-
-
Staining with Annexin V and PI:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer. Be sure to set up appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to correct for spectral overlap.
-
-
Data Analysis:
-
Use the flow cytometry analysis software to gate the cell populations based on their fluorescence signals.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Generate dot plots and histograms to visualize the data. Compare the percentage of apoptotic cells in the this compound-treated samples to the control samples.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in apoptosis studies. By employing flow cytometry with Annexin V and PI staining, it is possible to accurately quantify the apoptotic effects of this compound on various cancer cell lines, providing valuable insights into its therapeutic potential. Adherence to the detailed protocols and proper use of controls will ensure reliable and reproducible results.
References
- 1. karger.com [karger.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Jak2 type 1 inhibitors this compound and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NVP-BSK805 solution stability issues
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered during experiments with the JAK2 inhibitor, NVP-BSK805.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] Its primary mechanism of action is the inhibition of JAK2, which subsequently blocks the phosphorylation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[2][4] This disruption of the JAK2/STAT5 signaling pathway leads to the suppression of cell proliferation and the induction of apoptosis, particularly in cells dependent on JAK2 signaling.[2][4]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily used in cancer research, particularly in studies of myeloproliferative neoplasms (MPNs) where the JAK2(V617F) mutation is prevalent.[2][4] It is also investigated for its potential in treating other cancers, such as esophageal squamous cell carcinoma, by enhancing radiosensitivity.[5][6] Additionally, its role in immunology and inflammation is being explored due to the central role of the JAK/STAT pathway in cytokine signaling.[7]
Q3: What are the key advantages of using this compound?
A3: this compound exhibits high potency with IC50 values in the low nanomolar range for JAK2.[2] It also demonstrates good selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2).[3][4][8] Furthermore, it has shown good oral bioavailability and a long half-life in in vivo studies, making it a valuable tool for both in vitro and in vivo experiments.[4]
Troubleshooting Guide
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited solubility. The final concentration of the solvent (e.g., DMSO) in the medium might be too low to keep the compound dissolved.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible while still maintaining solubility. It is also crucial to prepare fresh dilutions of this compound from a concentrated stock solution just before use. Avoid storing diluted aqueous solutions. If precipitation persists, consider using a different solvent system if compatible with your experimental setup.
Q5: My this compound solution appears to have lost activity over time. How should I properly store the compound and its solutions?
A5: this compound solutions are known to be unstable, and improper storage can lead to degradation and loss of activity.[8]
-
Powder: Store the solid compound at -20°C.[9]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[10] It is strongly recommended to prepare fresh solutions for each experiment.[8] Before use, allow the vial to warm to room temperature for at least an hour before opening.[11]
Q6: I am having trouble dissolving this compound powder. What can I do to improve its solubility?
A6: To aid in the dissolution of this compound, especially for preparing concentrated stock solutions, you can try the following:
-
Warming: Gently warm the tube at 37°C for about 10 minutes.[9]
-
Sonication: Use an ultrasonic bath to agitate the solution.[9]
-
Solvent Choice: Ensure you are using a recommended solvent in which this compound has high solubility, such as DMSO.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥214 mg/mL | [9] |
| DMSO | 100 mg/mL (203.85 mM) | [1] |
| DMSO | 50 mg/mL (88.74 mM) | [7] |
| Water (with gentle warming) | ≥30.8 mg/mL | [9] |
| Ethanol (with gentle warming and ultrasonic) | ≥8.03 mg/mL | [9] |
| PBS (pH 7.2) | 10 mg/ml | |
| DMF | 20 mg/ml |
Table 2: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Mutation Status | Assay Type | IC50 / GI50 | Reference |
| SET-2 | JAK2 V617F | Growth Inhibition | < 100 nM | [2] |
| MB-02 | JAK2 V617F | Growth Inhibition | < 100 nM | [2] |
| K-562 | BCR-ABL | Growth Inhibition | 1.5 µmol/L | |
| CMK | JAK3 A572V | Growth Inhibition | ~2 µmol/L | |
| Ba/F3 | JAK2 V617F | Growth Inhibition | < 100 nM | [1] |
| INA-6 | IL-6 dependent | Growth Inhibition | < 1 µmol/L | [7] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium from a freshly prepared DMSO stock solution.
-
Cell Treatment: Remove the existing medium from the cells and add the 2X this compound solution. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTS or WST-1 assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the logarithm of the this compound concentration.
In Vivo Study in a Mouse Model of Polycythemia
-
Animal Model: Use BALB/c mice.
-
Induction of Polycythemia: Administer recombinant human erythropoietin (rhEpo) to induce polycythemia.
-
This compound Administration: Administer this compound orally at doses of 25, 50, or 100 mg/kg.[9]
-
Monitoring: Monitor relevant parameters such as hematocrit levels and spleen size.
-
Pharmacodynamic Analysis: At the end of the study, collect tissues (e.g., spleen) to analyze the phosphorylation status of STAT5 via Western blotting or immunohistochemistry.[1]
Visualizations
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Caption: Experimental workflow for an in vitro cell-based assay.
Caption: Troubleshooting workflow for this compound solution stability.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
NVP-BSK805 Technical Support Center: Off-Target Effects on ABL Kinase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the off-target effects of the JAK2 inhibitor, NVP-BSK805, on ABL kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] It demonstrates high affinity for JAK2, with IC50 values in the low nanomolar range, making it a powerful tool for studying JAK2 signaling pathways.[1][2][4][5]
Q2: Does this compound have off-target effects on ABL kinase?
Yes, this compound has been observed to have off-target effects on ABL kinase, particularly at higher concentrations. While it is highly selective for JAK2, researchers should be aware of potential ABL inhibition when using this compound.
Q3: What is the potency of this compound against ABL kinase compared to its primary target, JAK2?
This compound is significantly less potent against ABL kinase than against JAK2. While the IC50 for JAK2 is in the sub-nanomolar to low nanomolar range, concentrations greater than 1 µM are required to inhibit the growth of and STAT5 phosphorylation in K562 cells, which harbor the BCR-ABL fusion protein.[6] This indicates a substantial selectivity window between JAK2 and ABL kinase.
Q4: At what concentrations should I be concerned about off-target ABL inhibition?
Based on available data, off-target effects on ABL kinase are more likely to be observed at concentrations exceeding 1 µM.[6] For experiments aiming for high selectivity for JAK2, it is recommended to use this compound at the lowest effective concentration that elicits the desired on-target effect.
Q5: How can I minimize or control for the off-target effects of this compound on ABL kinase in my experiments?
-
Dose-Response Studies: Conduct a thorough dose-response analysis to identify the optimal concentration of this compound that inhibits JAK2 activity with minimal impact on ABL.
-
Use of Control Compounds: Include a selective ABL kinase inhibitor (e.g., Imatinib) as a control to differentiate between JAK2- and ABL-mediated effects.
-
Orthogonal Approaches: Employ complementary techniques, such as siRNA-mediated knockdown of JAK2 or ABL, to validate findings obtained with this compound.
-
Biochemical vs. Cellular Assays: Be mindful that cellular activity can be influenced by multiple factors. Whenever possible, confirm findings with in vitro kinase assays using purified enzymes.
Data Presentation
This compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Reference |
| JAK2 (JH1 domain) | 0.48 | [1][2][5][7] |
| JAK2 (full-length wild-type) | 0.58 | [1][5] |
| JAK2 (V617F mutant) | 0.56 | [1][5] |
| TYK2 (JH1 domain) | 10.76 | [1][2][5][7] |
| JAK3 (JH1 domain) | 18.68 | [1][2][5][7] |
| JAK1 (JH1 domain) | 31.63 | [1][2][5][7] |
Cellular Activity of this compound on BCR-ABL Positive Cells
| Cell Line | Fusion Protein | Effect | Required Concentration | Reference |
| K-562 | BCR-ABL | Inhibition of growth and STAT5 phosphorylation | > 1 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for ABL Inhibition
This protocol provides a general framework for assessing the direct inhibitory activity of this compound against purified ABL kinase.
Materials:
-
Purified, active ABL kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Specific ABL substrate peptide (e.g., Abltide)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the ABL kinase and the specific substrate peptide to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ABL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Assay for BCR-ABL Inhibition in K-562 Cells
This protocol describes how to assess the effect of this compound on the proliferation of a BCR-ABL positive cell line.
Materials:
-
K-562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound (in DMSO)
-
WST-1 or MTS cell proliferation assay reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed K-562 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the WST-1 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: this compound primary and off-target pathways.
Caption: Workflow for off-target effect assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
NVP-BSK805 as a P-gp Inhibitor in Cancer Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for utilizing NVP-BSK805 as a P-glycoprotein (P-gp) inhibitor in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in overcoming multidrug resistance (MDR)?
A1: this compound is a dual-function molecule. While it is a potent JAK2 inhibitor, it also functions as a direct inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[1][2][3] By inhibiting P-gp, this compound increases the intracellular concentration of co-administered chemotherapy agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][3]
Q2: How does the P-gp inhibitory potency of this compound compare to other known inhibitors?
A2: this compound exhibits high P-gp inhibitory activity. Studies have shown that lower doses of this compound are required to inhibit P-gp compared to the established P-gp inhibitor verapamil and another JAK2 inhibitor, CEP-33779, suggesting a higher specificity for P-gp.[2][4] Molecular docking simulations also indicate a high binding affinity for P-gp (ABCB1).[2][4]
Q3: What are the typical concentrations of this compound used to inhibit P-gp in cell culture experiments?
A3: Effective concentrations of this compound for P-gp inhibition in cell culture typically range from 2 µM to 10 µM.[5][6] A concentration of 5 µM has been shown to improve P-gp inhibitory activity, while 10 µM is more effective in sensitizing drug-resistant cancer cells to vincristine.[6]
Q4: Is the P-gp inhibitory effect of this compound specific to resistant cancer cells?
A4: Yes, the sensitizing effect of this compound to chemotherapy is specific to P-gp-overexpressing resistant cancer cells. This effect is not typically observed in the parental, drug-sensitive cell lines that do not overexpress P-gp.[2][3]
Q5: What downstream cellular effects are observed when combining this compound with a P-gp substrate chemotherapeutic agent in resistant cells?
A5: Co-treatment of P-gp-overexpressing resistant cancer cells with this compound and a P-gp substrate like vincristine leads to several downstream effects, including a reduction in cell viability, an increase in G2 phase cell cycle arrest, and an upregulation of apoptosis.[2][4]
Quantitative Data Summary
Table 1: P-gp Inhibitory Activity of this compound
| Parameter | Value/Observation | Cell Line | Notes |
| Effective Concentration for P-gp Inhibition | 2 µM - 10 µM[5][6] | KBV20C | 5 µM improves P-gp inhibition; 10 µM shows greater sensitization to vincristine.[6] |
| Comparative Potency | Higher than verapamil and CEP-33779[2][4] | KBV20C | Lower doses of this compound are required for a similar effect.[2][4] |
| Binding Affinity (Molecular Docking) | High binding affinity docking scores against ABCB1 (P-gp)[2][4] | Not Applicable | Scores were higher than those for CEP-33779.[2][4] |
| IC50 for P-gp Inhibition | Not explicitly reported in the reviewed literature. | Not Applicable |
Table 2: JAK2 Kinase Inhibitory Activity of this compound
| Target | IC50 |
| JAK2 JH1 | 0.48 nM[7] |
| JAK1 JH1 | 31.63 nM[7] |
| JAK3 JH1 | 18.68 nM[7] |
| TYK2 JH1 | 10.76 nM[7] |
Experimental Protocols & Troubleshooting Guides
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp by this compound will result in increased intracellular accumulation of Rhodamine 123.
Detailed Methodology:
-
Cell Preparation: Seed P-gp-overexpressing (e.g., KBV20C) and parental (sensitive) cells in 96-well plates or flow cytometry tubes and culture to 70-80% confluency.
-
Drug Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) or a positive control inhibitor (e.g., 10 µM verapamil) in serum-free media for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µg/mL to all wells/tubes and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed, serum-free media (containing the respective concentrations of this compound or control) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence on a flow cytometer using the appropriate laser and filter settings (e.g., 488 nm excitation, 525/50 nm emission).
-
Fluorescence Microscopy/Plate Reader: Read the fluorescence intensity directly.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background fluorescence in negative control cells. | Incomplete washing; autofluorescence of cells or compounds. | Increase the number of washing steps. Run an unstained cell control to assess autofluorescence. |
| No difference in fluorescence between resistant and sensitive cells. | Low P-gp expression in the resistant cell line; incorrect Rhodamine 123 concentration. | Confirm P-gp overexpression via Western blot or qPCR. Titrate the Rhodamine 123 concentration. |
| High variability between replicates. | Inconsistent cell numbers; uneven washing. | Ensure accurate cell counting and seeding. Be meticulous and consistent with washing steps. |
| This compound shows no effect. | Incorrect compound concentration; compound degradation. | Verify the stock concentration and perform a dose-response experiment. Prepare fresh dilutions of this compound for each experiment. |
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp. P-gp substrates and inhibitors modulate this activity.
Detailed Methodology:
-
Membrane Preparation: Prepare membrane vesicles from P-gp-overexpressing cells (e.g., High Five insect cells infected with baculovirus carrying the MDR1 gene).
-
Assay Setup: In a 96-well plate, add P-gp-containing membranes (typically 5-10 µg of total protein) to an assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 1 mM EGTA, 10 mM MgCl2, pH 7.4).
-
Compound Addition: Add varying concentrations of this compound. Include a basal activity control (no compound), a positive control activator (e.g., 100 µM verapamil), and a positive control inhibitor (e.g., sodium orthovanadate).
-
Initiate Reaction: Add ATP (typically 3-5 mM final concentration) to all wells to start the reaction. Incubate at 37°C for 20-30 minutes.
-
Stop Reaction & Phosphate Detection: Stop the reaction by adding SDS. Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity. Determine the effect of this compound on this activity.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background ATPase activity. | Contamination with other ATPases; phosphate contamination in buffers. | Use a specific P-gp inhibitor like sodium orthovanadate to determine P-gp-specific activity. Use phosphate-free water and reagents. |
| Low P-gp ATPase activity. | Inactive P-gp in membrane prep; insufficient ATP. | Use a fresh membrane preparation. Ensure the ATP concentration is not limiting. |
| Inconsistent results with verapamil control. | Verapamil degradation; incorrect concentration. | Prepare fresh verapamil solutions. Verify the stock concentration. |
| Precipitation of this compound in the assay buffer. | Poor solubility of the compound. | Test the solubility of this compound in the assay buffer. A small amount of DMSO (typically <1%) can be used, but a vehicle control is essential. |
Cytotoxicity Assay (e.g., MTT Assay) for Drug Combination
This assay assesses the effect of this compound on the cytotoxicity of a chemotherapeutic drug like doxorubicin.
Detailed Methodology:
-
Cell Seeding: Seed P-gp-overexpressing and sensitive cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with:
-
Doxorubicin alone (serial dilutions).
-
This compound alone (serial dilutions).
-
A combination of doxorubicin and a fixed, non-toxic concentration of this compound (e.g., 2 µM).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for doxorubicin in the presence and absence of this compound. The reversal fold can be calculated as (IC50 of doxorubicin alone) / (IC50 of doxorubicin + this compound).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background in wells without cells. | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
| Uneven cell growth across the plate ("edge effect"). | Evaporation from outer wells. | Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| This compound is cytotoxic at the concentration used. | The chosen concentration is too high. | Perform a dose-response curve for this compound alone to determine a non-toxic concentration for the combination experiment. |
| Incomplete dissolution of formazan crystals. | Insufficient solubilization time or volume. | Ensure complete mixing after adding the solubilizing agent. Increase incubation time with the solubilizer if necessary. |
Visualizations
Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Caption: Logical relationship of this compound's P-gp inhibitory action.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK2 inhibitors CEP-33779 and this compound have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Unexpected weight gain in mice with NVP-BSK805
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NVP-BSK805 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] Its primary mechanism of action is to block the kinase activity of JAK2, which in turn inhibits the phosphorylation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[2][4] This inhibition suppresses cell proliferation and can induce apoptosis in cells dependent on JAK2 signaling, such as those with the JAK2(V617F) mutation found in many myeloproliferative neoplasms.[2]
Q2: We are observing unexpected weight gain and increased adiposity in our mice treated with this compound. Is this a known side effect?
A2: Yes, unexpected weight gain and increased fat mass are documented side effects of this compound administration in mice.[5][6][7] This phenomenon is not unique to this compound and has been observed with other JAK inhibitors in both preclinical models and human patients.[5][6][8]
Q3: What is the underlying mechanism for the observed weight gain with this compound?
A3: The weight gain is primarily attributed to the interference of this compound with the leptin signaling pathway in the hypothalamus.[5][7] Leptin, a hormone crucial for regulating energy balance, signals through the JAK2/STAT3 pathway. This compound inhibits JAK2, which in turn prevents the phosphorylation of STAT3 in the hypothalamus.[5][6][7] This disruption of leptin signaling leads to a state of perceived starvation by the brain, resulting in increased food intake (hyperphagia) and a subsequent increase in body weight and fat mass.[7]
Q4: What are the typical dosages and administration routes for this compound in mice for cancer-related studies versus metabolic studies?
A4: Dosages and routes can vary based on the experimental goals. For studies on myeloproliferative neoplasms, a common oral (p.o.) dose is 150 mg/kg to effectively suppress STAT5 phosphorylation and reduce splenomegaly.[3][9] For investigating metabolic effects like weight gain, both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administrations have been used. For example, chronic i.p. administration of 0.03 mg in 0.1 mL DMSO has been used to study changes in body composition.[5]
Troubleshooting Guide: Unexpected Weight Gain
Problem: Significant and progressive weight gain observed in the this compound treated group compared to the vehicle control group.
| Potential Cause | Suggested Action |
| Interference with Leptin Signaling | This is the most likely pharmacological reason. Acknowledge this as an on-target effect of JAK2 inhibition. Consider measuring plasma leptin levels; they are expected to be elevated in response to the increased fat mass.[5][6] |
| Increased Food and Water Intake | Monitor and quantify daily food and water consumption. The disruption of hypothalamic leptin signaling can lead to hyperphagia.[7] |
| Altered Body Composition | Perform body composition analysis (e.g., using DEXA or MRI) to differentiate between fat mass and lean mass gain. The primary increase is expected to be in adipose tissue.[6][7] |
| Off-Target Effects | While this compound is highly selective for JAK2, consider potential off-target effects. However, the existing evidence strongly points towards the on-target effect on the leptin pathway.[2] |
Quantitative Data Summary
Table 1: Effect of Chronic this compound Administration on Body Composition in Mice
| Treatment Group | Change in Body Weight (g) | Change in Fat Mass (g) | Change in Lean Mass (g) | Feed Efficiency |
| Vehicle | Not significantly altered | Baseline | Baseline | Baseline |
| This compound (i.p.) | Not significantly altered | Increased | Remained similar to vehicle | Increased |
Data synthesized from Haissaguerre et al. (2018).[6][7]
Table 2: Acute Effects of Intracerebroventricular (i.c.v.) this compound Administration
| Treatment Group | 24h Food Intake | 24h Body Weight Change |
| Vehicle | Baseline | Baseline |
| This compound (high dose, i.c.v.) | Increased | Increased |
Data synthesized from Haissaguerre et al. (2018).[5][7]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Myeloproliferative Neoplasm Mouse Model
-
Animal Model: Utilize a suitable mouse model, such as a Ba/F3 JAK2(V617F) cell-driven model.[2]
-
Drug Preparation: Prepare this compound for oral gavage at a concentration of 150 mg/kg.
-
Administration: Administer this compound or vehicle control orally once daily.
-
Monitoring: Monitor tumor burden, splenomegaly, and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tissues (e.g., spleen, bone marrow) to assess the phosphorylation status of STAT5 via Western blotting or immunohistochemistry to confirm target engagement.[9]
Protocol 2: Investigation of this compound-Induced Weight Gain
-
Animal Model: Use a standard inbred mouse strain such as C57BL/6J.[5]
-
Drug Preparation: For chronic peripheral administration, dissolve this compound in a suitable vehicle like DMSO (e.g., 0.03 mg in 0.1 mL).[5] For central administration, prepare for intracerebroventricular (i.c.v.) injection.
-
Administration: Administer this compound or vehicle control daily via the chosen route (i.p. or i.c.v.).
-
Metabolic Monitoring:
-
Measure body weight and food/water intake daily.
-
Perform body composition analysis (e.g., DEXA) at baseline and at the end of the study.
-
Visualizations
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Caption: this compound causes weight gain by inhibiting hypothalamic JAK2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 7. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Weight gain secondary to the use of oral Janus kinase inhibitors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Technical Support Center: NVP-BSK805 and Leptin Signaling Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of NVP-BSK805 in studying leptin signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with leptin signaling?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] Leptin signaling critically relies on the activation of JAK2 upon leptin binding to its receptor (LepR).[6] this compound interferes with this pathway by binding to the ATP-binding site of JAK2, preventing its autophosphorylation and the subsequent phosphorylation of downstream targets, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[2][6] This blockade of STAT3 phosphorylation impedes its dimerization, nuclear translocation, and target gene transcription, thereby disrupting the cellular response to leptin.[2][6]
Q2: What are the reported IC50 values for this compound against different JAK family members?
A2: this compound exhibits high selectivity for JAK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JAK2 (JH1 domain) | 0.48 |
| JAK1 (JH1 domain) | 31.63 |
| JAK3 (JH1 domain) | 18.68 |
| TYK2 (JH1 domain) | 10.76 |
| Full-length wild-type JAK2 | 0.58 ± 0.03 |
| Full-length JAK2 V617F | 0.56 ± 0.04 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][5] |
Q3: What are the expected phenotypic outcomes of this compound administration in in vivo models related to leptin signaling?
A3: In vivo studies have shown that administration of this compound can lead to weight gain and increased fat mass, even without a significant change in food intake.[2][6] This is attributed to the drug's interference with leptin's role in regulating energy expenditure.[6] Specifically, intracerebroventricular (icv) administration of this compound has been shown to block leptin-induced reduction in food intake and body weight by inhibiting STAT3 phosphorylation within the hypothalamus.[2]
Q4: Can this compound be used to study leptin resistance?
A4: Yes, this compound can be a useful tool to model and study the molecular mechanisms of leptin resistance. By directly inhibiting JAK2, it mimics the downstream signaling blockade observed in many forms of cellular leptin resistance where the leptin receptor or JAK2 itself may be functional, but downstream signaling is impaired.
Troubleshooting Guides
Problem 1: No inhibition of leptin-induced STAT3 phosphorylation is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of this compound (-20°C or -80°C) and prepare fresh working solutions for each experiment. Solutions are unstable and should not be stored for long periods.[5] |
| Insufficient Drug Concentration | Titrate the concentration of this compound. While the IC50 is in the low nanomolar range in cell-free assays, higher concentrations (e.g., ≥100 nM) may be required in cellular assays to effectively block STAT5/STAT3 phosphorylation.[1] |
| Suboptimal Treatment Time | Optimize the pre-incubation time with this compound before leptin stimulation. A pre-incubation of 1-4 hours is a common starting point. |
| Cell Line Insensitivity | Confirm that your cell line expresses the long form of the leptin receptor (Ob-Rb) and has a functional JAK-STAT pathway in response to leptin. Test a positive control cell line known to be responsive to leptin. |
| Issues with Western Blotting | Verify the quality of your phospho-STAT3 antibody and ensure all Western blotting reagents are fresh. Include positive and negative controls for STAT3 phosphorylation. |
Problem 2: High background or non-specific effects observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High | Although selective for JAK2, very high concentrations of this compound may lead to off-target effects. Perform a dose-response curve to determine the lowest effective concentration that inhibits leptin signaling without causing overt toxicity or non-specific effects. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). |
| Prolonged Treatment Duration | Long incubation times with any inhibitor can lead to secondary effects. Optimize the treatment duration to the shortest time necessary to observe the desired inhibition of leptin signaling. |
Problem 3: Difficulty in interpreting cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Confounding Effects on Cell Proliferation | This compound can suppress proliferation and induce apoptosis in certain cell types, particularly those with activating JAK2 mutations.[4] When studying leptin's metabolic effects, consider using shorter time points or assays that measure specific metabolic outputs rather than cell number. |
| Assay Interference | Ensure that this compound or its solvent does not interfere with the chemistry of your chosen viability assay (e.g., WST-1, MTT). Run appropriate controls. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Leptin-Induced STAT3 Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., hypothalamic cell lines, HepG2) and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-4 hours.
-
Stimulate the cells with recombinant leptin (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Proliferation Assay (WST-1)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 72 hours.[1]
-
-
WST-1 Assay:
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis:
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the absorbance against the log of the this compound concentration.
-
Visualizations
Caption: Leptin signaling pathway and the point of interference by this compound.
Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NVP-BSK805
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the JAK2 inhibitor, NVP-BSK805.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It targets the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins, most notably STAT5.[2] This inhibition of the JAK/STAT pathway leads to suppressed cell proliferation and the induction of apoptosis in cells dependent on JAK2 signaling, such as those harboring the JAK2 V617F mutation.[2]
Q2: My this compound-sensitive cell line is showing signs of resistance. What are the potential mechanisms?
Resistance to JAK2 inhibitors like this compound can arise through two primary mechanisms:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the JAK2 kinase domain that either sterically hinder the binding of this compound or lock the kinase in an active conformation.
-
Off-target resistance: This occurs when cancer cells activate alternative or "bypass" signaling pathways to maintain proliferation and survival, thereby circumventing the JAK2 blockade. Common bypass pathways include the MAPK/ERK and AXL signaling cascades.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. An increase of 3-fold or more is generally considered an indication of resistance.[3][4]
Q4: Are there any known mutations in JAK2 that confer resistance to this compound?
While specific resistance-conferring mutations for this compound have not been extensively documented in the literature, mutations identified in the context of other JAK2 inhibitors are likely to have a similar effect. These include mutations in the ATP-binding pocket of the JAK2 kinase domain.
Q5: What strategies can I employ to overcome this compound resistance in my cell lines?
Several strategies can be explored to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., MEK inhibitors, AXL inhibitors) can be effective.
-
Targeting Chaperone Proteins: Utilizing HSP90 inhibitors can lead to the degradation of both wild-type and mutant JAK2, offering a way to overcome resistance mediated by kinase domain mutations.[5][6]
-
Alternative JAK2 Inhibitors: In cases of suspected on-target resistance, testing structurally different JAK2 inhibitors may be beneficial.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm resistance by performing a dose-response curve and calculating the IC50. A significant rightward shift in the curve indicates resistance. |
| Drug Instability | This compound solutions can be unstable. Prepare fresh stock solutions and working dilutions for each experiment. |
| Cell Line Contamination or Drift | Perform cell line authentication to ensure the integrity of your cell line. Mycoplasma testing is also recommended. |
Problem 2: Complete lack of response to this compound in a cell line expected to be sensitive.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution and ensure accurate dilutions. |
| Cell Line Misidentification | Confirm the identity and JAK2 mutation status of your cell line. |
| Intrinsic Resistance | The cell line may have pre-existing mechanisms of resistance. Investigate baseline activation of potential bypass pathways (e.g., MAPK/ERK, PI3K/AKT). |
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of this compound in sensitive cell lines and hypothetical data illustrating the shift in IC50 values upon the development of resistance.
Table 1: In Vitro Inhibitory Activity of this compound in Sensitive Cell Lines
| Cell Line | JAK2 Mutation | IC50 (nM) | Reference |
| SET-2 | V617F | < 100 | [1] |
| UKE-1 | V617F | Not specified | [2] |
| CHRF-288-11 | T875N | Not specified | [2] |
| Ba/F3-JAK2 V617F | V617F | < 100 | [1] |
Table 2: Hypothetical IC50 Values in this compound-Sensitive vs. Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (nM) | Fold Resistance |
| SET-2 | Parental (Sensitive) | 50 | 1 |
| SET-2-R | Resistant | 500 | 10 |
| Ba/F3-JAK2 V617F | Parental (Sensitive) | 80 | 1 |
| Ba/F3-JAK2 V617F-R | Resistant | 960 | 12 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating this compound resistant cell lines through continuous exposure to escalating concentrations of the drug.[3][4][7]
Materials:
-
This compound-sensitive parental cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several weeks to months. It is crucial to cryopreserve cells at each stage of increased resistance.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a new dose-response curve and calculating the new IC50.
Protocol 2: Identification of Resistance Mechanisms
A. Sequencing of the JAK2 Kinase Domain
This protocol outlines the steps for identifying potential resistance mutations in the JAK2 gene.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the JAK2 kinase domain (exons 12-15 are a common focus)[8]
-
PCR master mix
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Amplify the JAK2 kinase domain using PCR with specific primers.
-
Verification of PCR Product: Run a small amount of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any mutations.
B. Western Blot Analysis of Bypass Signaling Pathways
This protocol details the detection of activated bypass signaling pathways.[9][10][11]
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AXL, anti-total-AXL)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment, to obtain protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.
-
Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines, with and without this compound treatment. Increased phosphorylation of a bypass pathway component in the resistant cells suggests its activation.
Visualizations
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karger.com [karger.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of mutations in JAK2 exons 12-15 by Sanger sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Optimizing NVP-BSK805 concentration for minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK2 inhibitor, NVP-BSK805.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition primarily targets the JAK2/STAT5 signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. However, based on published data, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound are typically in the low nanomolar to micromolar range in sensitive cell lines.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound solutions?
A3: this compound powder should be stored at -20°C. For experimental use, it is recommended to prepare fresh solutions.[7] Solutions of this compound are reported to be unstable.[7] If a stock solution is necessary, dissolve the compound in a suitable solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
A4: this compound is a selective JAK2 inhibitor but does exhibit some activity against other JAK family kinases, with IC50 values of 31.63 nM for JAK1, 18.68 nM for JAK3, and 10.76 nM for TYK2, compared to 0.48 nM for JAK2.[1][7] As a quinoxaline-based kinase inhibitor, it may have other off-target effects, and it is advisable to include appropriate controls to assess the specificity of the observed phenotypes.[8][9]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in cytotoxicity/cell viability assays.
Possible Cause 1: Inconsistent cell seeding density.
-
Recommendation: Ensure a uniform single-cell suspension before seeding. Variations in cell number per well can significantly impact the final readout. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Possible Cause 2: Instability of this compound in culture medium.
-
Recommendation: As this compound solutions are unstable, always prepare fresh dilutions from a stock solution just before adding to the cells.[7] Avoid storing diluted solutions for extended periods. The composition of the cell culture medium itself can sometimes affect the stability of small molecules.[10][11][12][13]
Possible Cause 3: Edge effects in multi-well plates.
-
Recommendation: To minimize evaporation and temperature gradients, which can cause edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium. Ensure proper humidification in the incubator.
Possible Cause 4: Interference of this compound with assay reagents.
-
Recommendation: Some compounds can interfere with the chemistry of viability assays (e.g., reducing tetrazolium salts in MTT/XTT assays). To rule this out, perform a cell-free control where this compound is added to the assay medium and the detection reagent to check for any direct chemical reaction.
Issue 2: Unexpectedly low or no cytotoxic effect observed.
Possible Cause 1: Suboptimal concentration of this compound.
-
Recommendation: The sensitivity to this compound can vary significantly between different cell lines. Perform a broad dose-response curve (e.g., from 1 nM to 10 µM) to determine the effective concentration range for your specific model.
Possible Cause 2: Cell line is resistant to JAK2 inhibition.
-
Recommendation: Verify that your cell line expresses active JAK2 and that the JAK/STAT pathway is a critical survival pathway. You can assess the phosphorylation status of STAT5 via Western blot or flow cytometry to confirm that this compound is inhibiting its target at the concentrations used.
Possible Cause 3: Insufficient incubation time.
-
Recommendation: The cytotoxic effects of kinase inhibitors may take time to manifest. Consider extending the incubation period with this compound (e.g., 24, 48, and 72 hours) to observe a significant effect on cell viability.
Issue 3: Discrepancy between potency (IC50) in biochemical and cell-based assays.
Possible Cause 1: Cell permeability and efflux.
-
Recommendation: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps. This can result in a lower intracellular concentration compared to the concentration in the medium.
Possible Cause 2: High intracellular ATP concentration.
-
Recommendation: this compound is an ATP-competitive inhibitor.[1][7] The high concentration of ATP within cells can compete with the inhibitor for binding to JAK2, leading to a higher apparent IC50 in cellular assays compared to biochemical assays where ATP concentrations are controlled.
Possible Cause 3: Activation of compensatory signaling pathways.
-
Recommendation: Cells can sometimes adapt to the inhibition of one signaling pathway by upregulating alternative survival pathways.[14] Investigating other relevant signaling pathways may provide insights into potential resistance mechanisms.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / GI50 | Reference |
| JAK2 (JH1) | Biochemical | 0.48 nM | [1][7] |
| JAK1 (JH1) | Biochemical | 31.63 nM | [1][7] |
| JAK3 (JH1) | Biochemical | 18.68 nM | [1][7] |
| TYK2 (JH1) | Biochemical | 10.76 nM | [1][7] |
| JAK2 V617F-expressing cells | Cell-based (Growth Inhibition) | < 100 nM | [5] |
| Human Myeloma Cell Lines | Cell-based (Growth Inhibition) | 2.6 µM - 6.8 µM | [6] |
| Esophageal Squamous Carcinoma Cells (KYSE-150) | Cell-based (Clonogenic Survival) | Effective at 10 µM | [6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).
-
Add 100 µL of the 2x this compound dilutions to the respective wells to achieve a final volume of 200 µL.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[1][4]
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[5]
-
Also include a "no-cell" background control with medium only.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Visualizations
Caption: JAK2/STAT5 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Interpreting NVP-BSK805 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK2 inhibitor, NVP-BSK805.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It targets the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets.[1][2] This inhibition leads to the suppression of the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[2][3]
Q2: What is the typical potency of this compound in biochemical and cellular assays?
This compound demonstrates high potency against JAK2 in cell-free biochemical assays. In cellular assays, its growth inhibitory effects are most pronounced in cell lines harboring activating JAK2 mutations, such as JAK2-V617F.
| Assay Type | Target | IC50 / GI50 | Reference |
| Biochemical (Cell-Free) | JAK2 (JH1 domain) | 0.48 nM | [4] |
| JAK1 (JH1 domain) | 31.63 nM | [4] | |
| JAK3 (JH1 domain) | 18.68 nM | [4] | |
| TYK2 (JH1 domain) | 10.76 nM | [4] | |
| Cellular (Growth Inhibition) | JAK2-V617F mutant cells | <100 nM | [5] |
| K-562 (BCR-ABL) | >1 µM | [5] | |
| CMK (JAK3 A572V) | ~2 µM | [5] | |
| Human Myeloma Cell Lines | 2.6 - 6.8 µM | [3] |
Q3: What is the primary signaling pathway affected by this compound?
The primary signaling pathway inhibited by this compound is the JAK/STAT pathway. Specifically, it blocks the phosphorylation of STAT5, a key downstream effector of JAK2.[2][6] This prevents STAT5 dimerization, nuclear translocation, and subsequent gene transcription that promotes cell proliferation and survival.
Troubleshooting Dose-Response Curves
Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the cause?
A non-sigmoidal dose-response curve can arise from several factors. Here are some common scenarios and potential explanations:
-
Shallow or Steep Slope: The Hill slope of the curve provides information about the binding cooperativity. A shallow slope might indicate negative cooperativity or the presence of multiple binding sites with different affinities. A steep slope could suggest positive cooperativity or potential artifacts such as compound aggregation at high concentrations.
-
Incomplete Curve (No bottom or top plateau): If the curve does not plateau, it may be that the concentration range tested is not wide enough. You may need to test higher or lower concentrations of this compound to capture the full dynamic range of the response.
Q5: The IC50 value I obtained in my cell-based assay is significantly higher than the published biochemical IC50. Why is there a discrepancy?
It is common for the IC50 value in a cell-based assay to be higher than in a biochemical assay. Several factors contribute to this difference:
-
Cellular ATP Concentration: this compound is an ATP-competitive inhibitor. The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high intracellular ATP concentration effectively competes with this compound for binding to JAK2, leading to a higher apparent IC50.
-
Cell Permeability and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor cell permeability or active efflux by membrane transporters (like P-glycoprotein) can reduce the intracellular concentration of this compound, resulting in a higher IC50.[3]
-
Protein Binding: this compound may bind to other cellular proteins, reducing the free concentration available to inhibit JAK2.
-
Cellular Environment: The complex intracellular environment, including the presence of scaffolding proteins and downstream signaling components, can influence the inhibitor's effectiveness.
Q6: I am observing high variability between replicate experiments. What are the potential sources of this variability?
High variability can be frustrating. Consider these potential sources:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Compound Solubility and Stability: this compound solutions may be unstable. It is recommended to prepare fresh stock solutions or use pre-packaged sizes.[4] Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Assay-Specific Issues: For colorimetric or fluorometric assays, ensure that the incubation times are consistent and that there is no interference from the compound itself with the detection reagents.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (WST-1 Method)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a non-linear regression curve to determine the GI50 value.
-
Protocol 2: Western Blot for Phospho-STAT5
This protocol outlines the steps to assess the inhibition of STAT5 phosphorylation by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT5 signal to the total STAT5 and loading control signals.
-
Plot the normalized phospho-STAT5 levels against the this compound concentration to determine the IC50 for STAT5 phosphorylation inhibition.
-
References
- 1. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NVP-BSK805 and JAK2 Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of NVP-BSK805 on JAK2 signaling, with a specific focus on the potential for JAK2 heterodimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets, primarily STAT5.[3][4] This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cells dependent on JAK2 signaling, particularly those harboring the activating JAK2(V617F) mutation.[3][2]
Q2: Does this compound induce the formation of JAK2 heterodimers?
Currently, there is no direct evidence to suggest that this compound actively induces the formation of JAK2 heterodimers (e.g., JAK2-JAK1 or JAK2-TYK2). However, studies on resistance to JAK2 inhibitors have shown that chronic treatment can lead to the formation of JAK heterodimers as a mechanism of persistence.[5] This is thought to be a compensatory mechanism where other JAK family members can trans-phosphorylate JAK2, leading to the reactivation of downstream signaling despite the presence of the inhibitor.[5] Therefore, while this compound's primary role is inhibitory, the cellular response to prolonged exposure could involve heterodimerization.
Q3: Why do I observe an increase in JAK2 phosphorylation (p-JAK2) at Tyr1007 upon treatment with this compound, even though it's an inhibitor?
This is a known phenomenon for Type I JAK2 inhibitors like this compound.[6] These inhibitors bind to the ATP-binding pocket and stabilize the active conformation of the JAK2 kinase domain.[6] This stabilization can lead to an increase in phosphorylation at the activation loop (Tyr1007/1008), even though the kinase's ability to phosphorylate its downstream substrates (like STAT5) is blocked.[6] Therefore, observing increased p-JAK2 alongside decreased p-STAT5 is consistent with the mechanism of action of this compound.
Q4: What is the selectivity profile of this compound against other JAK family kinases?
This compound exhibits significant selectivity for JAK2 over other JAK family members. In vitro studies have shown it to be more than 20-fold more selective for JAK2 compared to JAK1, JAK3, and TYK2.[3]
Troubleshooting Guides
Problem 1: Decreased p-STAT5 is observed as expected, but cells develop resistance to this compound over time.
-
Possible Cause: Development of a resistance mechanism involving JAK heterodimerization. Persistent inhibition of JAK2 may lead to the formation of heterodimers (e.g., JAK1/JAK2) that can maintain downstream signaling.[5]
-
Troubleshooting Steps:
-
Co-Immunoprecipitation (Co-IP): Perform Co-IP experiments to assess the interaction between JAK2 and other JAK family members (JAK1, JAK3, TYK2) in your resistant cell lines compared to sensitive parental lines.
-
Western Blot Analysis: Probe for the phosphorylation of other STATs (e.g., STAT1, STAT3) that may be activated by different JAK heterodimers.
-
Combination Therapy: Consider experiments combining this compound with an inhibitor of another JAK family member (e.g., a JAK1 inhibitor) to see if this can overcome the observed resistance.
-
Problem 2: Inconsistent results in cell viability or apoptosis assays following this compound treatment.
-
Possible Cause 1: Compound instability. This compound solutions can be unstable and should be prepared fresh for each experiment.[1]
-
Troubleshooting Step 1: Always use freshly prepared this compound solutions. If using a stock solution stored at -20°C or -80°C, ensure it is within the recommended storage period (e.g., 1 month at -20°C, 6 months at -80°C).[7]
-
Possible Cause 2: Cell line-specific differences in sensitivity.
-
Troubleshooting Step 2: Determine the half-maximal growth inhibition (GI50) for your specific cell line by performing a dose-response curve. Different cell lines can exhibit varying sensitivity to this compound.[4][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK2 JH1 | 0.48[1][7] |
| Full-length wild-type JAK2 | 0.58 ± 0.03[7] |
| Full-length JAK2 V617F | 0.56 ± 0.04[7] |
| JAK1 JH1 | 31.63[1][7] |
| JAK3 JH1 | 18.68[1][7] |
| TYK2 JH1 | 10.76[1][7] |
Table 2: Cellular Activity of this compound
| Cell Line | JAK2 Mutation | GI50 | Reference |
| JAK2(V617F)-bearing AML cell lines | V617F | <100 nM | |
| K-562 | - | 1.5 µM | [8] |
| CMK | - | ~2 µM | [8] |
| INA-6 (IL-6 dependent) | - | <1 µM |
Experimental Protocols
1. Western Blot for Phospho-STAT5 and Phospho-JAK2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5 (Tyr694), STAT5, p-JAK2 (Tyr1007/1008), and JAK2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
2. Co-Immunoprecipitation to Detect JAK2 Heterodimers
-
Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-JAK2 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against JAK1 and TYK2.
Visualizations
Caption: Canonical JAK2-STAT5 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Heterodimeric JAK-STAT Activation as a Mechanism of Persistence to JAK2 Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of JAK2 Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during in vivo studies with JAK2 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common side effects observed in animal studies with JAK2 inhibitors, offering potential causes and actionable solutions.
Hematological Side Effects
Q1: We are observing a significant drop in hemoglobin and hematocrit in our mice treated with a JAK2 inhibitor. What is causing this anemia and how can we manage it?
A1: Anemia is a common, on-target effect of JAK2 inhibitors due to the essential role of the JAK2/STAT5 signaling pathway in erythropoiesis. Inhibition of this pathway can lead to reduced red blood cell production.
Troubleshooting & Management:
-
Dose-Dependent Effect: The severity of anemia is often dose-dependent.[1][2]
-
Action: Consider a dose-reduction experiment to find a therapeutic window with acceptable hematological toxicity.
-
-
Monitoring:
-
Action: Implement regular blood sampling (e.g., weekly or bi-weekly) to monitor complete blood counts (CBCs). This will help in tracking the kinetics of anemia onset and recovery.
-
-
Supportive Care:
Q2: Our rats are developing thrombocytopenia (low platelet counts) after treatment. What are the management strategies for this?
A2: Thrombocytopenia is another expected on-target effect of JAK2 inhibitors, as JAK2 is crucial for thrombopoietin (TPO) signaling, which regulates platelet production.[1][5]
Troubleshooting & Management:
-
Dose Adjustment: Similar to anemia, thrombocytopenia is often managed by modifying the dose of the inhibitor.[2]
-
Action: If platelet counts fall below a predetermined threshold (e.g., <50 x 10⁹/L), consider interrupting dosing until recovery, and then re-initiating at a lower dose.
-
-
Monitoring:
-
Action: Closely monitor platelet counts through regular blood draws. Also, observe animals for any signs of bleeding (e.g., petechiae, hematuria).
-
-
Supportive Care:
-
Action: In cases of severe, life-threatening thrombocytopenia, platelet transfusions could be considered, although this is technically challenging and not routine in rodent studies. Focus on minimizing any procedures that could induce bleeding.
-
Q3: We have noted neutropenia in our animal studies. What are the implications and how should we handle it?
A3: Neutropenia, a decrease in neutrophils, can also occur and may increase the susceptibility of the animals to opportunistic infections.[6]
Troubleshooting & Management:
-
Dose Modification:
-
Action: Dose reduction or temporary cessation of treatment is the primary management strategy.
-
-
Monitoring:
-
Action: Monitor neutrophil counts as part of the CBC. Be vigilant for any clinical signs of infection, such as lethargy, ruffled fur, or changes in behavior.
-
-
Supportive Care & Prophylaxis:
Gastrointestinal Side Effects
Q1: Some of our mice are experiencing diarrhea and weight loss. Is this related to the JAK2 inhibitor and what can we do?
A1: Yes, gastrointestinal (GI) side effects such as diarrhea and subsequent weight loss can be associated with kinase inhibitors.[10][11] The mechanisms can involve off-target effects or disruption of the intestinal barrier.[12]
Troubleshooting & Management:
-
Monitoring:
-
Supportive Care:
-
Action: Provide supplemental hydration with subcutaneous injections of warmed, sterile isotonic fluids like Lactated Ringer's solution or 0.9% saline to combat dehydration.[17][18][19][20] Ensure easy access to palatable, high-calorie, and moist food to encourage intake and prevent significant weight loss.[20]
-
-
Anti-diarrheal Agents:
-
Action: The use of anti-diarrheal medications should be considered carefully and in consultation with a veterinarian, as they can have confounding effects on the study.
-
Infections
Q1: We are observing an increased incidence of infections in our treated cohort. Why is this happening?
A1: JAK inhibitors are immunomodulatory and can be immunosuppressive, which can increase the risk of infections.[21][22][23][24] This is due to the inhibition of cytokine signaling pathways crucial for immune responses.
Troubleshooting & Management:
-
Aseptic Technique:
-
Action: Strictly adhere to aseptic techniques for all procedures, including dosing and blood collection.
-
-
Animal Husbandry:
-
Action: Maintain a clean and stable environment for the animals. Consider housing in microisolator cages to reduce exposure to pathogens.
-
-
Monitoring:
-
Action: Regularly monitor animals for any signs of infection, such as changes in activity, appearance, or breathing.
-
-
Prophylactic Antibiotics:
-
Action: The use of prophylactic antibiotics can be considered in consultation with veterinary staff, especially if a specific pathogen is identified as a recurring issue. However, be aware of the potential for altering the microbiome, which could be a confounding factor.
-
Data on Hematological Side Effects of JAK2 Inhibitors in Animal Studies
The following tables summarize quantitative data on hematological side effects from preclinical studies of various JAK2 inhibitors.
| Ruxolitinib | Species | Dose | Effect on Hematology | Reference |
| Hematology | Rat | 10, 20, 60 mg/kg/day (2 years) | Dose-dependent lymphoid depletion. | [25] |
| Dog | 30 mg/kg | Reduced lymphocyte counts. | [19] | |
| Mouse | 60 mg/kg (in combination) | Improved blood counts compared to vehicle. | [26] |
| Fedratinib | Species | Dose | Effect on Hematology | Reference |
| Hematology | Mouse (PV model) | 60-190 mg/kg/day | Reduction in white blood cells and hematocrit. | [8] |
| Mouse (PPMF model) | 100-150 mg/kg/day | Reduction in leukocytes; increase in low platelet levels. | [8] | |
| Mouse (PTMF model) | 60-120 mg/kg/day | Reduction in leukocytes and high platelet levels. | [8] |
| Momelotinib | Species | Dose | Effect on Hematology | Reference |
| Hematology | Rat (anemia of chronic disease model) | Not specified | Normalized hemoglobin and red blood cell numbers. | [20][27] |
| Pacritinib | Species | Dose | Effect on Hematology | Reference |
| Hematology | N/A | N/A | Limited myelosuppression compared to other JAK inhibitors. | [17][18] |
Experimental Protocols
Protocol 1: Monitoring for and Managing Hematological Toxicity
-
Baseline Measurement: Before initiating treatment, collect a baseline blood sample from all animals for a complete blood count (CBC).
-
Regular Monitoring:
-
Collect blood samples (e.g., via tail vein or saphenous vein) every 2 to 4 weeks.
-
Analyze for hemoglobin, hematocrit, platelet count, and white blood cell count (including differential).
-
-
Action Thresholds & Interventions:
-
Anemia: If hemoglobin drops by >2 g/dL or below a critical threshold (e.g., <10 g/dL), consider the following:
-
Dose Reduction: Reduce the inhibitor dose by 25-50%.
-
Erythropoietin (EPO) Administration: If anemia is severe, administer recombinant human EPO at a dose of 100-300 units/kg subcutaneously, 3 times a week.[28]
-
-
Thrombocytopenia: If platelet count falls below 50 x 10⁹/L:
-
Dose Interruption: Withhold dosing until platelet count recovers to >75 x 10⁹/L.
-
Dose Re-initiation: Restart the inhibitor at a 50% reduced dose.
-
-
Neutropenia: If Absolute Neutrophil Count (ANC) falls below 0.5 x 10⁹/L:
-
Protocol 2: Supportive Care for Gastrointestinal Toxicity
-
Daily Monitoring:
-
Record body weight daily.
-
Visually inspect feces and score for consistency.
-
Observe for signs of dehydration (e.g., skin tenting, sunken eyes).
-
-
Intervention for Weight Loss and Dehydration:
-
If an animal loses >15% of its baseline body weight or shows signs of dehydration:
-
Subcutaneous Fluids: Administer 10-30 ml/kg of warmed (37°C) sterile 0.9% saline or Lactated Ringer's Solution subcutaneously once or twice daily.[17][31] Distribute the volume across multiple sites.[17]
-
Nutritional Support: Provide a highly palatable, soft, high-calorie supplemental diet on the cage floor.
-
-
Visualizations
Signaling Pathway
Caption: Simplified JAK2/STAT signaling pathway and the point of intervention for JAK2 inhibitors.
Experimental Workflows
Caption: Decision workflow for managing hematological toxicity in animal studies.
Caption: Decision workflow for managing gastrointestinal toxicity in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Methionine Supplementation Exacerbates Gastrointestinal Toxicity in a Mouse Model of Abdominal Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Recombinant Hematopoietins on Blood-loss Anemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutrient Requirements of the Mouse - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Genetic studies reveal an unexpected negative regulatory role for Jak2 in thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. theadl.com [theadl.com]
- 10. Protective Effects of Dietary Supplements Containing Probiotics, Micronutrients, and Plant Extracts Against Lead Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mice and Rats as Pets - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 12. mdpi.com [mdpi.com]
- 13. lsi.umich.edu [lsi.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Anti-Diarrheal Activity [bio-protocol.org]
- 17. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. mdpi.com [mdpi.com]
- 22. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. Animal Care and Use Policies and Guidelines | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 27. mdpi.com [mdpi.com]
- 28. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 30. reference.medscape.com [reference.medscape.com]
- 31. researchhow2.uc.edu [researchhow2.uc.edu]
NVP-BSK805 Technical Support Center: Non-Hematological Cell Line Applications
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of NVP-BSK805 in non-hematological cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It targets both wild-type JAK2 and the V617F mutant, which is common in myeloproliferative neoplasms. By inhibiting JAK2, this compound blocks the downstream signaling of the JAK/STAT pathway, particularly the phosphorylation of STAT5.[1][2][3] This disruption can lead to the suppression of cell proliferation and the induction of apoptosis in sensitive cell lines.[1][2]
Q2: Has this compound shown efficacy in non-hematological cancer cell lines?
A2: Yes, studies have demonstrated the significant impact of this compound on non-hematological cancer cell lines, primarily as a radiosensitizer in esophageal squamous cell carcinoma (ESCC).[2][4] It has been shown to enhance the effects of radiation by inhibiting DNA damage repair and causing cell cycle arrest.[2][4]
Q3: What is the effect of this compound as a standalone treatment in non-hematological cancer cells?
A3: In the context of esophageal squamous cell carcinoma, this compound alone did not show a significant delay in tumor growth in vivo.[2] Its primary utility in this non-hematological cancer model has been demonstrated in combination with radiotherapy.[2]
Q4: Can this compound overcome multidrug resistance in cancer cells?
A4: this compound has been shown to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance. This activity can sensitize drug-resistant cancer cells to other chemotherapeutic agents like vincristine.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibition of cell proliferation in a new non-hematological cell line. | The cell line may not be dependent on the JAK2/STAT5 signaling pathway for proliferation. | Confirm the expression and activation of JAK2 and STAT5 in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to JAK2 inhibition. |
| Inconsistent results in clonogenic survival assays. | Variability in cell seeding density, uneven radiation exposure, or issues with colony counting. | Ensure a single-cell suspension before seeding. Use a consistent seeding density for each experimental condition. Ensure uniform irradiation of all plates. Standardize colony counting by defining a minimum colony size (e.g., ≥50 cells).[5] |
| Difficulty in observing cell cycle arrest. | Incorrect timing of drug treatment and/or sample collection. Suboptimal concentration of this compound. | Optimize the incubation time with this compound before and after irradiation. Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest in your specific cell line. The protocol for ESCC cells used a 4-hour pre-treatment.[2] |
| Precipitation of this compound in culture medium. | Poor solubility of the compound in aqueous solutions. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed culture medium just before use. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The primary application of this compound in non-hematological cell lines, as reported in the literature, is as a radiosensitizer. The following table summarizes the Dose Enhancement Ratios (DER) observed in various esophageal squamous cell carcinoma cell lines. DER is a measure of the magnitude of radiosensitization.
Table 1: Radiosensitizing Effect of this compound on Esophageal Squamous Cell Carcinoma Cell Lines
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER₁₀)¹ |
| KYSE-150 | 10 µM | 1.728 |
| KYSE-150R | 10 µM | 14.251 |
| KYSE-30 | 5 µM | 2.4542 |
| 10 µM | 5.3514 | |
| KYSE-180 | 5 µM | 3.2509 |
| 10 µM | 26.0088 |
¹DER₁₀ is the ratio of doses required to achieve 10% surviving fraction for cells without and with this compound treatment.[2]
Key Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol/water)
-
Glutaraldehyde (6% v/v)
-
Radiation source
Procedure:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed the cells into 6-well plates at a predetermined density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 5 or 10 µM) for 4 hours.[2]
-
Expose the cells to various doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).[2]
-
Immediately after irradiation, remove the medium containing this compound and replace it with fresh, drug-free medium.[2]
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with 6% glutaraldehyde and then stain with 0.5% crystal violet.[5]
-
Count the colonies containing at least 50 cells.[5]
-
Calculate the surviving fraction for each treatment group and plot the data to generate survival curves.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Complete cell culture medium
-
6-cm plates
-
Trypsin-EDTA
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-cm plates and allow them to attach.
-
Pre-treat the cells with or without this compound (e.g., 10 µM) for 4 hours.[2]
-
Expose the cells to radiation (e.g., 6 Gy).[2]
-
Harvest the cells at a specific time point post-irradiation.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK2/STAT5 signaling pathway.
Experimental Workflow
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NVP-BSK805 & Cell Viability Assay Artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding artifacts encountered when using the JAK2 inhibitor, NVP-BSK805, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It functions by binding to the ATP-binding site of the JAK2 kinase, preventing the phosphorylation of downstream signaling proteins.[4] This inhibition is particularly effective against the JAK2(V617F) mutation, which is found in many myeloproliferative neoplasms.[2] By blocking JAK2, this compound disrupts the JAK/STAT signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[5][6] This disruption leads to the suppression of cell growth and can induce apoptosis in cancer cells that are dependent on this pathway.[2]
Q2: Which signaling pathways are affected by this compound?
The primary target of this compound is the JAK2 kinase, a key component of the JAK/STAT signaling pathway.[5][6] This pathway is activated by various cytokines and growth factors.[5][6] Upon activation, JAK2 phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, particularly STAT3 and STAT5.[2][5][7] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in critical cellular processes like cell cycle progression and survival.[6][7][8] this compound has been shown to blunt the constitutive phosphorylation of STAT5 in cells with the JAK2(V617F) mutation.[2]
JAK/STAT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Q3: Can this compound interfere with standard cell viability assays?
Yes, this compound has the potential to interfere with certain cell viability assays, particularly those that rely on cellular metabolism or efflux pump activity. For instance, some JAK2 inhibitors have been shown to inhibit P-glycoprotein (P-gp), an efflux pump that can be overexpressed in cancer cells.[9] This inhibition can lead to the intracellular accumulation of assay reagents, such as the MTT formazan product, resulting in an overestimation of cell viability.[10][11]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell viability experiments.
Issue 1: Higher than expected cell viability or an apparent increase in viability at high this compound concentrations.
-
Probable Cause: Interference with the MTT assay due to inhibition of efflux pumps like P-glycoprotein (P-gp).[9][10][11] this compound has been shown to have P-gp inhibitory activity.[9] This can lead to the intracellular accumulation of the MTT formazan product, giving a false-positive signal for viability.[10]
-
Troubleshooting Steps:
-
Switch to a different viability assay: Consider using an assay that is less susceptible to efflux pump interference. Good alternatives include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a direct indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method that directly counts viable cells.
-
Real-Time Live-Cell Imaging: Allows for direct observation and quantification of cell proliferation and death over time.
-
-
Perform a control experiment: Test the effect of this compound on the assay chemistry itself in a cell-free system to rule out direct chemical interference.
-
Use a lower concentration of MTT reagent or a shorter incubation time: This may reduce the accumulation of the formazan product.
-
Troubleshooting Workflow for Unexpected Viability Results
Caption: A logical workflow to troubleshoot unexpected cell viability results.
Issue 2: High variability between replicate wells treated with this compound.
-
Probable Cause: Uneven plating of cells, edge effects in the microplate, or issues with the compound's solubility and stability. This compound solutions are noted to be unstable and should be prepared fresh.[1]
-
Troubleshooting Steps:
-
Ensure proper cell plating: Use a calibrated multichannel pipette, mix the cell suspension thoroughly before and during plating, and avoid seeding cells in the outer wells of the plate to minimize edge effects.
-
Prepare fresh this compound solutions: Due to its instability in solution, always prepare fresh dilutions of this compound for each experiment.[1]
-
Check for compound precipitation: Visually inspect the wells under a microscope after adding this compound to ensure it has not precipitated out of solution, which can lead to inconsistent effects.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various kinases and in different cell lines. This data is crucial for designing experiments with appropriate dose ranges.
| Target | IC50 / GI50 | Cell Line / Enzyme | Reference |
| JAK2 JH1 | 0.48 nM | Enzyme Assay | [1][3] |
| JAK1 JH1 | 31.63 nM | Enzyme Assay | [1][3] |
| JAK3 JH1 | 18.68 nM | Enzyme Assay | [1][3] |
| TYK2 JH1 | 10.76 nM | Enzyme Assay | [1][3] |
| JAK2V617F-bearing AML cell lines | <100 nM | Cellular Assay | [3] |
| K-562 | 1.5 µM | Cellular Assay | [12] |
| CMK | ~2 µM | Cellular Assay | [12] |
Experimental Protocols
Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is recommended to minimize artifacts associated with metabolic and efflux pump-based assays.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound (prepare fresh dilutions)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Workflow Diagram for CellTiter-Glo® Assay
Caption: A step-by-step workflow for the CellTiter-Glo® viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare fresh serial dilutions of this compound in culture medium and add them to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 5. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK2 inhibitors CEP-33779 and this compound have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Validation & Comparative
A Head-to-Head Comparison of NVP-BSK805 and Ruxolitinib in JAK2 Inhibition
For researchers and drug development professionals navigating the landscape of JAK2 inhibitors, a clear understanding of the comparative efficacy and selectivity of available compounds is paramount. This guide provides a detailed comparison of two prominent JAK2 inhibitors, NVP-BSK805 and ruxolitinib, focusing on their performance in preclinical studies.
Mechanism of Action
Both this compound and ruxolitinib are potent inhibitors of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways critical for hematopoiesis and immune response. Dysregulation of the JAK-STAT signaling pathway is a hallmark of various myeloproliferative neoplasms (MPNs).
This compound is an ATP-competitive inhibitor of JAK2.[1] It demonstrates significant selectivity for JAK2 over other members of the JAK family.[2][3]
Ruxolitinib is also an ATP-competitive inhibitor, targeting both JAK1 and JAK2 with high potency.[4][5] Its dual JAK1/JAK2 inhibition contributes to its efficacy in reducing both the proliferative and inflammatory aspects of MPNs.[4]
Biochemical Potency and Selectivity
The in vitro inhibitory activity of this compound and ruxolitinib against the four members of the JAK kinase family (JAK1, JAK2, JAK3, and TYK2) is summarized below. The data highlights the distinct selectivity profiles of the two compounds.
| Kinase Target | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 31.63[6][7] | 3.3[4][8] |
| JAK2 | 0.48[6][7] | 2.8[4][8] |
| JAK3 | 18.68[6][7] | 428[4] |
| TYK2 | 10.76[6][7] | 19[4][9] |
| Table 1: Biochemical IC50 values of this compound and ruxolitinib against JAK family kinases. |
This compound exhibits over 20-fold selectivity for JAK2 compared to other JAK family members in vitro.[2][3] Ruxolitinib, on the other hand, is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3.[4][8]
Cellular Activity
In cellular assays, both inhibitors have demonstrated the ability to suppress the downstream signaling of the JAK-STAT pathway and inhibit the proliferation of cancer cells.
| Cellular Effect | This compound | Ruxolitinib |
| STAT5 Phosphorylation Inhibition | Blunts constitutive STAT5 phosphorylation in JAK2(V617F)-bearing cells.[2] | Reduces intracellular levels of phosphorylated JAK2 and STAT5.[4] |
| Cell Proliferation Inhibition | Suppresses proliferation of JAK2(V617F)-bearing cells.[2] | Inhibits proliferation of JAK2(V617F)-expressing cells (IC50 of 100-130 nM).[4] |
| Apoptosis Induction | Induces apoptosis in JAK2(V617F)-bearing cells.[2] | Induces apoptosis.[4] |
| Table 2: Comparison of the cellular effects of this compound and ruxolitinib. |
Signaling Pathway and Experimental Visualizations
To visually represent the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and ruxolitinib, serially diluted
-
96-well plates
-
Phosphocellulose filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Add the test compound (this compound or ruxolitinib) at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (WST-1)
This colorimetric assay measures the number of viable cells in a culture by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
JAK2(V617F)-expressing cell line (e.g., HEL, SET-2)
-
Cell culture medium
-
This compound and ruxolitinib, serially diluted
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ruxolitinib. Include untreated and vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Gently shake the plate to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) value.
Western Blot for Phospho-STAT5
This technique is used to detect the levels of phosphorylated STAT5, a key downstream target of JAK2, in cell lysates.
Materials:
-
JAK2(V617F)-expressing cell line
-
Cell culture medium
-
This compound and ruxolitinib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound or ruxolitinib for a specified time.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like β-actin.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. interchim.fr [interchim.fr]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the JAK2 Inhibitors NVP-BSK805 and NVP-BVB808
This guide provides a detailed comparison of two potent, ATP-competitive Janus kinase 2 (JAK2) inhibitors, NVP-BSK805 and NVP-BVB808, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data to facilitate an objective evaluation of their performance and potential applications.
Introduction
Janus kinases are critical components of signaling pathways that regulate hematopoiesis.[1] The discovery of activating mutations in JAK2, particularly the JAK2-V617F mutation, in a large proportion of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs) has established JAK2 as a key therapeutic target.[2][3] this compound, a substituted quinoxaline, and NVP-BVB808, an N-aryl-pyrrolopyrimidine, are both selective inhibitors that bind to the ATP-binding site of the JAK2 kinase domain.[2] This guide will compare their biochemical potency, cellular activity, and selectivity.
Data Presentation
Biochemical Potency and Selectivity
Both this compound and NVP-BVB808 are highly potent inhibitors of the JAK2 kinase. In biochemical assays, NVP-BVB808 demonstrates slightly greater potency for JAK2 than this compound.[2] Both compounds exhibit selectivity for JAK2 over other members of the JAK family.
| Compound | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2 vs other JAKs) |
| This compound | 0.48 ± 0.02[2] | 31.63[4][5] | 18.68[4][5] | 10.76[4][5] | >20-fold over other JAK family members[2][6] |
| NVP-BVB808 | 0.35 ± 0.03[2] | ~3.5 | ~3.5 | ~3.5 | ~10-fold over JAK1, JAK3, and TYK2[2] |
Table 1: Comparative biochemical potency and selectivity of this compound and NVP-BVB808 against JAK family kinases.
Cellular Activity
In cellular assays, both inhibitors effectively suppress the proliferation of cell lines harboring JAK2 mutations and induce apoptosis.[2] NVP-BVB808 generally shows slightly more potent inhibition of cell proliferation in JAK2-V617F mutant cells compared to this compound.[2]
| Cell Line | JAK2 Mutation | This compound GI50 (nM) | NVP-BVB808 GI50 (nM) |
| SET-2 | V617F | 51[2] | 32[2] |
| UKE-1 | V617F | - | - |
| CHRF-288-11 | T875N | Most sensitive to both drugs[2] | Most sensitive to both drugs[2] |
Table 2: Comparative half-maximal growth inhibition (GI50) of this compound and NVP-BVB808 in JAK2-mutant cell lines.
Notably, cell lines with the JAK2-V617F pseudokinase domain mutation did not all show a strong response, suggesting other factors can influence inhibitor sensitivity.[2] The CHRF-288-11 cell line, which carries a T875N mutation in the kinase domain, was the most sensitive to both inhibitors.[2]
Signaling Pathway and Experimental Workflow
JAK/STAT Signaling Pathway
This compound and NVP-BVB808 inhibit the JAK/STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates STAT proteins (primarily STAT5).[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation and survival. Both inhibitors block the constitutive STAT5 phosphorylation in cells with activating JAK2 mutations.[2][3]
Caption: Inhibition of the JAK/STAT pathway by this compound and NVP-BVB808.
Experimental Workflow for Inhibitor Evaluation
A typical workflow to evaluate the efficacy of JAK2 inhibitors involves a series of in vitro biochemical and cell-based assays.
Caption: A standard workflow for testing JAK2 inhibitors in vitro.
Logical Comparison
This diagram illustrates the key comparative aspects of this compound and NVP-BVB808.
Caption: Key differences between this compound and NVP-BVB808.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against JAK family kinases.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) is coated onto microtiter plates.
-
The kinase reaction is initiated by adding ATP and the test compound at various concentrations to the wells containing the enzyme and substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence polarization assay.[7][8]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (XTT) Assay
Objective: To measure the effect of the inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cells (e.g., SET-2, UKE-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or NVP-BVB808 for a specified duration (e.g., 72 hours).[2]
-
Following incubation, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the XTT to a formazan product, resulting in a color change.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curve.
Apoptosis Assay (FACS Analysis)
Objective: To quantify the induction of apoptosis by the inhibitors.
Methodology:
-
Cells are treated with the inhibitors at various concentrations for a defined period (e.g., 72 hours).[2]
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer and stained with Annexin V (to detect early apoptotic cells with exposed phosphatidylserine) and a vital dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells from viable cells).
-
The stained cells are analyzed by flow cytometry (FACS).
-
The percentage of cells in early apoptosis (Annexin V positive, PI/7-AAD negative) and late apoptosis/necrosis (Annexin V positive, PI/7-AAD positive) is quantified.
Western Blotting for Phospho-STAT5
Objective: To assess the inhibition of JAK2 downstream signaling.
Methodology:
-
Cells are treated with the inhibitors for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
The membrane is often stripped and re-probed with an antibody for total STAT5 to ensure equal protein loading.
Conclusion
Both this compound and NVP-BVB808 are potent and selective inhibitors of JAK2 with demonstrated efficacy in preclinical models. NVP-BVB808 exhibits slightly higher biochemical potency for JAK2 and greater inhibition of cell proliferation in some JAK2-V617F mutant cell lines.[2] However, this compound shows a higher degree of selectivity for JAK2 over other JAK family members in biochemical assays.[2] The choice between these inhibitors for specific research applications may depend on the desired balance of potency and selectivity, as well as the specific cellular context and JAK2 mutation being investigated. Further studies are required to fully elucidate their therapeutic potential.
References
- 1. Effects of Jak2 type 1 inhibitors this compound and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Selectivity of NVP-BSK805 for JAK2 over JAK1, JAK3, and TYK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of NVP-BSK805 for Janus kinase 2 (JAK2) over other members of the JAK family: JAK1, JAK3, and Tyrosine Kinase 2 (TYK2). The information is supported by experimental data to offer an objective performance analysis.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of JAK2.[1][2][3][4][5] It demonstrates significant selectivity for JAK2 over JAK1, JAK3, and TYK2 in biochemical assays. This selectivity is crucial for researchers investigating the specific roles of JAK2 in cellular signaling pathways and for the development of targeted therapies. The high affinity of this compound for JAK2 makes it a valuable tool for studying the biological consequences of JAK2 inhibition in various disease models.
Quantitative Performance Data
The inhibitory activity of this compound against the four human JAK family members was determined in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below. Lower IC50 values indicate greater potency.
| Kinase | IC50 (nM) |
| JAK2 | 0.48 - 0.5 |
| JAK1 | 31.63 - 32 |
| JAK3 | 18.68 - 19 |
| TYK2 | 10.76 - 11 |
Data sourced from multiple independent biochemical assays.[1][2][3][4][5][6][7][8]
Based on these IC50 values, the selectivity of this compound for JAK2 can be calculated:
-
~66-fold more selective for JAK2 than for JAK1.
-
~39-fold more selective for JAK2 than for JAK3.
-
~22-fold more selective for JAK2 than for TYK2.
This demonstrates a clear and significant selectivity profile of this compound for JAK2 within the JAK family.[9][10][11]
Signaling Pathway Inhibition
The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors. This compound exerts its effect by inhibiting the catalytic activity of JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
Experimental Protocols
The determination of IC50 values for this compound against JAK family kinases is typically performed using an in vitro biochemical kinase assay. The following is a generalized protocol that reflects the common methodologies employed.
Objective: To measure the concentration-dependent inhibition of JAK1, JAK2, JAK3, and TYK2 by this compound and determine the IC50 value for each kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
This compound compound of known concentration, serially diluted.
-
A suitable peptide or protein substrate for the JAK kinases.
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a fluorescent readout.
-
Assay buffer (e.g., HEPES, MgCl₂, DTT).
-
Kinase detection reagents (e.g., phosphospecific antibodies for ELISA or fluorescent probes).
-
Microplates (e.g., 384-well).
-
Plate reader capable of detecting the appropriate signal (e.g., luminescence, fluorescence, or radioactivity).
Procedure:
-
Compound Preparation: A series of dilutions of this compound are prepared in the assay buffer. A control with no inhibitor is also included.
-
Reaction Setup: The kinase, substrate, and inhibitor dilutions are added to the wells of the microplate and pre-incubated.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA to chelate the Mg²⁺ ions necessary for kinase activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified. The method of detection depends on the assay format (e.g., measuring radioactivity incorporated into the substrate, or a fluorescence/luminescence signal from a detection antibody or probe).
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 10. karger.com [karger.com]
- 11. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805: A Comparative Guide to its Validation in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), with a focus on its performance in primary patient samples. While direct comparative data in primary myeloproliferative neoplasm (MPN) patient samples is limited, this document summarizes the available evidence and provides a comparative landscape of other clinically relevant JAK2 inhibitors.
Comparative Efficacy of JAK2 Inhibitors
This compound has demonstrated significant preclinical activity. It is a potent inhibitor of the JAK2 V617F mutation, which is a key driver in many myeloproliferative neoplasms.[1] The primary mechanism of action involves the inhibition of the JAK2-STAT5 signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in JAK2(V617F)-bearing cells.[1]
This compound Performance in Primary Patient Samples
Direct validation of this compound in primary patient samples from myeloproliferative neoplasms is not extensively documented in publicly available literature. However, one key study has demonstrated its efficacy in primary malignant plasma cells from patients with extramedullary plasma cell disease, a condition responsive to IL-6 which signals through the JAK-STAT pathway. In this study, this compound exhibited potent cytotoxic activity, with IC50 concentrations between 0.5 µmol/L and 0.6 µmol/L in three out of four patient samples.[2] This finding suggests that this compound can effectively target JAK2-dependent signaling in primary tumor cells.
Comparative Landscape of Other JAK2 Inhibitors
To provide a broader context, the following table summarizes the in vitro potency of several clinically relevant JAK2 inhibitors. It is important to note that these studies were not direct head-to-head comparisons with this compound in primary MPN patient samples.
| Inhibitor | Target(s) | IC50 (JAK2) | Key Findings in Primary Cells/Cell Lines |
| This compound | JAK2 | 0.48 nM (JH1 domain)[2] | Potent cytotoxic activity in primary malignant plasma cells from myeloma patients.[2] |
| Ruxolitinib | JAK1/JAK2 | 2.8 nM[3] | Reduces splenomegaly and constitutional symptoms in myelofibrosis patients.[4] |
| Fedratinib | JAK2/FLT3 | ~3 nM | Demonstrates efficacy in reducing splenomegaly and normalizing blood counts in myelofibrosis patients. |
| Pacritinib | JAK2/FLT3 | 23 nM | Shows promise in patients with myelofibrosis and thrombocytopenia.[5] |
| Momelotinib | JAK1/JAK2 | 11 nM | Reduces splenomegaly and constitutional symptoms, with potential benefits in anemia.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the validation of JAK2 inhibitors like this compound in primary patient samples.
Isolation of Primary Myeloproliferative Neoplasm Cells
-
Source: Bone marrow aspirates or peripheral blood from patients with diagnosed myeloproliferative neoplasms.
-
Procedure:
-
Dilute the sample with phosphate-buffered saline (PBS).
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with PBS.
-
(Optional) Positively select for CD34+ hematopoietic stem and progenitor cells using magnetic-activated cell sorting (MACS) for specific assays.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the inhibitor on primary cells.
-
Protocol:
-
Plate the isolated primary cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with a range of concentrations of the JAK2 inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Western Blot for Phospho-STAT5 Inhibition
-
Objective: To assess the inhibitor's effect on the JAK2 signaling pathway.
-
Protocol:
-
Treat isolated primary cells with the JAK2 inhibitor or vehicle control for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of phospho-STAT5 to total STAT5 indicates the level of pathway inhibition.
-
Colony-Forming Unit (CFU) Assay
-
Objective: To evaluate the effect of the inhibitor on the proliferation and differentiation of hematopoietic progenitors.
-
Protocol:
-
Plate isolated primary hematopoietic progenitor cells (e.g., CD34+ cells) in a semi-solid methylcellulose medium containing a cocktail of cytokines.
-
Add the JAK2 inhibitor at various concentrations to the culture.
-
Incubate the plates for 14 days at 37°C in a humidified 5% CO2 incubator.
-
Enumerate and classify the hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology using an inverted microscope.
-
Visualizations
JAK2-STAT Signaling Pathway
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Self-Renewal of Single Mouse Hematopoietic Stem Cells Is Reduced by JAK2V617F Without Compromising Progenitor Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NVP-BSK805: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor NVP-BSK805, focusing on its cross-reactivity with other kinases. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data.
This compound is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis.[1][2] Mutations in JAK2 are associated with myeloproliferative neoplasms, making it a key therapeutic target.[1] This guide will delve into the selectivity of this compound for JAK2 in comparison to other members of the JAK family and a broader panel of kinases.
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been assessed against a panel of kinases to determine its selectivity. The data reveals a high affinity for JAK2, with significantly lower potency against other kinases, highlighting its targeted nature.
JAK Family Kinase Selectivity
This compound demonstrates potent inhibition of the JAK2 kinase domain (JH1) with an IC50 value of 0.48 nM.[1][3][4] Its selectivity for JAK2 is evident when compared to its activity against other JAK family members. It is over 65-fold more selective for JAK2 than for JAK1, approximately 39-fold more selective than for JAK3, and about 22-fold more selective than for TYK2.[1][3][4] The inhibitor is effective against both the wild-type (WT) and the V617F mutant form of JAK2, with IC50 values of 0.58 nM and 0.56 nM, respectively.[4]
| Kinase | IC50 (nM) | Selectivity vs. JAK2 (fold) |
| JAK2 (JH1) | 0.48 | 1 |
| JAK1 (JH1) | 31.63 | ~66 |
| JAK3 (JH1) | 18.68 | ~39 |
| TYK2 (JH1) | 10.76 | ~22 |
| JAK2 (FL WT) | 0.58 ± 0.03 | ~1.2 |
| JAK2 (FL V617F) | 0.56 ± 0.04 | ~1.17 |
Table 1: IC50 values of this compound against JAK family kinases. Data compiled from multiple sources.[1][3][4]
Cross-reactivity with Other Kinases
Beyond the JAK family, the selectivity of this compound has been profiled against a broader panel of kinases. While specific quantitative data from a comprehensive kinome scan is often found in supplementary materials of publications, studies have reported that this compound exhibits over 100-fold selectivity against a wide range of other kinases.[5]
Some modest off-target inhibition has been noted. For instance, in cellular assays, this compound showed activity against cell lines driven by the BCR-ABL fusion protein and FLT3-ITD mutation, although at significantly higher concentrations than those required for JAK2-dependent cells.[6] The half-maximal growth inhibition (GI50) in K-562 cells (BCR-ABL) was 1.471 µM, and in MOLM-13 and MV4;11 cells (FLT3-ITD), the GI50 values were 0.309 µM and 0.062 µM, respectively.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's kinase selectivity.
Biochemical Kinase Assays
1. Radiometric Filter Binding Assay (for JAK family kinases)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Kinase Source: Recombinant human JAK1 (JH1), JAK2 (JH1), JAK3 (JH1), and TYK2 (JH1) domains expressed in and purified from Sf9 insect cells.
-
Substrate: Poly(GT)-biotin.
-
ATP: [γ-33P]ATP.
-
Protocol:
-
The kinase reaction is initiated by mixing the respective JAK enzyme with the substrate and a concentration gradient of this compound in a buffer containing MgCl2 and MnCl2.
-
The reaction is started by the addition of [γ-33P]ATP.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
The mixture is transferred to a streptavidin-coated filter plate, which captures the biotinylated substrate.
-
The plate is washed to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
2. Caliper Life Sciences Mobility Shift Assay (for broader kinase panel)
This assay measures the difference in electrophoretic mobility between the substrate and the phosphorylated product.
-
Principle: A microfluidic chip-based system separates the substrate and product based on charge and size differences.
-
Protocol:
-
Kinase, substrate peptide, ATP, and various concentrations of this compound are incubated in a microtiter plate.
-
The reaction is allowed to proceed at room temperature.
-
The reaction is stopped, and the samples are loaded onto the Caliper LabChip platform.
-
The substrate and phosphorylated product are separated by electrophoresis in the microfluidic channels.
-
The amount of product formed is quantified by detecting the fluorescence of a labeled peptide.
-
Inhibition is calculated relative to a DMSO control, and IC50 values are determined.
-
Cellular Assays
1. Western Blot for STAT5 Phosphorylation
This method is used to assess the inhibitory effect of this compound on the JAK2 signaling pathway in a cellular context.
-
Cell Lines: JAK2V617F-bearing human erythroleukemia (HEL) cells or other relevant cell lines.
-
Protocol:
-
Cells are seeded and cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the ratio of p-STAT5 to total STAT5 is calculated to determine the extent of inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the JAK2-STAT5 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining kinase inhibitor potency.
References
A Head-to-Head Comparison of Novel JAK2 Inhibitors in Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), is rapidly evolving with the advent of novel Janus kinase 2 (JAK2) inhibitors. These next-generation therapies aim to improve upon the efficacy and safety profiles of established agents, offering new hope for patients. This guide provides an objective, data-driven comparison of these novel inhibitors, focusing on their mechanisms of action, preclinical potency, and clinical trial performance.
Introduction to JAK2 Inhibition in Myeloproliferative Neoplasms
The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. Dysregulation of this pathway, often driven by mutations in the JAK2 gene (such as V617F), is a hallmark of MPNs, leading to uncontrolled cell proliferation, inflammation, and bone marrow fibrosis. JAK2 inhibitors function by blocking the ATP-binding site of the JAK2 kinase, thereby inhibiting downstream signaling.
Comparative Analysis of JAK2 Inhibitors
This section provides a head-to-head comparison of established and novel JAK2 inhibitors, including those recently approved and in late-stage clinical development.
Kinase Selectivity and Preclinical Potency
The selectivity of JAK inhibitors for different JAK family members (JAK1, JAK2, JAK3, and TYK2) and other kinases influences their efficacy and side-effect profiles. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | Primary Targets | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Other Key Targets (IC50 in nM) |
| Ruxolitinib | Type I | JAK1, JAK2 | - | 4[1] | - |
| Fedratinib | Type I | JAK2, FLT3 | - | 14[1] | FLT3 |
| Pacritinib | Type I | JAK2, FLT3 | Inactive at 100 nM[2] | 53[1] | FLT3, IRAK1 |
| Momelotinib | Type I | JAK1, JAK2, ACVR1 | - | 51[1] | ACVR1 |
| Pelabresib | BET Inhibitor | BRD2, BRD3, BRD4 | N/A | N/A | BET proteins |
| AJ1-11095 | Type II | JAK2 (inactive conformation) | Highly selective for JAK2 | - | - |
| INCB160058 | Mutant-Selective | JAK2 V617F (pseudokinase domain) | >2500-fold selective for mutant | Binds with picomolar affinity to JH2 domain of JAK2V617F[3][4] | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Clinical Efficacy in Myelofibrosis
The primary endpoints in clinical trials for myelofibrosis are typically the reduction in spleen volume and the improvement in disease-related symptoms, as measured by the Total Symptom Score (TSS).
| Inhibitor/Combination | Trial (Phase) | Patient Population | Spleen Volume Reduction ≥35% (SVR35) | Total Symptom Score Reduction ≥50% (TSS50) | Key Adverse Events |
| Ruxolitinib | COMFORT-I (III) | JAKi-naïve | 41.9% vs 0.7% with placebo at 24 weeks | 45.9% vs 5.3% with placebo at 24 weeks | Thrombocytopenia, Anemia |
| Fedratinib | JAKARTA (III) | JAKi-naïve | 36% vs 1% with placebo | 36% vs 7% with placebo | Diarrhea, Nausea, Anemia, Thrombocytopenia |
| Pacritinib | PERSIST-2 (III) | Platelet count ≤100 x 10⁹/L | 22% vs 3% with best available therapy (BAT) | 32% vs 14% with BAT | Diarrhea, Thrombocytopenia, Anemia |
| Momelotinib | SIMPLIFY-1 (III) | JAKi-naïve | Non-inferior to Ruxolitinib | Not non-inferior to Ruxolitinib | Anemia (less than Ruxolitinib), Thrombocytopenia |
| Pelabresib + Ruxolitinib | MANIFEST-2 (III) | JAKi-naïve | 65.9% vs 35.2% with Ruxolitinib + placebo[5] | 52.3% vs 46.3% with Ruxolitinib + placebo[5] | Thrombocytopenia, Anemia |
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the JAK-STAT signaling pathway and the distinct mechanisms of action of different classes of JAK2 inhibitors.
The JAK-STAT Signaling Pathway
Mechanisms of Novel JAK2 Inhibitors
Experimental Protocols
This section outlines the methodologies for key experiments cited in the clinical trials of JAK2 inhibitors.
Assessment of Spleen Volume Reduction
Spleen volume is a critical endpoint for assessing treatment efficacy in myelofibrosis.
-
Methodology: Spleen volume is typically measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points (e.g., week 24).[6]
-
Procedure:
-
The patient undergoes a standardized abdominal MRI or CT scan.
-
The spleen is manually or semi-automatically contoured on each axial slice.
-
The volume of the spleen is calculated by summing the areas of the contours multiplied by the slice thickness.
-
-
Endpoint: The primary efficacy endpoint is often the proportion of patients achieving a spleen volume reduction of 35% or more (SVR35) from baseline.[6]
Myelofibrosis Symptom Assessment (Total Symptom Score)
The Myelofibrosis Symptom Assessment Form (MFSAF) is a patient-reported outcome measure used to calculate the Total Symptom Score (TSS).
-
Methodology: Patients rate the severity of key myelofibrosis-related symptoms on a scale from 0 (absent) to 10 (worst imaginable).[7]
-
Symptoms Assessed: The seven key symptoms typically included are:
-
Fatigue
-
Night sweats
-
Itching (pruritus)
-
Abdominal discomfort
-
Pain under the left ribs
-
Early satiety (feeling full quickly)
-
Bone or muscle pain[7]
-
-
Calculation: The TSS is the sum of the scores for the individual symptoms.[7]
-
Endpoint: A common secondary endpoint is the proportion of patients achieving a 50% or greater reduction in TSS from baseline (TSS50).[7]
Assessment of Bone Marrow Fibrosis
Changes in bone marrow fibrosis provide insight into the disease-modifying potential of a therapy.
-
Methodology: Bone marrow biopsies are obtained at baseline and follow-up. The degree of fibrosis is assessed histologically.
-
Staining:
-
Grading: Fibrosis is typically graded on a 0-3 or 0-4 scale according to established criteria (e.g., European Myelofibrosis Network [EUMNET] grading system).[8]
Future Directions and Novel Approaches
The field of JAK2 inhibition is moving towards more targeted and potentially disease-modifying therapies.
-
Type II Inhibitors (e.g., AJ1-11095): These inhibitors bind to the inactive conformation of JAK2, a novel mechanism that may overcome resistance to traditional Type I inhibitors.[10][11][12] Preclinical data suggest they may have a greater impact on mutant allele burden and bone marrow fibrosis.[10][11]
-
Mutant-Selective Inhibitors (e.g., INCB160058): These agents are designed to specifically target the mutated form of JAK2 (e.g., V617F) while sparing the wild-type protein.[3][4] This approach has the potential to reduce off-target effects and improve the therapeutic window. INCB160058 binds to the pseudokinase (JH2) domain of JAK2V617F with high affinity.[3][4]
-
Combination Therapies (e.g., Pelabresib + Ruxolitinib): Combining JAK2 inhibitors with agents that have complementary mechanisms of action, such as the BET inhibitor pelabresib, is a promising strategy.[13][14][15][16][17] Pelabresib works by inhibiting BET proteins, which are epigenetic readers involved in the regulation of key oncogenes and inflammatory pathways.[13][14]
Conclusion
The development of novel JAK2 inhibitors represents a significant advancement in the treatment of myeloproliferative neoplasms. These new agents, with their diverse mechanisms of action and improved selectivity, offer the potential for enhanced efficacy and better-tolerated treatment regimens. The ongoing clinical evaluation of next-generation inhibitors, including Type II and mutant-selective agents, as well as innovative combination strategies, holds the promise of further improving outcomes for patients with these challenging diseases. Continued research into the underlying biology of MPNs and the mechanisms of drug resistance will be crucial for the development of even more effective and personalized therapies in the future.
References
- 1. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. incytemi.com [incytemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Myelofibrosis symptom assessment form total symptom score version 4.0: measurement properties from the MOMENTUM phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. bapath.org [bapath.org]
- 10. Phase 1 Trial of Type II JAK2 Inhibitor AJ1-11095 Underway for Myelofibrosis [trial.medpath.com]
- 11. AJ1-11095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. targetedonc.com [targetedonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. What is Pelabresib used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NVP-BSK805 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of NVP-BSK805, a potent and selective JAK2 inhibitor. For comparative purposes, we benchmark its performance against Ruxolitinib, an established, FDA-approved JAK1/JAK2 inhibitor. This document outlines key experimental data, detailed protocols for relevant assays, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and Target Engagement
This compound is an ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors.[1][2] The JAK-STAT pathway, when dysregulated, is implicated in myeloproliferative neoplasms and other hematological disorders. The discovery of the activating JAK2(V617F) mutation in many of these diseases has made JAK2 a prime therapeutic target.[3] this compound has shown potent inhibition of both wild-type JAK2 and the V617F mutant.[1]
Validating that a compound like this compound engages its intended target within the complex cellular environment is a crucial step in drug discovery. Target engagement assays confirm the physical interaction between the drug and its target protein, providing confidence that the observed cellular phenotype is a direct result of on-target activity. This guide explores three widely used methods for assessing target engagement:
-
Cellular Thermal Shift Assay (CETSA®): Measures the thermal stabilization of a target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding to a target protein in live cells.
-
Western Blotting for Downstream Signaling: Assesses the functional consequence of target engagement by measuring the phosphorylation status of downstream signaling molecules.
Comparative Analysis of this compound and Ruxolitinib
This section compares the biochemical and cellular activities of this compound and the well-characterized JAK1/2 inhibitor, Ruxolitinib.
Biochemical Potency
Both this compound and Ruxolitinib are potent inhibitors of JAK kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50) against members of the JAK family in biochemical assays.
| Kinase | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 31.63[1] | 3.3[4] |
| JAK2 | 0.48[1] | 2.8[4] |
| JAK3 | 18.68[1] | 428[4] |
| TYK2 | 10.76[1] | 19[4] |
Table 1: Biochemical IC50 values of this compound and Ruxolitinib against JAK family kinases.
Cellular Activity
The efficacy of these inhibitors has been demonstrated in various cell-based assays. A key indicator of JAK2 inhibition in cells is the reduction of STAT5 phosphorylation, a direct downstream target.
| Cell Line / Assay | This compound | Ruxolitinib |
| JAK2(V617F)-dependent cell growth (GI50) | < 100 nM[1] | ~100-130 nM[4] |
| Inhibition of STAT5 Phosphorylation | Blocks at ≥100 nM[1] | Dose-dependent reduction[5] |
| Cellular IC50 for pSTAT5 (SET2 cells) | Not explicitly reported | 14 nM[6] |
Table 2: Cellular activity of this compound and Ruxolitinib.
Visualizing the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound and Ruxolitinib.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Protocols for Target Engagement
This section provides detailed methodologies for the key experiments used to validate the cellular target engagement of JAK2 inhibitors.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a JAK2-dependent cell line (e.g., SET-2, HEL) to a sufficient density.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with various concentrations of this compound, Ruxolitinib, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Detection of Soluble JAK2:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble JAK2 in each sample by Western blotting using a specific anti-JAK2 antibody. An internal loading control (e.g., GAPDH, Actin) should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized intensity of the soluble JAK2 band against the corresponding temperature for each treatment condition.
-
A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization and thus, target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET). It involves a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Transfect a suitable cell line (e.g., HEK293) with a vector encoding for a JAK2-NanoLuc® fusion protein.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the cells and resuspend them in an appropriate assay medium.
-
Dispense the cell suspension into a multi-well plate.
-
-
Compound and Tracer Addition:
-
Add varying concentrations of this compound, Ruxolitinib, or a vehicle control to the wells.
-
Add a specific fluorescent tracer that binds to JAK2 to all wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Add the Nano-Glo® substrate to all wells.
-
Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of the test compound.
-
A decrease in the BRET signal with increasing compound concentration indicates displacement of the tracer and therefore, target engagement. The IC50 value can be determined from the resulting dose-response curve.
-
Western Blotting for Phospho-STAT5
This method provides an indirect but functionally relevant measure of target engagement by assessing the inhibition of the downstream signaling of JAK2.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a JAK2-dependent cell line (e.g., SET-2) that exhibits constitutive STAT5 phosphorylation.
-
Treat the cells with a serial dilution of this compound, Ruxolitinib, or a vehicle control for a defined period (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading and to assess the total amount of STAT5, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Quantify the band intensities for p-STAT5 and total STAT5.
-
A dose-dependent decrease in the p-STAT5/total STAT5 ratio in the inhibitor-treated samples confirms the inhibition of JAK2 signaling and provides evidence of target engagement.[7]
-
Conclusion
Validating the cellular target engagement of this compound is essential for its continued development as a therapeutic agent. This guide has provided a comparative framework for assessing its on-target activity against the established JAK2 inhibitor, Ruxolitinib. The described methodologies—CETSA®, NanoBRET™, and Western blotting for downstream signaling—offer a multi-faceted approach to confirming that this compound directly binds to and inhibits JAK2 in a cellular context. The choice of assay will depend on the specific research question, available resources, and the desired level of throughput. By employing these robust techniques, researchers can gain high confidence in the mechanism of action of this compound and its potential as a targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: NVP-BSK805 versus CEP-33779 in Sensitizing Drug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. A primary driver of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. This guide provides a detailed comparison of two JAK2 inhibitors, NVP-BSK805 and CEP-33779, that have demonstrated the ability to sensitize drug-resistant cancer cells to conventional anticancer drugs.
Mechanism of Action: Beyond JAK2 Inhibition
Both this compound and CEP-33779 are potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway that is often dysregulated in cancer. However, their efficacy in overcoming MDR in cancer cells is primarily attributed to their ability to directly inhibit the function of P-gp.[1][2][3][4] This dual-action mechanism makes them promising candidates for combination therapies.
Molecular docking studies have revealed that both compounds likely bind directly to P-gp, functioning as competitive inhibitors and preventing the efflux of chemotherapeutic drugs.[1][2][3] This leads to increased intracellular accumulation of the anticancer agent, thereby restoring its cytotoxic effects.
Performance Comparison: this compound Shows Higher Specificity
Experimental data indicates that while both compounds effectively sensitize drug-resistant cells, this compound demonstrates a higher specificity and potency in P-gp inhibition compared to CEP-33779.[1][2][3]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| This compound | JAK2 (JH1) | 0.48[5][6] |
| JAK1 (JH1) | 31.63[5][6] | |
| JAK3 (JH1) | 18.68[5][6] | |
| TYK2 (JH1) | 10.76[5][6] | |
| CEP-33779 | JAK2 | 1.8[7] |
Table 2: Comparative Efficacy in Sensitizing Drug-Resistant Cells
| Parameter | This compound | CEP-33779 | Reference |
| P-gp Binding Affinity (Docking Score) | -9.1 | -7.4 | [8] |
| P-gp Inhibition | Requires lower doses for inhibition | Requires higher doses for inhibition | [1][2][3] |
| Sensitization to Vincristine | Similar to CEP-33779 and Verapamil | Similar to this compound and Verapamil | [1][2][3] |
| Effect on Cell Viability (with Vincristine) | Reduction | Reduction | [1][2][3] |
| Induction of G2 Cell Cycle Arrest | Yes | Yes | [1][2][3] |
| Induction of Apoptosis | Yes | Yes | [1][2][3][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by these inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of drug sensitization by this compound and CEP-33779.
Caption: Experimental workflow for comparing this compound and CEP-33779.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Drug-resistant cancer cell line
-
96-well plates
-
Complete culture medium
-
This compound, CEP-33779, and chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, CEP-33779, the chemotherapeutic agent alone, or in combination. Include untreated cells as a control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
Both this compound and CEP-33779 are effective at sensitizing drug-resistant cancer cells through the inhibition of P-gp. The available data suggests that this compound may be a more specific and potent P-gp inhibitor than CEP-33779.[1][2][3] The choice between these compounds for further research and development may depend on the specific cancer type, the co-administered chemotherapeutic agent, and the desired therapeutic window. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other potential MDR modulators.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. The JAK2 inhibitors CEP-33779 and this compound have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of NVP-BSK805: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing NVP-BSK805, a potent and selective JAK2 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management in a research setting. Adherence to these protocols is vital for minimizing risks to personnel and the environment.
Immediate Safety and Handling Considerations
Quantitative Data: this compound Solubility
Understanding the solubility of this compound is crucial for preparing solutions and for cleaning and decontamination procedures. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility |
| DMSO | ≥214 mg/mL[2] |
| Water | 100 mM |
| Ethanol | ≥8.03 mg/mL (with gentle warming and sonication)[2] |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMF | 20 mg/mL[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound waste, categorized into solid waste, liquid waste, and contaminated materials.
Part 1: Segregation and Collection of this compound Waste
-
Designate a Hazardous Waste Accumulation Area: Establish a specific, clearly labeled area within the laboratory for the collection of this compound waste.[3][4] This area should be away from general lab traffic and drains.
-
Use Appropriate Waste Containers:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible container.[3]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene or glass bottle) with a secure screw-top cap.[3][5] Do not mix with other incompatible chemical wastes.[6]
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and flasks grossly contaminated with this compound as solid chemical waste.[3] Place these items in a designated, puncture-resistant container lined with a plastic bag.
-
Part 2: Labeling of Waste Containers
Proper labeling is mandatory for regulatory compliance and safety.
-
Affix a Hazardous Waste Label: Attach a completed hazardous waste tag to each container as soon as the first drop of waste is added.
-
Complete All Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
Part 3: Decontamination of Work Surfaces and Equipment
Effective decontamination is essential to prevent cross-contamination and accidental exposure.
-
Prepare a Decontamination Solution: Based on solubility data, a solution of soapy water or a suitable organic solvent (e.g., ethanol) can be used for cleaning surfaces.
-
Decontaminate Surfaces: After handling this compound, thoroughly wipe down all work surfaces (fume hood, benchtop) with the decontamination solution and disposable towels.[7]
-
Dispose of Cleaning Materials: All used wipes and cleaning materials must be disposed of as solid hazardous waste.[7]
-
Triple-Rinse Glassware: Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste.[8] The third rinsate can typically be disposed of down the drain, but consult your institution's specific guidelines.
Part 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full (no more than 90% capacity to allow for expansion), or if it has been in storage for a designated period (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound powder or concentrated solutions be disposed of down the sink.[8]
-
Do Not Dispose in Regular Trash: Unused this compound and heavily contaminated materials are not to be disposed of in the regular trash.[3]
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and its proper handling, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. vumc.org [vumc.org]
Safeguarding Research: A Comprehensive Guide to Handling N-V-P-B-S-K-805
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling NVP-BSK805. Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.
This compound is a potent, selective, and ATP-competitive JAK2 inhibitor.[1][2][3] While a valuable tool in research, particularly in studies of myeloproliferative neoplasms and other cancers, its cytotoxic potential necessitates stringent handling and disposal procedures. This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for various activities involving this compound. This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is needed.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling of Powder (Weighing, Aliquoting) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown/Lab Coat (impermeable) - Safety Goggles with Side Shields or Face Shield - N95 or higher-rated Respirator |
| Handling of Solutions (Preparation, Cell Culture) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown/Lab Coat (impermeable) - Safety Goggles with Side Shields |
| Handling of Contaminated Waste | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown/Lab Coat (impermeable) - Safety Goggles with Side Shields |
| Animal Handling (Dosing, Cage Changing) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown/Lab Coat (impermeable) - Safety Goggles with Side Shields - N95 or higher-rated Respirator (if aerosolization is possible) |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step procedures must be followed:
1. Designated Work Area:
-
All work with this compound, both in solid and liquid form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet.
-
The work area should be clearly labeled with a "Cytotoxic Agent in Use" warning sign.
2. Preparation and Weighing of Powder:
-
Before handling the solid compound, ensure all necessary PPE is donned correctly.
-
Weighing of this compound powder should be performed in a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats. Decontaminate these items with a suitable solvent (e.g., 70% ethanol) immediately after use, and dispose of any disposable items as cytotoxic waste.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood or biological safety cabinet.
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, date of preparation, and a hazard symbol.
4. Cell Culture and In Vitro Assays:
-
All cell culture work with this compound must be performed in a Class II biological safety cabinet.
-
Use dedicated pipettes and other cell culture equipment.
-
All media, plates, and other consumables that come into contact with this compound are considered cytotoxic waste.
5. Animal Studies:
-
Animal dosing should be conducted in a chemical fume hood or a ventilated cage changing station.
-
Handle animal waste (bedding, feces, urine) as cytotoxic waste for at least 48 hours after the last administration of this compound.[4]
-
Cages housing treated animals should be clearly marked.
6. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Decontaminate the area with a suitable cleaning agent.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Solid Waste:
-
Contaminated solid waste, including gloves, gowns, weighing papers, and plasticware, must be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.[5][6][7]
-
This container should be lined with a distinctive yellow bag marked with the cytotoxic symbol.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Organic solvent solutions should be collected in a separate, appropriately labeled hazardous waste container compatible with the solvent.
-
-
Sharps Waste:
-
Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program, typically via high-temperature incineration.[6][7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. swansea.ac.uk [swansea.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
